molecular formula C9H10BrNO B1308550 N-(4-bromophenyl)-N-methylacetamide CAS No. 50438-47-6

N-(4-bromophenyl)-N-methylacetamide

Cat. No.: B1308550
CAS No.: 50438-47-6
M. Wt: 228.09 g/mol
InChI Key: JDWFXKUASRMYEO-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-methylacetamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This brominated acetamide derivative serves as a valuable chemical intermediate in organic synthesis and pharmaceutical research. The compound features a methyl-substituted amide group attached to a 4-bromophenyl ring, a structure that is commonly explored in the development of bioactive molecules . Similar acetamide and bromophenyl-containing scaffolds are frequently utilized in medicinal chemistry for the synthesis of compounds evaluated for antimicrobial and anticancer activities . Researchers value this compound for its potential as a building block in molecular docking studies and the rational design of new therapeutic agents . As a standard laboratory reagent, it is typically used in the synthesis of more complex molecules, such as thiazole derivatives, which have shown promise in biological screening . The bromine atom on the phenyl ring makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions. Handle with care; this product may cause skin and eye irritation . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFXKUASRMYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401943
Record name N-(4-bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50438-47-6
Record name N-(4-bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-bromophenyl)-N-methylacetamide from 4-bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the synthesis of N-(4-bromophenyl)-N-methylacetamide via the acetylation of 4-bromo-N-methylaniline. The document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and outlines methods for purification and characterization. This whitepaper is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering field-proven insights into the practical execution of this important transformation.

Introduction and Strategic Overview

The acetylation of amines is a fundamental and widely utilized transformation in organic synthesis. It serves not only to synthesize amide-containing target molecules but also as a crucial strategy for protecting amine functionalities during multi-step synthetic sequences.[1] The resulting N-acetyl group reduces the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in undesired side reactions.[2]

This guide focuses on a specific, representative example: the acetylation of the secondary aromatic amine, 4-bromo-N-methylaniline, to yield this compound. The product itself is a valuable building block, incorporating a halogenated aromatic ring that is amenable to further functionalization through cross-coupling reactions.[3][4] Understanding this process provides a robust template applicable to a wide range of secondary amines.

The Chemistry: Mechanism of N-Acetylation

The core of this synthesis is a nucleophilic acyl substitution reaction.[5] The nitrogen atom of 4-bromo-N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Causality of Reagent Selection:

  • Acetylating Agent: Acetic anhydride is often preferred in a laboratory setting. While slightly less reactive than acetyl chloride, it is less volatile, easier to handle, and its byproduct is acetic acid, which is less corrosive than the hydrochloric acid generated from acetyl chloride.[6]

  • Base Catalyst/Acid Scavenger: The reaction is typically conducted in the presence of a non-nucleophilic tertiary amine base, such as pyridine or triethylamine. This base serves two critical functions:

    • Acid Scavenger: It neutralizes the acidic byproduct (acetic acid), preventing the protonation of the starting amine. Protonation would render the amine non-nucleophilic, effectively quenching the reaction.[5]

    • Nucleophilic Catalyst (in the case of pyridine): Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, accelerating the reaction.[7] For particularly sluggish reactions, a hyper-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.[7]

The generally accepted mechanism is illustrated below.

Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 4-Bromo-N-methylaniline (Nucleophile) Intermediate Protonated Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Product This compound Intermediate->Product Collapse & Proton Transfer Byproduct Acetic Acid Pyridine Pyridine (Base)

Caption: Nucleophilic acyl substitution mechanism for the acetylation of a secondary amine.

Validated Experimental Protocol

This protocol is designed for robustness and high yield. All operations involving volatile and corrosive reagents should be performed within a certified chemical fume hood.[8]

Reagent and Materials Data
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-bromo-N-methylanilineC₇H₈BrN186.055.00 g26.871.0
Acetic AnhydrideC₄H₆O₃102.093.50 mL37.11.38
PyridineC₅H₅N79.104.35 mL53.72.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
1 M Hydrochloric AcidHCl (aq)36.46~40 mL--
Saturated NaHCO₃ soln.NaHCO₃ (aq)84.01~20 mL--
BrineNaCl (aq)58.44~20 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--
Step-by-Step Synthesis Workflow
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-N-methylaniline (5.00 g, 26.87 mmol).

  • Dissolution: Add dichloromethane (50 mL) and stir until the starting material is fully dissolved.

  • Base Addition: Add pyridine (4.35 mL, 53.7 mmol, 2.0 eq.). Stir the solution for 5 minutes.

  • Acetylation: Cool the flask in an ice-water bath to 0 °C. Add acetic anhydride (3.50 mL, 37.1 mmol, 1.38 eq.) dropwise over 10 minutes using a syringe. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting amine spot indicates reaction completion.

  • Quenching & Workup:

    • Carefully pour the reaction mixture into a 250 mL separatory funnel containing 1 M HCl (20 mL).

    • Extract the mixture, collecting the organic (bottom) layer.

    • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and finally with brine (20 mL). The acid washes remove pyridine, while the bicarbonate wash removes excess acetic acid.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

G A 1. Dissolve 4-bromo-N-methylaniline in DCM B 2. Add Pyridine A->B C 3. Cool to 0°C B->C D 4. Add Acetic Anhydride (dropwise) C->D E 5. Stir at Room Temp (2h) & Monitor by TLC D->E F 6. Quench & Wash: - 1 M HCl (x2) - Sat. NaHCO3 - Brine E->F G 7. Dry (MgSO4) & Filter F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify by Recrystallization H->I J 10. Characterize Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

While the crude product is often of high purity, recrystallization is recommended to obtain an analytically pure sample.

  • Purification: The crude solid can be recrystallized from a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Expected Analytical Data
Analysis MethodExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₀BrNO[9]
Molecular Weight 228.09 g/mol [9]
Melting Point Literature values may vary; comparison to a known standard is ideal.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), 3.2 (s, 3H, N-CH₃), 1.9 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~170 (C=O), ~142 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~121 (Ar-C), ~37 (N-CH₃), ~22 (COCH₃)
FT-IR (ATR, cm⁻¹) ~1660-1680 (strong, C=O amide I stretch), ~1360 (C-N stretch), No N-H band ~3300 cm⁻¹[10][11][12]

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory for the successful and safe execution of this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).[8][13]

  • Reagent Handling:

    • Acetic Anhydride: Is corrosive, a lachrymator, and reacts violently with water. Handle exclusively in a fume hood.[13] Keep away from ignition sources.

    • Pyridine: Is flammable, toxic if inhaled or absorbed through the skin, and harmful if swallowed.[14][15] It has a strong, unpleasant odor. All handling must occur within a fume hood.[15]

    • Dichloromethane (DCM): Is a volatile suspected carcinogen. Minimize inhalation exposure by using a fume hood.

  • Waste Disposal:

    • All organic waste, including the reaction solvent and filtrates, should be collected in a designated halogenated organic waste container.

    • Aqueous waste from the workup should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

Conclusion

The acetylation of 4-bromo-N-methylaniline is an efficient and reliable method for the synthesis of this compound. The procedure outlined in this guide, which employs acetic anhydride and pyridine, is a classic and effective approach. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can consistently obtain a high yield of the desired product, which serves as a versatile intermediate for further synthetic endeavors.

References

  • 10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Acetylation of Secondary amines - Chemistry Stack Exchange. (2022). Chemistry Stack Exchange. [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • IR Spectrum: Amides - Química Organica.org. Química Organica.org. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. (2021). YouTube. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega. (2020). ACS Omega. [Link]

  • This compound | C9H10BrNO | CID 4324567 - PubChem. PubChem. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

  • Pyridine - Safety Data Sheet - Carl ROTH. Carl ROTH. [Link]

  • What safety precautions should you take when working with acetic anhydride? - Quora. (2020). Quora. [Link]

  • Amines - Ncert. Ncert. [Link]

  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? - Quora. (2021). Quora. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the N-Acetylation of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the N-acetylation of 4-bromo-N-methylaniline, a key transformation in synthetic organic chemistry. The N-acetylation of aromatic amines is a fundamental reaction for the protection of amino groups and the synthesis of valuable amide intermediates in drug discovery and materials science. This document elucidates the underlying mechanism of this reaction, offers a detailed experimental protocol, and discusses the critical role of reagents and reaction conditions. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on this important chemical process.

Introduction: The Significance of N-Acetylation

N-acetylation is a robust and widely employed chemical reaction that introduces an acetyl group onto a nitrogen atom. In the context of aromatic amines, this transformation is of paramount importance for several reasons. Primarily, it serves as an effective method for the protection of the amino group, mitigating its inherent reactivity towards oxidation and electrophilic substitution. The resulting acetamide is significantly less basic and nucleophilic than the parent amine, allowing for selective transformations at other positions on the aromatic ring.

Furthermore, the N-acetyl group can profoundly influence the biological activity and physicochemical properties of a molecule. The introduction of this functional group can enhance membrane permeability, modulate receptor binding affinity, and alter metabolic stability, making N-acetylation a critical tool in the medicinal chemist's arsenal. This guide focuses on the N-acetylation of 4-bromo-N-methylaniline, a substituted secondary aromatic amine, to yield N-(4-bromophenyl)-N-methylacetamide.

The Core Mechanism of N-Acetylation

The N-acetylation of 4-bromo-N-methylaniline with acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction is typically facilitated by a base, such as pyridine, which plays a crucial role in the reaction pathway.

Reactants and Their Roles
  • 4-Bromo-N-methylaniline (The Nucleophile): The lone pair of electrons on the nitrogen atom of the N-methylamino group initiates the reaction by attacking the electrophilic carbonyl carbon of the acetylating agent. The electron-withdrawing effect of the bromine atom at the para position slightly reduces the nucleophilicity of the nitrogen compared to N-methylaniline, while the N-methyl group provides some steric hindrance.

  • Acetic Anhydride (The Acetylating Agent): As an anhydride, it possesses two electrophilic carbonyl carbons. It is a highly effective acetylating agent due to the good leaving group potential of the acetate ion.

  • Pyridine (The Base Catalyst): Pyridine serves a dual purpose in this reaction. Firstly, it acts as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. Secondly, it functions as a Brønsted base, neutralizing the acetic acid byproduct formed during the reaction. This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product side.[1][2][3]

Step-by-Step Mechanistic Pathway

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The nitrogen atom of 4-bromo-N-methylaniline attacks one of the carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the acetate ion is expelled as a leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base in the reaction mixture (e.g., pyridine or another molecule of the starting amine) to yield the final N-acetylated product, this compound, and a molecule of acetic acid.

The following diagram illustrates the mechanistic pathway:

N-Acetylation Mechanism Mechanism of N-acetylation of 4-bromo-N-methylaniline cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine 4-Bromo-N-methylaniline intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack anhydride Acetic Anhydride anhydride->intermediate product This compound intermediate->product Collapse & Deprotonation byproduct Acetic Acid intermediate->byproduct

Caption: A simplified diagram of the N-acetylation mechanism.

Experimental Protocol: A Validated Approach

The following protocol is a representative method for the N-acetylation of 4-bromo-N-methylaniline, adapted from established procedures for the acetylation of secondary aromatic amines.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-Bromo-N-methylaniline186.055.00 g0.0269≥98%
Acetic Anhydride102.093.30 mL (3.57 g)0.0350≥99%
Pyridine79.1010 mL-Anhydrous
Dichloromethane (DCM)84.9350 mL-Anhydrous
1 M Hydrochloric Acid36.46As needed--
Saturated Sodium Bicarbonate84.01As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-N-methylaniline (5.00 g, 0.0269 mol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) and anhydrous pyridine (10 mL) to the flask. Stir the mixture until the aniline derivative is completely dissolved.

  • Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (3.30 mL, 0.0350 mol) dropwise to the stirred solution over a period of 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₉H₁₀BrNO[2]
Molar Mass 228.09 g/mol [2]
Appearance Expected to be a solid at room temperature.
Melting Point Literature values should be consulted for comparison.
¹H NMR (CDCl₃, 400 MHz) Expected signals: aromatic protons (multiplet, ~7.0-7.6 ppm), N-methyl protons (singlet, ~3.2 ppm), and acetyl methyl protons (singlet, ~1.9 ppm).
¹³C NMR (CDCl₃, 100 MHz) Expected signals: carbonyl carbon (~170 ppm), aromatic carbons, N-methyl carbon, and acetyl methyl carbon.
Mass Spectrometry (EI) Expected molecular ion peak (M⁺) at m/z 227/229 (due to bromine isotopes).[4]

Causality and Self-Validation in the Protocol

The described protocol incorporates several self-validating steps to ensure a successful and reproducible outcome.

  • Use of Anhydrous Conditions: The exclusion of water is critical as acetic anhydride can readily hydrolyze to acetic acid, which would consume the base and reduce the yield of the desired product.

  • Controlled Addition at Low Temperature: The dropwise addition of acetic anhydride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of potential side products.

  • Acidic and Basic Washes: The sequential washing with HCl and NaHCO₃ is a crucial purification step. The acid wash removes the basic pyridine catalyst, while the bicarbonate wash removes the acetic acid byproduct. This ensures a cleaner crude product prior to final purification.

  • Monitoring by TLC: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing unnecessary heating or prolonged reaction times that could lead to decomposition or side reactions.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow Experimental Workflow for N-Acetylation start Start setup 1. Reaction Setup (Aniline, DCM, Pyridine) start->setup cool 2. Cool to 0°C setup->cool add_anhydride 3. Add Acetic Anhydride cool->add_anhydride react 4. React at Room Temp. (Monitor by TLC) add_anhydride->react workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry 6. Dry and Concentrate workup->dry purify 7. Purification (Recrystallization or Chromatography) dry->purify characterize 8. Characterization (NMR, MS, MP) purify->characterize end End Product characterize->end

Caption: A flowchart of the experimental workflow.

Conclusion

The N-acetylation of 4-bromo-N-methylaniline is a straightforward yet powerful transformation that yields a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the role of the base catalyst, is essential for optimizing reaction conditions and achieving high yields. The provided experimental protocol, grounded in established chemical principles, offers a reliable and reproducible method for the synthesis and purification of this compound. This guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling them to confidently apply this fundamental reaction in their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Shultz, G. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4324567, this compound. Retrieved from [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

Sources

N-(4-bromophenyl)-N-methylacetamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-bromophenyl)-N-methylacetamide

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amide of interest in synthetic chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis protocols, spectroscopic characterization, and potential applications. It is intended for an audience of researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Introduction and Strategic Context

This compound is an organic compound featuring a brominated phenyl ring attached to a tertiary amide functional group.[1] Its structure is significant for several reasons. The presence of the bromine atom on the aromatic ring provides a reactive site for various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[1] Furthermore, the N-methyl acetamide moiety imparts specific solubility characteristics, such as enhanced lipophilicity, which can be crucial for biological applications.[1]

Compounds within the broader class of N-aryl acetamides are widely explored in medicinal chemistry for their diverse biological activities, serving as scaffolds for agents with anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3][4] The specific combination of the bromo-phenyl and N-methylacetamide groups in this molecule makes it a noteworthy building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[5][6] This guide will serve as a detailed resource for scientists working with or considering the use of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a compound are foundational to its application. This compound's behavior in chemical and biological systems is a direct consequence of its molecular architecture.

Structural Elucidation

The molecule consists of a central nitrogen atom bonded to three distinct groups: a methyl group (-CH3), an acetyl group (-C(O)CH3), and a 4-bromophenyl group (-C6H4Br). The tertiary amide nature of the nitrogen atom restricts its rotation, influencing the molecule's conformational possibilities. The bromine atom is positioned at the para-position of the phenyl ring, an arrangement that influences the electronic properties of the aromatic system through its electron-withdrawing inductive effect.[1]

Caption: Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and safety assessments.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[1][7][8]
Molecular Weight 228.09 g/mol [8][9][10]
CAS Number 50438-47-6[1][7][9]
Appearance Solid[1][7]
IUPAC Name This compound[9]
SMILES CC(=O)N(C)c1ccc(cc1)Br[1]
InChI Key JDWFXKUASRMYEO-UHFFFAOYSA-N[7][9]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of a corresponding aniline precursor. The following protocol describes a standard laboratory-scale synthesis.

Rationale for Synthesis Strategy

The most direct and common method for forming an amide bond is the reaction of an amine with an acylating agent. In this case, N-methyl-4-bromoaniline serves as the amine precursor. Acetyl chloride or acetic anhydride are effective and readily available acylating agents. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid), which drives the reaction to completion. A non-protic solvent like dichloromethane (DCM) is often chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

Detailed Synthesis Protocol

Reaction: N-methylation of 4-bromoaniline followed by acetylation. A more direct, though less commonly documented, route is the acetylation of N-methyl-4-bromoaniline.

Step 1: Acetylation of N-methyl-4-bromoaniline

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methyl-4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.5 eq) or pyridine, to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.2 eq) or acetic anhydride dropwise to the cooled solution. Causality: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess amine and base, the bicarbonate wash removes excess acylating agent and acidic byproducts, and the brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Isolation & Purification R1 N-methyl-4-bromoaniline Solvent DCM (Solvent) at 0 °C R1->Solvent R2 Acetyl Chloride / Acetic Anhydride R2->Solvent R3 Triethylamine (Base) R3->Solvent Reaction Stir at RT for 2-4h (Monitor by TLC) Solvent->Reaction Quench Add Water Reaction->Quench Wash1 Wash with 1M HCl Quench->Wash1 Wash2 Wash with sat. NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry over Na₂SO₄ Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify FinalProduct Pure N-(4-bromophenyl)- N-methylacetamide Purify->FinalProduct

Sources

Spectroscopic Characterization of N-(4-bromophenyl)-N-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for N-(4-bromophenyl)-N-methylacetamide, a compound of interest in synthetic and medicinal chemistry. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and elucidation of its chemical structure. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₀BrNO and a molecular weight of 228.09 g/mol .[1] Its structure features a central acetamide functional group where the nitrogen atom is substituted with a methyl group and a 4-bromophenyl ring. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three main signals corresponding to the aromatic protons, the N-methyl protons, and the acetyl methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6Doublet2HH-3, H-5 (ortho to Br)
~ 7.2Doublet2HH-2, H-6 (ortho to N)
~ 3.3Singlet3HN-CH₃
~ 2.1Singlet3HCOCH₃

Interpretation:

  • Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the bromine atom (H-3 and H-5) are expected to be deshielded due to the electron-withdrawing nature of the halogen and will appear at a lower field (~7.6 ppm). The protons ortho to the nitrogen atom (H-2 and H-6) will be at a slightly higher field (~7.2 ppm).

  • N-Methyl Protons: The protons of the N-methyl group are in a different chemical environment compared to the acetyl methyl group and are expected to resonate as a singlet at approximately 3.3 ppm.

  • Acetyl Methyl Protons: The protons of the acetyl methyl group will appear as a sharp singlet at a higher field, around 2.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 170C=O (amide carbonyl)
~ 142C-1 (ipso-carbon attached to N)
~ 132C-3, C-5 (carbons ortho to Br)
~ 129C-2, C-6 (carbons ortho to N)
~ 120C-4 (ipso-carbon attached to Br)
~ 37N-CH₃
~ 22COCH₃

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, around 170 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The ipso-carbon attached to the nitrogen (C-1) will be downfield due to the electronegativity of nitrogen. The carbons ortho and meta to the bromine and nitrogen atoms will have distinct chemical shifts as indicated in the table. The carbon bearing the bromine atom (C-4) will be shielded relative to the other substituted aromatic carbon.

  • Aliphatic Carbons: The N-methyl carbon will resonate around 37 ppm, while the acetyl methyl carbon will be at a higher field, around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 1665StrongC=O stretch (amide I band)
~ 1600, 1490Medium-StrongC=C stretch (aromatic ring)
~ 1365MediumC-N stretch
~ 1070MediumC-Br stretch
~ 825StrongC-H bend (para-disubstituted benzene)

Interpretation:

  • Amide Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption band around 1665 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide.

  • Aromatic C=C Stretch: The presence of the benzene ring will be confirmed by the absorption bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the region of 1365 cm⁻¹.

  • C-Br Stretch: The carbon-bromine bond will show a characteristic absorption at a lower wavenumber, typically around 1070 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring is expected to be a strong band around 825 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Key Mass Fragments for this compound

m/zIon
227/229[M]⁺ (Molecular ion)
185/187[M - COCH₃]⁺
170/172[M - CH₃CO - CH₃]⁺
156/158[BrC₆H₄]⁺
43[CH₃CO]⁺

Interpretation:

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 227 and 229 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group, leading to the loss of an acetyl radical (•COCH₃), resulting in a fragment ion at m/z 185/187.

    • Loss of Ketene: Another possible fragmentation is the loss of ketene (CH₂=C=O) from the molecular ion, which would lead to a fragment at m/z 185/187.

    • Cleavage of the N-Aryl Bond: Cleavage of the bond between the nitrogen and the aromatic ring can lead to the formation of a bromophenyl cation at m/z 156/158.

    • Acylium Ion: A prominent peak at m/z 43 corresponding to the acylium ion [CH₃CO]⁺ is also expected.

Fragmentation Workflow

Fragmentation M [C₉H₁₀BrNO]⁺˙ m/z 227/229 F1 [C₇H₇BrN]⁺˙ m/z 185/187 M->F1 - CH₂CO F2 [C₆H₄Br]⁺ m/z 156/158 M->F2 - •N(CH₃)COCH₃ F3 [C₂H₃O]⁺ m/z 43 M->F3 - •N(C₆H₄Br)CH₃

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

IR Spectroscopy (ATR-FTIR)
  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Heat the probe or GC oven to volatilize the sample into the ion source.

  • Ionize the sample molecules using a standard electron energy of 70 eV.

  • Accelerate the resulting ions into the mass analyzer.

  • Scan the desired mass range to obtain the mass spectrum.

Conclusion

The spectroscopic data of this compound, as predicted from established chemical principles and analysis of related compounds, provides a comprehensive fingerprint for its identification and structural verification. The expected ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers working with this and structurally similar compounds, enabling them to interpret their experimental data with confidence.

References

  • PubChem. This compound. [Link]

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The Solubility Profile of N-(4-bromophenyl)-N-methylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-bromophenyl)-N-methylacetamide, a compound of interest in medicinal chemistry and materials science.[1] While specific quantitative solubility data is not widely published, this document synthesizes information on its physicochemical properties to predict its behavior in common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications such as reaction chemistry, formulation development, and purification processes.

Introduction: Understanding the Importance of Solubility

This compound is an organic compound featuring an amide functional group, a brominated phenyl ring, and an N-methyl group.[1] Its molecular structure suggests potential applications as a precursor or intermediate in the synthesis of more complex molecules.[1] The solubility of a compound is a critical physical property that governs its utility in a multitude of applications. In drug development, solubility directly impacts bioavailability and formulation strategies. For synthetic chemists, it is a key parameter for reaction solvent selection, purification, and crystallization.

The presence of both polar (the amide group) and nonpolar (the bromophenyl group) moieties in this compound suggests a nuanced solubility profile. The N-methyl group is known to enhance lipophilicity, which can influence its solubility in organic solvents and biological membranes.[1] This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol [3][4]
Appearance Solid[2]
CAS Number 50438-47-6[3][4]

The molecule's structure, depicted below, is central to its solubility characteristics. The polar amide group is capable of acting as a hydrogen bond acceptor, while the large, nonpolar bromophenyl group will favor interactions with nonpolar solvents.

Caption: Molecular Structure of this compound.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the amide oxygen in this compound can act as a hydrogen bond acceptor, the lack of an N-H bond prevents it from being a hydrogen bond donor. The presence of the large nonpolar bromophenyl ring will likely limit its solubility in highly polar protic solvents. Moderate solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They are good at solvating polar molecules. Given the polar nature of the amide group, this compound is predicted to have good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The large, nonpolar bromophenyl group suggests that there will be some affinity for nonpolar solvents. However, the polar amide group will likely hinder high solubility. Low to moderate solubility is anticipated.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound mix Mix Compound & Solvent prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate saturate Ensure Saturation (Excess Solid) equilibrate->saturate separate Separate Solid & Liquid Phases saturate->separate analyze Analyze Supernatant (e.g., HPLC, Gravimetric) separate->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A standard temperature of 25 °C is recommended for initial studies.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation:

    • Carefully remove an aliquot of the supernatant (the clear liquid portion) from each vial using a filtered syringe to avoid transferring any solid particles.

  • Quantification of Solute:

    • Gravimetric Analysis:

      • Accurately weigh a clean, dry vial.

      • Transfer the filtered supernatant to the pre-weighed vial.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The difference in weight corresponds to the mass of the dissolved this compound.

    • Chromatographic Analysis (e.g., HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

      • Dilute the saturated supernatant with a known volume of the solvent.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventSolvent ClassSolubility ( g/100 mL) at 25 °C
MethanolPolar ProticTo be determined experimentally
EthanolPolar ProticTo be determined experimentally
AcetonePolar AproticTo be determined experimentally
DimethylformamidePolar AproticTo be determined experimentally
Dimethyl SulfoxidePolar AproticTo be determined experimentally
HexaneNonpolarTo be determined experimentally
TolueneNonpolarTo be determined experimentally

Conclusion

While published quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure and physicochemical properties allows for reasoned predictions of its solubility behavior. This guide provides the theoretical framework for these predictions and, more importantly, a robust experimental protocol for the empirical determination of its solubility in a range of common organic solvents. The data generated using this protocol will be invaluable for researchers in optimizing reaction conditions, developing purification strategies, and formulating new products containing this versatile compound.

References

  • PubChem. 2-(4-bromophenyl)-N-methylacetamide. [Link]

  • PubChem. This compound. [Link]

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An In-depth Technical Guide to 2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS No. 52190-28-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the chemical compound 2-Bromo-3',4'-(methylenedioxy)propiophenone. While the initial inquiry referenced CAS number 50438-47-6, extensive database searches associate this number with a different compound, N-(4-Bromophenyl)-N-methylacetamide.[1][2][3] The properties and applications described herein pertain to 2-Bromo-3',4'-(methylenedioxy)propiophenone, which is correctly identified by the CAS number 52190-28-0.[4][5] This document has been prepared to address the likely intended subject of inquiry.

Introduction

2-Bromo-3',4'-(methylenedioxy)propiophenone is a synthetic organic compound that serves as a key intermediate and analytical reference standard in various chemical syntheses.[6][7] Structurally, it is a propiophenone derivative characterized by a bromine atom at the alpha position to the ketone and a methylenedioxy group attached to the phenyl ring. This compound is of significant interest to researchers in medicinal chemistry, forensic science, and drug development due to its role as a precursor in the synthesis of certain classes of compounds, including cathinones and potential antifungal agents.[6][8][9] This guide provides a comprehensive overview of its chemical properties, safety data, synthesis, and handling protocols for laboratory professionals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Bromo-3',4'-(methylenedioxy)propiophenone is essential for its appropriate handling, storage, and application in a research setting.

PropertyValueSource
CAS Number 52190-28-0[4][5]
Molecular Formula C₁₀H₉BrO₃[7][10]
Molecular Weight 257.08 g/mol [7][10]
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone[11]
Appearance Pale yellow or white crystalline solid[8]
Purity ≥98%[9]
Boiling Point (Predicted) 345.7±42.0 °C[8]
Density (Predicted) 1.584±0.06 g/cm³[8]
Solubility Soluble in Chloroform. Soluble in DMSO (1 mg/mL) and Ethanol (1 mg/mL).[8][9]
Storage Temperature Room temperature or -20°C for long-term stability.[9][11]

Safety and Hazard Information

Based on available safety data sheets, 2-Bromo-3',4'-(methylenedioxy)propiophenone is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[4] However, as with any chemical substance, caution and appropriate laboratory practices are paramount. One supplier indicates that it may be harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[12] Another structurally similar compound, 2-Bromo-4-methylpropiophenone, is known to cause skin and eye irritation, and may cause respiratory irritation.[13] Given the potential for uncharacterized hazards, the following precautions are recommended.

GHS Hazard and Precautionary Statements:

While not universally classified, some suppliers recommend the following:[12]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H413: May cause long lasting harmful effects to aquatic life.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P273: Avoid release to the environment.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330: Rinse mouth.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Personal Protective Equipment (PPE)

A systematic approach to handling ensures minimal exposure and a safe laboratory environment.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Consult SDS Don_PPE Don PPE Select_PPE->Don_PPE Weigh_Compound Weigh Compound in Ventilated Enclosure Don_PPE->Weigh_Compound Perform_Reaction Perform Reaction in Fume Hood Weigh_Compound->Perform_Reaction Doff_PPE Doff PPE Perform_Reaction->Doff_PPE Dispose_Waste Dispose of Waste Properly Doff_PPE->Dispose_Waste

Caption: Recommended workflow for safe handling of chemical compounds.

Recommended PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Not typically required when handled in a well-ventilated area or fume hood.

Synthesis and Experimental Protocols

2-Bromo-3',4'-(methylenedioxy)propiophenone is typically synthesized from its precursor, 3',4'-(Methylenedioxy)propiophenone (MDP1P).[10][14] The synthesis involves the bromination of the alpha-carbon of the propiophenone.

General Synthesis Protocol:

The following is a generalized procedure based on published methods.[6][10]

  • Dissolution: Dissolve 3',4'-(Methylenedioxy)propiophenone (1 equivalent) in a suitable solvent such as diethyl ether (Et₂O) or chloroform (CHCl₃).

  • Bromination: Cool the solution in an ice bath (0°C). Add a solution of bromine (Br₂) (1 equivalent) in the same solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture. The disappearance of the red bromine color to a light-yellow indicates the reaction is proceeding. Continue stirring for approximately 30 minutes or until completion as monitored by an appropriate technique (e.g., TLC).

  • Quenching: Quench the reaction by adding water.

  • Workup:

    • Dilute the mixture with the organic solvent.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), and brine.

    • Dry the organic layer over a drying agent like magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by flash chromatography on silica gel.

Synthesis_Workflow Start Start: 3',4'-(Methylenedioxy)propiophenone Dissolve Dissolve in Et2O or CHCl3 Start->Dissolve Brominate Add Br2 at 0°C Dissolve->Brominate Stir Stir and Monitor Reaction Brominate->Stir Quench Quench with Water Stir->Quench Workup Aqueous Workup (NaHCO3, Na2S2O3, Brine) Quench->Workup Dry Dry over MgSO4 Workup->Dry Purify Purify by Flash Chromatography Dry->Purify Product Product: 2-Bromo-3',4'-(methylenedioxy)propiophenone Purify->Product

Caption: General workflow for the synthesis of the target compound.

Applications and Research Interest

The primary application of 2-Bromo-3',4'-(methylenedioxy)propiophenone is as a precursor in organic synthesis.[7]

  • Synthesis of Cathinones: It is an analytical reference standard categorized as a precursor in the synthesis of cathinones.[6][9]

  • MDMA Analogs: This compound can be used in the preparation of MDMA analogs.[8]

  • Antifungal Agents: It has been utilized in the synthesis of potential antifungal agents.[6][8]

  • Forensic and Research Applications: This product is intended for research and forensic applications.[6][9]

Toxicological and Environmental Information

There is limited specific toxicological data available for 2-Bromo-3',4'-(methylenedioxy)propiophenone. One safety data sheet indicates that the toxicological properties have not been thoroughly investigated.[12] However, it is noted to be slightly hazardous to water, and large quantities should not be allowed to reach ground water, water courses, or sewage systems.[4] Studies on a structurally related compound, 2-bromo-3'-chloropropiophenone, have shown it to be mutagenic, clastogenic, and aneugenic, with its genotoxicity mediated by the generation of reactive metabolites.[15] This suggests that caution should be exercised with similar alpha-bromoketones.

Conclusion

2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS No. 52190-28-0) is a valuable chemical intermediate for researchers in synthetic and forensic chemistry. While comprehensive safety and toxicological data are not yet fully established, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling in well-ventilated areas, is essential. Its utility as a precursor for various classes of compounds underscores its importance in ongoing research and development.

References

  • Current time information in Hancock County, US. (n.d.). Google.
  • 2-Bromo-3',4'-(methylenedioxy)propiophenone - Safety Data Sheet. (2025, November 7). Cayman Chemical.
  • 2-Bromo-3',4'-(methylenedioxy)propiophenone - Safety Data Sheet. (2025, August 23). ChemicalBook.
  • 2-Bromo-3',4'-(methylenedioxy)propiophenone CAS#: 52190-28-0. (n.d.). ChemicalBook.
  • 2-Bromo-4-methylpropiophenone. (n.d.). AK Scientific, Inc.
  • 2-Bromo-3',4'-(methylenedioxy)propiophenone | 52190-28-0. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.).
  • 50438-47-6|this compound. (n.d.). BLDpharm.
  • 50438-47-6 this compound. (n.d.). AKSci.
  • 4-BROMO-N-METHYLANILINE | CAS#:6911-87-1. (n.d.). Chemsrc.
  • Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)
  • Heflich, R. H., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Toxicology and Applied Pharmacology, 270(2), 169-176.
  • Safety Data Sheet - 2-Bromo-3',4'-(methylenedioxy)propiophenone. (2024, December 23). Biosynth.
  • 2-BROMO-3-[3,4-(METHYLENEDIOXY)
  • N-(4-Bromophenyl)
  • 2-Bromo-3',4'-(methylenedioxy)propiophenone. (n.d.). MedChemExpress.
  • 3,4-Methylenedioxypropiophenone. (n.d.). Grokipedia.
  • Heather, E., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 436-445.

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of N-(4-bromophenyl)acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unavailable Crystallographic Data

As a Senior Application Scientist, my primary goal is to provide actionable, field-proven insights. In response to the query on the crystal structure and polymorphism of N-(4-bromophenyl)-N-methylacetamide (C₉H₁₀BrNO), a comprehensive search of the scientific literature and crystallographic databases has been conducted.[1][2][3] It is crucial to report that, at present, there are no publicly available research articles or database entries detailing the single-crystal X-ray structure or any polymorphic forms of this specific compound. While the compound is commercially available, its solid-state properties remain uncharacterized in the accessible scientific domain.[4]

However, the structural analogue, N-(4-bromophenyl)acetamide (C₈H₈BrNO), which lacks the N-methyl group, has been the subject of crystallographic studies, revealing the existence of polymorphism.[5][6] Understanding the solid-state behavior of this closely related molecule can provide invaluable insights and a predictive framework for initiating studies on this compound. The substitution of a hydrogen atom with a methyl group on the amide nitrogen can significantly influence intermolecular interactions, particularly hydrogen bonding, which is a primary driver of polymorphism.

This guide, therefore, will provide a detailed technical analysis of the known crystal structures and polymorphism of N-(4-bromophenyl)acetamide as a robust case study. We will delve into the structural differences between its polymorphs, the experimental methodologies required for their characterization, and the causal relationships behind their formation. This information serves as an authoritative starting point for any research program aimed at characterizing the solid-state properties of this compound.

Polymorphism in N-(4-bromophenyl)acetamide: A Tale of Two Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. Different polymorphs of the same compound can exhibit divergent physicochemical properties, including solubility, melting point, and stability, which in turn affect a drug's bioavailability and manufacturability. N-(4-bromophenyl)acetamide has been shown to exist in at least two polymorphic forms, which we will designate as Form I and Form II.[5][6]

  • Form I (Orthorhombic) : This form was the first to be identified and its structure was determined at room temperature. It crystallizes in the orthorhombic space group Pna2₁.[5][6]

  • Form II (Monoclinic) : A newer polymorph was discovered and its structure determined at a low temperature of 173 K. This form crystallizes in the monoclinic space group P2₁/c.[5][6]

The existence of these two forms underscores the importance of screening for polymorphism, as different crystallization conditions (e.g., temperature, solvent) can lead to the formation of distinct crystal lattices.

Crystallographic Data Summary

A direct comparison of the crystallographic parameters provides a quantitative look at the structural differences between the two polymorphs. The data for the monoclinic form (Form II) is particularly well-defined.[5]

ParameterForm I (Orthorhombic)Form II (Monoclinic)
Chemical Formula C₈H₈BrNOC₈H₈BrNO
Formula Weight 214.06214.06
Temperature Room Temperature173 K
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/c
Unit Cell Dimensions
aNot specified in detail6.7250 (7) Å
bNot specified in detail9.3876 (11) Å
cNot specified in detail14.4434 (14) Å
α90°90°
β90°117.750 (4)°
γ90°90°
Volume (V) Not specified in detail806.96 (15) ų
Molecules per unit cell (Z) Not specified in detail4
Calculated Density (Dₓ) Not specified in detail1.762 Mg/m³

Data for Form II sourced from Jasinski et al. (2013).[5]

Structural Analysis of the Monoclinic Polymorph (Form II)

The detailed structural analysis of Form II at 173 K reveals a well-ordered system governed by specific intermolecular interactions.[5]

Molecular Conformation

In the crystalline state, the molecule adopts a specific conformation. The bond lengths and angles are within normal ranges, though slight differences are noted when compared to similar acetamide derivatives.[5] These subtle variations in the acetamide and bromophenyl regions are a direct consequence of the unique crystal packing environment.

Intermolecular Interactions: The Driving Force of Crystal Packing

The stability and structure of the crystal lattice are dictated by a network of non-covalent interactions. In Form II, two primary interactions are dominant:

  • N—H···O Hydrogen Bonds : The most significant interaction is the hydrogen bond between the amide hydrogen (N—H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction links the molecules into infinite chains that propagate along the[7] crystallographic direction.[5] This classic hydrogen bonding motif is a powerful structure-directing element in amides.

  • C—H···π Interactions : Weaker C—H···π interactions are also present, where a hydrogen atom from one molecule interacts with the electron cloud of the phenyl ring of an adjacent molecule.[5] While weaker than the N—H···O bonds, these interactions play a crucial role in the three-dimensional organization of the crystal, contributing to the overall stability of the packing.[5]

The interplay of these forces defines the specific crystal structure of Form II. The absence of the N-H proton in the target molecule, this compound, means that this primary hydrogen bonding pathway is eliminated. This leads to the expert prediction that its crystal packing will be fundamentally different, likely relying on weaker C-H···O or other non-covalent interactions, making a polymorphism study even more critical.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies for synthesis and characterization are based on established procedures for N-(4-bromophenyl)acetamide and represent a robust workflow for any new solid-state characterization project.[5]

Synthesis of N-(4-bromophenyl)acetamide

This protocol details a standard method for synthesizing the starting material.[5]

Objective: To synthesize N-(4-bromophenyl)acetamide from 4-bromoaniline.

Materials:

  • 4-Bromoaniline (1 mmol, 0.172 g)

  • Acetic acid (20 mL)

  • Ice-cold water (100 mL)

  • Reflux apparatus, beakers, stirring equipment, filtration system (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Dissolve 4-bromoaniline in acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the solution to reflux and maintain for 4 hours. The causality here is that the elevated temperature provides the necessary activation energy for the acylation reaction to proceed to completion.

  • Precipitation: After cooling the reaction mixture to room temperature, pour it into ice-cold water with constant stirring. The product is insoluble in water, causing it to precipitate out of the solution. The use of ice-cold water maximizes the yield by further decreasing the product's solubility.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acetic acid and other water-soluble impurities, and dry completely. The melting point of the resulting solid was reported to be 430 K.[5]

Crystallization of the Monoclinic Polymorph (Form II)

Objective: To grow single crystals of N-(4-bromophenyl)acetamide suitable for SC-XRD.

Materials:

  • Synthesized N-(4-bromophenyl)acetamide powder

  • Ethyl acetate (analytical grade)

  • Crystallization dish

Procedure:

  • Dissolution: Prepare a saturated solution of the compound in ethyl acetate at room temperature.

  • Slow Evaporation: Cover the dish with a perforated lid (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the dish in a vibration-free environment. Over several days, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, leading to the nucleation and growth of single crystals. The slow evaporation rate is critical; it allows the molecules sufficient time to arrange themselves into a highly ordered, thermodynamically stable crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Workflow:

  • Crystal Selection & Mounting: A high-quality, defect-free single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 173 K) using a cryostream. Cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure determination.[5] The crystal is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction data are collected on a detector.[7]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular structure.[7]

Visualizing Relationships and Workflows

Diagrams are essential for clarifying complex relationships and processes.

Polymorphs cluster_0 N-(4-bromophenyl)acetamide FormI Form I Orthorhombic (Pna2₁) (Room Temperature) FormII Form II Monoclinic (P2₁/c) (173 K) FormI->FormII Cooling / Recrystallization FormII->FormI Heating (Potential)

Caption: Relationship between the two known polymorphs of N-(4-bromophenyl)acetamide.

Workflow cluster_workflow Experimental Workflow start Synthesis (4-Bromoaniline + Acetic Acid) powder Crude Powder Product start->powder Precipitation crystallization Crystallization (Slow Evaporation from Ethyl Acetate) powder->crystallization crystal Single Crystal crystallization->crystal scxrd SC-XRD Analysis (Data Collection & Structure Solution) crystal->scxrd structure Crystal Structure & Polymorph ID scxrd->structure

Caption: Workflow for synthesis and single-crystal X-ray diffraction analysis.

Conclusion and Path Forward

This guide has provided a comprehensive overview of the known polymorphism and crystal structure of N-(4-bromophenyl)acetamide, a close structural analogue to the target compound this compound. We have established the existence of at least two polymorphs (orthorhombic and monoclinic) and detailed the hydrogen-bonding and C-H···π interactions that govern the packing in the well-characterized monoclinic form.[5]

For researchers and drug development professionals working with this compound, the critical takeaway is the high probability of polymorphism. The synthetic and crystallographic protocols detailed herein provide a validated starting point for a dedicated investigation. The primary structural difference—the replacement of the amide N-H with an N-CH₃ group—precludes the dominant hydrogen bonding network seen in the analogue, making a full solid-state characterization not just advisable, but essential for understanding its properties and ensuring product consistency. It is strongly recommended that a comprehensive polymorphism screen, utilizing techniques such as powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA), be initiated for this compound.

References

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. [Link]

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. [Link]

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. CORE. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • Prathap, M. A., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • Kaduk, J. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

Sources

theoretical calculations of N-(4-bromophenyl)-N-methylacetamide molecular orbitals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of N-(4-bromophenyl)-N-methylacetamide Molecular Orbitals

Abstract

This technical guide provides a comprehensive walkthrough of the theoretical framework and practical application of computational chemistry techniques for analyzing the molecular orbitals of this compound. N-arylacetamides are a significant class of compounds in medicinal chemistry and materials science, and understanding their electronic structure is pivotal for predicting their reactivity, stability, and potential biological activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol using Density Functional Theory (DFT) to elucidate the characteristics of Frontier Molecular Orbitals (HOMO and LUMO). We will delve into the rationale behind methodological choices, from functional and basis set selection to the interpretation of results, thereby providing a self-validating system for robust computational analysis.

Introduction: The Significance of this compound

This compound belongs to the N-arylacetamide family, compounds recognized for their diverse applications. The electronic properties of these molecules are heavily influenced by the substituents on the aromatic ring and the nature of the acetamide group. The bromine atom, an electron-withdrawing group, and the N-methylacetamide moiety collaboratively define the molecule's electron density distribution, dipole moment, and overall reactivity.

Theoretical calculations, particularly the analysis of molecular orbitals, offer a powerful, non-experimental method to probe these electronic characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[2] The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity, kinetic stability, and optical properties.[2][3] A smaller gap typically implies higher reactivity and greater polarizability.[3]

This guide uses this compound (C₉H₁₀BrNO) as a case study to demonstrate a standard computational workflow.[4][5]

Theoretical Framework: Density Functional Theory (DFT)

For investigating the electronic structure of molecules like this compound, Density Functional Theory (DFT) stands out as a robust and widely-used method.[3][6] DFT replaces the complex many-electron wave function with the electron density as the fundamental quantity, offering a favorable balance between computational cost and accuracy.[7]

The core of a DFT calculation lies in the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This component approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional, is a popular and reliable choice for organic molecules, providing excellent results for geometry optimization and electronic property prediction.[6][7][8]

  • Basis Set: A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The 6-311G(d,p) basis set is a Pople-style basis set that offers a good level of accuracy. The "(d,p)" notation, known as polarization functions, allows for greater flexibility in describing the shape of the orbitals, which is crucial for accurately modeling bonding and intermolecular interactions.[6][9]

By employing DFT, we can accurately predict the molecule's ground-state geometry and the energies and shapes of its molecular orbitals.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the methodology for performing a theoretical analysis of this compound. The workflow is designed to be systematic and reproducible.

Computational Workflow Overview

The entire process, from initial structure input to final analysis, can be visualized as a logical sequence.

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build Step 1: 3D Molecule Construction geom_opt Step 2: Geometry Optimization (DFT/B3LYP/6-311G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Step 3: Frequency Calculation geom_opt->freq_calc Optimized Structure mo_calc Step 4: Molecular Orbital Calculation freq_calc->mo_calc Verified Minimum Energy Structure data_extract Step 5: Data Extraction (HOMO/LUMO Energies) mo_calc->data_extract Output File vis_orbitals Step 6: Orbital Visualization data_extract->vis_orbitals prop_calc Step 7: Reactivity Descriptor Calculation data_extract->prop_calc

Caption: Computational workflow for molecular orbital analysis.

Detailed Steps
  • Molecule Construction:

    • Draw the 2D structure of this compound or obtain its SMILES string: CC(=O)N(C)C1=CC=C(C=C1)Br.[4]

    • Use a molecular modeling software (e.g., GaussView, Avogadro) to build the 3D structure. Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Rationale: To calculate molecular properties accurately, we must first find the molecule's most stable three-dimensional arrangement, which corresponds to a minimum on the potential energy surface.

    • Protocol:

      • Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

      • Method: DFT

      • Functional: B3LYP

      • Basis Set: 6-311G(d,p)

      • Submit the calculation. This process iteratively adjusts the positions of the atoms until the forces on them are negligible.

  • Frequency Calculation:

    • Rationale: A true energy minimum has all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state, not a stable structure. This step validates the optimized geometry.

    • Protocol:

      • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

      • Confirm that the output shows zero imaginary frequencies.

  • Molecular Orbital Analysis:

    • Rationale: The geometry optimization calculation also computes the molecular orbitals and their corresponding energies. This step involves extracting and analyzing this data.

    • Protocol:

      • From the output file of the optimized structure, locate the section listing the molecular orbital energies.

      • Identify the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

      • Visualize the 3D electron density plots for the HOMO and LUMO orbitals to understand their spatial distribution. The HOMO typically resides on electron-rich parts of the molecule, while the LUMO is located on electron-deficient areas.

Results and Discussion

The calculations yield quantitative data that can be used to derive key chemical insights. The following table presents illustrative data typical for a bromophenyl derivative, calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterValue (Illustrative)Description
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 5.3 eVELUMO - EHOMO; indicates chemical reactivity
Ionization Potential (I) 6.5 eVEstimated as -EHOMO
Electron Affinity (A) 1.2 eVEstimated as -ELUMO
Chemical Hardness (η) 2.65 eVCalculated as (I - A) / 2; resistance to charge transfer
Chemical Potential (μ) -3.85 eVCalculated as -(I + A) / 2; electron escaping tendency
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key players in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is rich in π-electrons. This region is therefore the most likely site for electrophilic attack. Conversely, the LUMO is likely distributed over the acetamide group and the aromatic ring, indicating potential sites for nucleophilic attack.

The energy gap (ΔE) is a crucial indicator of stability. A relatively large gap of 5.3 eV suggests that this compound is a kinetically stable molecule, requiring significant energy to undergo electronic excitation.

G cluster_orbitals Molecular Orbital Energy Levels LUMO LUMO (-1.2 eV) HOMO HOMO (-6.5 eV) p1->p2  ΔE = 5.3 eV

Caption: Energy level diagram of the Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show a region of negative potential (typically colored red) around the carbonyl oxygen atom, identifying it as a site for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, while the bromophenyl ring would show a nuanced distribution due to the interplay of the electron-donating amide nitrogen and the electron-withdrawing bromine. This analysis complements the FMO data by providing a more complete picture of the molecule's reactive sites.[3][8][10]

Conclusion

This guide outlines a robust and scientifically grounded protocol for the theoretical calculation of molecular orbitals for this compound using Density Functional Theory. By following the detailed workflow—from geometry optimization and frequency validation to the analysis of frontier orbitals and reactivity descriptors—researchers can gain profound insights into the electronic structure and chemical reactivity of this molecule. The choice of the B3LYP functional with the 6-311G(d,p) basis set provides a reliable framework for obtaining accurate and predictive results. This computational approach is an invaluable tool in modern drug development and materials science, enabling the rational design of novel compounds with desired properties.

References

  • A Comparative DFT Analysis of 3-Bromophenyl Selenocyanate and its Isomers: Unveiling Structural and Electronic Insights. Benchchem.
  • N-Arylacetamides Investigated.
  • Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations.
  • Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis.
  • Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Taylor & Francis Online.
  • Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. Semantic Scholar.
  • This compound | C9H10BrNO | CID 4324567. PubChem.
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul
  • This compound. CymitQuimica.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi RCS.
  • Theoretical Investigation for MESP, HOMO-LUMO and FTIR analysis of N-Chlorophenyl Based Acetamide. xisdxjxsu.com.

Sources

literature review of N-(4-bromophenyl)-N-methylacetamide synthesis and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactions of N-(4-bromophenyl)-N-methylacetamide

Introduction

This compound is a halogenated aromatic amide that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromine-substituted phenyl ring, an N-methyl group, and an acetamide functionality, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, grounded in established chemical principles and supported by authoritative sources. The insights provided are tailored for researchers and scientists in synthetic chemistry and drug development, focusing on the causality behind experimental choices and providing actionable protocols.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acetylation of N-methyl-4-bromoaniline. This transformation can be achieved using various acetylating agents, with acetic anhydride and acetyl chloride being the most prevalent.

Mechanism and Reagent Selection

The core of the synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the N-methyl-4-bromoaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

  • Acetic Anhydride: This is often the preferred reagent due to its moderate reactivity, lower cost, and safer handling compared to acetyl chloride. The reaction typically requires a base to neutralize the acetic acid byproduct or can be run in neat acetic anhydride.

  • Acetyl Chloride: This is a more reactive acetylating agent, leading to faster reaction times, often at lower temperatures. However, it is highly corrosive, moisture-sensitive, and releases corrosive HCl gas, necessitating the use of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid.

The choice between these reagents depends on the desired reaction rate, scale, and available laboratory infrastructure. For most standard applications, acetic anhydride provides a reliable and efficient route.

Experimental Protocol: Acetylation using Acetic Anhydride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • N-methyl-4-bromoaniline

  • Acetic anhydride

  • Pyridine (optional, as catalyst or base)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir plate, round-bottom flask, condenser, separatory funnel

Procedure:

  • Dissolve N-methyl-4-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add acetic anhydride (1.1-1.5 eq) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride and the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the pure compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_amine N-methyl-4-bromoaniline reaction Acetylation (DCM, RT) start_amine->reaction start_anhydride Acetic Anhydride start_anhydride->reaction quench Quench (NaHCO3) reaction->quench extract Extraction (DCM) quench->extract dry Dry (MgSO4) extract->dry purify Purification dry->purify product This compound purify->product

Figure 1: General workflow for the synthesis of this compound.

Reactions of this compound

The presence of the C-Br bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating C-C, C-N, and C-O bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester.

  • Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate transmetalation.

  • Experimental Considerations: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

    • Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.

    • Base: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed.

G pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition (Ar-Br) pd_boronate Ar-Pd(II)-R(L2) pd_complex->pd_boronate Transmetalation (R-B(OH)2, Base) product Ar-R pd_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond, coupling the aryl bromide with an amine. It is a cornerstone of medicinal chemistry for synthesizing complex aniline derivatives.

  • Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the nucleophile, which is an amine. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-complex.

  • Experimental Considerations:

    • Catalyst/Ligand: Specialized, bulky electron-rich phosphine ligands are essential for high efficiency. Examples include XPhos, SPhos, and RuPhos, often used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

    • Base: Strong bases such as NaOtBu or LHMDS are typically required.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the aryl bromide and a terminal alkyne. This reaction is notable for its use of both palladium and copper co-catalysts.

  • Mechanistic Insight: The palladium cycle is similar to other cross-coupling reactions. The copper co-catalyst is believed to react with the alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

  • Experimental Considerations:

    • Catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is used.

    • Base: An amine base, such as triethylamine or diisopropylamine, is typically used, which also often serves as the solvent.

Summary of Cross-Coupling Reactions
ReactionBond FormedKey ReagentsTypical Base
Suzuki-Miyaura C(sp²) - C(sp²)Boronic Acid, Pd CatalystK₂CO₃, Cs₂CO₃
Buchwald-Hartwig C(sp²) - NAmine, Pd Catalyst, LigandNaOtBu, LHMDS
Sonogashira C(sp²) - C(sp)Terminal Alkyne, Pd/Cu CatalystEt₃N, i-Pr₂NH
Heck Coupling C(sp²) - C(sp²)Alkene, Pd CatalystEt₃N, K₂CO₃
Stille Coupling C(sp²) - C(sp²)Organostannane, Pd Catalyst(Often no base needed)
Reactions of the Acetamide Group

The acetamide functionality is relatively stable, but it can be hydrolyzed back to the N-methylaniline under acidic or basic conditions, typically requiring elevated temperatures. This deprotection step can be useful if the amide was used as a protecting group for the nitrogen atom during other transformations on the aromatic ring.

  • Acidic Hydrolysis: Typically performed with strong acids like HCl or H₂SO₄ in water or an alcohol/water mixture, often at reflux.

  • Basic Hydrolysis: Requires a strong base like NaOH or KOH in an aqueous or alcoholic solution at elevated temperatures.

Conclusion

This compound is a readily synthesized and highly valuable synthetic intermediate. Its utility stems primarily from the reactivity of the carbon-bromine bond, which provides a gateway to a wide array of powerful palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, chemists can selectively form new carbon-carbon, carbon-nitrogen, and other bonds, enabling the construction of complex molecular architectures. A thorough understanding of the underlying mechanisms and experimental parameters, as detailed in this guide, is essential for leveraging the full synthetic potential of this versatile compound in research and development.

Methodological & Application

Application Notes and Protocols: N-(4-bromophenyl)-N-methylacetamide as a Key Intermediate in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(4-bromophenyl)-N-methylacetamide in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] Its impact is particularly profound in the fields of medicinal chemistry and drug development, where the efficient assembly of complex biaryl and heteroaryl structures is paramount. The reaction's elegance lies in its ability to couple organoboron compounds with organic halides or pseudohalides, demonstrating remarkable functional group tolerance and reliability.[3][4]

This guide focuses on a specific, high-value building block: This compound (CAS 50438-47-6) . This intermediate is strategically designed for Suzuki coupling applications. The aryl bromide moiety serves as a robust and reactive electrophilic partner for the palladium catalyst.[1][5] Simultaneously, the N-methylacetamido group is a common structural motif found in a multitude of pharmacologically active compounds, making this intermediate an efficient precursor for synthesizing libraries of potential drug candidates. Its use allows for the late-stage introduction of diverse aryl or heteroaryl groups, a crucial strategy in lead optimization.

These application notes provide a comprehensive overview, from the synthesis of the intermediate to a detailed, field-tested protocol for its successful implementation in Suzuki-Miyaura coupling, grounded in mechanistic principles.

Part 1: Synthesis and Characterization of the Intermediate

A reliable supply of high-purity starting material is critical for any successful coupling reaction. This compound can be efficiently synthesized via the acylation of N-methyl-4-bromoaniline.

Protocol 1: Synthesis of this compound

Objective: To synthesize and purify this compound from N-methyl-4-bromoaniline.

Materials:

  • N-methyl-4-bromoaniline

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add N-methyl-4-bromoaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath with stirring. Scientist's Note: The base is crucial to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting amine.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the cooled, stirring solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Reaction Quench: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution to neutralize any remaining acid and excess acylating agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x). Scientist's Note: These washes remove the base, salts, and any water-soluble impurities, which is critical for obtaining a clean product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should appear as a white to off-white solid.[6][7]

Part 2: Application in Suzuki-Miyaura Cross-Coupling

This section details a robust protocol for coupling this compound with a representative arylboronic acid. The conditions outlined are generally applicable to a wide range of boronic acids.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂-Br pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)L₂-Ar' pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' pd_transmetal->product aryl_bromide Ar-Br (this compound) aryl_bromide->pd_oxidative boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base Activation boronate [Ar'-B(OH)₃]⁻ base->boronate boronate->pd_transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To synthesize N-methyl-N-(4-phenylphenyl)acetamide via a palladium-catalyzed Suzuki coupling reaction.

Workflow Overview:

Figure 2: Experimental workflow for the Suzuki coupling protocol.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phosphine Ligand (e.g., SPhos, XPhos, or triphenylphosphine if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas line (N₂ or Ar)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment. Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity and preventing catalyst degradation.

  • Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst, and the ligand in the order listed in the table below.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The solution should be stirred to ensure a homogenous suspension.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir vigorously for the indicated time (4-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography to isolate the desired biaryl product.

Table 1: Representative Suzuki Coupling Reaction Conditions
ParameterCondition A (Standard)Condition B (High-Activity)Rationale
Aryl Halide This compoundThis compoundThe electrophilic coupling partner.
Boronic Acid Phenylboronic Acid (1.2 eq)Phenylboronic Acid (1.2 eq)The nucleophilic coupling partner.
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (1-2 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ is a Pd(II) pre-catalyst that is reduced in situ.
Ligand None (included in catalyst)SPhos (2-4 mol%)Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos can accelerate the reaction and improve scope.[9]
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)The base activates the boronic acid for transmetalation. K₃PO₄ is often used with more challenging substrates.[9]
Solvent 1,4-Dioxane / H₂O (4:1)TolueneThe solvent system must solubilize the reactants and facilitate the reaction; water is often beneficial.[1]
Temperature 90-100 °C90-100 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Time 6-16 h4-12 hReaction time depends on substrate reactivity and catalyst efficiency.
Expected Yield 75-95%85-98%Yields are typically high but depend on purification efficiency.

Conclusion and Field Insights

This compound is a highly effective and versatile intermediate for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust starting point for researchers.

Key Insights for Success:

  • Purity is Paramount: The purity of the aryl bromide, boronic acid, and solvent is crucial. Impurities can poison the catalyst.

  • Oxygen Exclusion: Rigorous exclusion of oxygen is the most common factor determining success or failure. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

  • Ligand Choice: For challenging or sterically hindered substrates, moving from standard ligands like PPh₃ to more advanced, bulky electron-rich ligands (e.g., Buchwald-type ligands like SPhos) can dramatically improve reaction rates and yields.[9][10]

  • Base Screening: If yields are low, screening different bases (e.g., Cs₂CO₃, K₃PO₄) can be beneficial, as the choice of base can significantly influence the rate of transmetalation.

By understanding the mechanistic principles and adhering to carefully controlled experimental protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]

  • Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Bardey, C., & Walker, S. D. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Roveda, J. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]

  • El-Damasy, A. K., et al. (2019). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1543-1555. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

Sources

Application Notes & Protocols: The Strategic Use of N-(4-bromophenyl)-N-methylacetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Brominated Building Block

N-(4-bromophenyl)-N-methylacetamide (CAS No: 50438-47-6) is a specialized aromatic amide that has emerged as a critical starting material and intermediate in the synthesis of complex pharmaceutical ingredients.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of features for the modern medicinal chemist. The brominated phenyl ring serves as a highly effective "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic construction of carbon-carbon and carbon-nitrogen bonds.[1][3] The N-methylacetamide group, meanwhile, provides steric and electronic properties that can influence reaction outcomes and may be retained in the final active pharmaceutical ingredient (API) or serve as a precursor for further functionalization.

This guide provides an in-depth exploration of the applications of this compound, focusing on the underlying chemical principles, field-proven protocols, and the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use.

PropertyValueSource
CAS Number 50438-47-6[4]
Molecular Formula C₉H₁₀BrNO[1][4][5]
Molecular Weight 228.09 g/mol [2][4]
Appearance Solid, typically light grey powder[5][6]
IUPAC Name This compound[4]
SMILES CC(=O)N(C)c1ccc(cc1)Br[1][4]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in pharmaceutical synthesis lies in its role as an aryl halide substrate for palladium-catalyzed cross-coupling reactions. These reactions have revolutionized drug discovery by allowing for the modular and efficient assembly of complex molecular architectures.[7] The carbon-bromine bond is an ideal compromise of reactivity and stability, making it amenable to oxidative addition to a Pd(0) center, the crucial first step in many catalytic cycles.[8][9]

Logical Workflow for API Synthesis

The general workflow for utilizing this compound involves a palladium-catalyzed coupling step to construct the core scaffold of the target molecule, followed by purification and potentially further synthetic modifications.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Purification & Final API A N-(4-bromophenyl)- N-methylacetamide D Cross-Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki, Heck) A->D B Coupling Partner (e.g., Amine, Boronic Acid, Alkene) B->D C Palladium Catalyst System (Pd source + Ligand + Base) C->D E Crude Product D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Characterized Intermediate F->G H Optional Further Synthetic Steps G->H I Final API G->I Direct use H->I

Caption: General workflow for API synthesis.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[3][10] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the key steps of oxidative addition and reductive elimination, thereby increasing reaction efficiency and scope.[7]

Catalytic Cycle: The mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle. The catalytically active Pd(0) species undergoes oxidative addition with the aryl bromide. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. The final, turnover-limiting step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7][8]

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex ligand_exchange Amine Binding & Deprotonation (Base) pd_complex->ligand_exchange amido_complex Ar-Pd(II)L₂(NR'R'') ligand_exchange->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR'R'' reductive_elim->product arbr Ar-Br arbr->oxidative_add amine HNR'R'' amine->ligand_exchange

Caption: Buchwald-Hartwig amination catalytic cycle.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond.[11][12] It involves the reaction of an aryl halide, like this compound, with an alkene under palladium catalysis.[11] A base is required to regenerate the catalyst in the final step of the cycle. A key advantage of the Heck reaction is its excellent stereoselectivity, typically favoring the trans isomer.[11] This reaction is instrumental in synthesizing stilbene and cinnamate derivatives, which are scaffolds in various therapeutic agents.[13]

Mechanism Insight: Similar to other cross-coupling reactions, the cycle begins with oxidative addition of the aryl bromide to Pd(0). The alkene then coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene. The final steps involve β-hydride elimination to release the product and reductive elimination of H-Br, which is neutralized by the base, to regenerate the Pd(0) catalyst.[9]

Suzuki Coupling: C-C Bond Formation with Boronic Acids

The Suzuki coupling reaction creates a C-C bond between an aryl halide and an organoboron species, typically a boronic acid or ester.[14] This reaction is widely used in the pharmaceutical industry due to its mild conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts. Using this compound in a Suzuki coupling allows for the synthesis of biaryl structures, which are prevalent in many APIs.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Synthesis of N-methyl-N-(4'-methyl-[1,1'-biphenyl]-4-yl)acetamide via Suzuki Coupling

This protocol describes a typical Suzuki coupling to create a biaryl structure.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMmol
This compound50438-47-6228.091.00 g4.38
4-Methylphenylboronic acid5720-05-8135.960.71 g5.26
Pd(PPh₃)₄14221-01-31155.560.25 g0.22
Potassium Carbonate (K₂CO₃)584-08-7138.211.82 g13.15
1,4-Dioxane123-91-188.1120 mL-
Water7732-18-518.025 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.38 mmol), 4-methylphenylboronic acid (0.71 g, 5.26 mmol), and potassium carbonate (1.82 g, 13.15 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Degas the resulting mixture by bubbling argon through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.22 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 95 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

Rigorous analytical control is essential for both reaction monitoring and final product validation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the starting material, reaction intermediates, and the final API. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier for MS compatibility) is a common starting point.[15]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or as a standalone technique, MS is used to confirm the molecular weight of the product and identify any byproducts or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation of the synthesized molecules.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][16]

  • Precautions: Always handle this chemical in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][17] Avoid breathing dust or fumes.[16]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[16][18]

  • First Aid: In case of skin contact, flush immediately with plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[16] Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the pharmaceutical chemist. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Heck reaction, and Suzuki coupling, which provide reliable and modular pathways to construct the C-N and C-C bonds that form the backbones of countless pharmaceutical agents. A thorough understanding of the reaction mechanisms, careful selection of catalytic systems, and adherence to rigorous analytical and safety protocols are paramount to successfully leveraging this building block in the synthesis of next-generation therapeutics.

References

  • PubChem. This compound. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • PubChem. 2-(4-bromophenyl)-N-methylacetamide. [Link]

  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • Harish Chopra. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. The Structure and Partial Synthesis of Imbricatine. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • National Center for Biotechnology Information. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

  • National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • ScienceDirect. NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • ResearchGate. (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

  • ResearchGate. (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

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Application Notes & Protocols: Investigating N-(4-bromophenyl)-N-methylacetamide as a Precursor for Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for N-(4-bromophenyl)-N-methylacetamide in Herbicide Discovery

The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel chemical entities with diverse modes of action. The acetamide class of compounds has historically yielded potent herbicides, and N-substituted acetamides, in particular, are known for their ability to inhibit critical enzymatic pathways in plants.[1] This guide focuses on This compound (CAS 50438-47-6), a compound selected for its structural features that suggest potential herbicidal activity.

The molecule possesses a core acetamide structure, a brominated phenyl ring, and an N-methyl group. The presence of the N-methyl group enhances its lipophilicity, which may facilitate its passage through plant cuticles and cellular membranes.[2] The bromine atom, an electron-withdrawing group, can influence the molecule's reactivity and binding affinity to target proteins.[2] Based on the known activity of related chloroacetamide herbicides, which inhibit very-long-chain fatty acid (VLCFA) synthesis, we hypothesize that this compound or its derivatives could act through a similar mechanism.[3]

These application notes provide a comprehensive framework for researchers to systematically evaluate the herbicidal potential of this compound, from initial screening to whole-plant assays and preliminary mechanism of action studies.

Section 1: Compound Profile and Synthesis Overview

While this compound is commercially available, the synthesis of analogs is a crucial step in developing a structure-activity relationship (SAR).[4] Below are the key properties of the parent compound and a representative protocol for its synthesis, which can be adapted for various analogs.

PropertyValueSource
CAS Number 50438-47-6[2][4]
Molecular Formula C₉H₁₀BrNO[2][5]
Molecular Weight 228.09 g/mol [4][6]
Appearance Solid[4]
Key Features Amide functional group, brominated phenyl ring, N-methyl group enhancing lipophilicity.[2]
Protocol 1.1: Synthesis of this compound

Principle: This protocol describes the N-acylation of N-methyl-4-bromoaniline using acetyl chloride. The reaction introduces the acetyl group to the secondary amine, forming the target amide. This is a standard and robust method for amide formation.

Materials:

  • N-methyl-4-bromoaniline

  • Acetyl chloride (CH₃COCl)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-4-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction between the amine and the highly reactive acetyl chloride.

  • Addition of Acylating Agent: Add acetyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). A similar reaction is reported to proceed for 2 hours at 30 °C.[7]

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[7]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Section 2: Proposed Mechanism of Action (MoA) - Inhibition of VLCFA Synthesis

Many successful pre-emergent herbicides, particularly those in the chloroacetamide class, function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[3] VLCFAs (chains > C18) are essential for the formation of various cellular components, including waxes, suberin, and sphingolipids, which are critical for membrane integrity and plant development.

Hypothesis: this compound acts as an inhibitor of one or more elongase enzymes involved in the VLCFA synthesis pathway. This inhibition disrupts early seedling growth, especially in grasses, leading to characteristic symptoms like stunted shoot and root development before or shortly after emergence.[3][8]

MoA_VLCFA cluster_pathway VLCFA Synthesis Pathway cluster_inhibition Proposed Herbicide Action AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA FattyAcids Fatty Acids (C16, C18) MalonylCoA->FattyAcids Fatty Acid Synthase Elongase Fatty Acid Elongase Complex (KCS, KCR, etc.) FattyAcids->Elongase Input VLCFA Very-Long-Chain Fatty Acids (>C18) Elongase->VLCFA Elongation Cycles Products Waxes, Suberin, Sphingolipids VLCFA->Products Inhibitor N-(4-bromophenyl) -N-methylacetamide Inhibitor->Elongase Inhibition

Caption: Proposed inhibition of the Fatty Acid Elongase complex by this compound.

Section 3: Experimental Protocols for Herbicide Screening

The following protocols outline a tiered approach to evaluating the herbicidal efficacy of the target compound. This workflow ensures that resources are used efficiently, with promising candidates from primary screening advancing to more complex whole-plant assays.

Workflow start Synthesize or Procure This compound stock Protocol 3.1: Prepare Stock Solutions & Formulations start->stock primary Protocol 3.2: Primary Screening (In Vitro Petri Dish Assay) stock->primary decision1 Herbicidal Activity Observed? primary->decision1 secondary Protocol 3.3: Secondary Screening (Whole-Plant Pot Assay) decision1->secondary Yes stop Terminate Study decision1->stop No data Data Analysis: Calculate GR₅₀/LD₅₀ secondary->data decision2 Potent Activity Confirmed? data->decision2 moa Advanced Studies: Mechanism of Action Elucidation decision2->moa Yes decision2->stop No

Caption: Tiered experimental workflow for evaluating novel herbicidal compounds.

Protocol 3.1: Preparation of Stock Solutions and Test Formulations

Principle: Accurate and consistent preparation of test solutions is fundamental for reliable bioassay results. A concentrated stock solution in a suitable solvent is prepared first, followed by dilution to final test concentrations in an aqueous solution containing surfactants to aid application and absorption.

Materials:

  • This compound

  • Acetone or Dimethyl Sulfoxide (DMSO)

  • Tween 20® or other suitable non-ionic surfactant

  • Deionized water

  • Volumetric flasks, pipettes

Procedure:

  • Prepare 100 mM Stock Solution: Accurately weigh 22.81 mg of this compound (MW=228.09 g/mol ) and dissolve it in acetone or DMSO in a 1 mL volumetric flask. This high-concentration stock minimizes the amount of organic solvent in the final application solution, reducing the risk of solvent-induced phytotoxicity.

  • Prepare Application Blank (Vehicle Control): Prepare a solution containing the same concentration of solvent (e.g., 1% v/v acetone) and surfactant (e.g., 0.1% v/v Tween 20) in deionized water as will be used for the highest herbicide concentration. This control is crucial to confirm that the application vehicle itself does not cause phytotoxicity.

  • Prepare Test Concentrations: For each bioassay, create a dilution series from the stock solution. For example, to make a 1 mM test solution, add 10 µL of the 100 mM stock to a final volume of 1 mL of the application blank solution. Perform serial dilutions to achieve the desired concentration range (e.g., 1000, 500, 250, 125, 62.5, 0 µM).

Protocol 3.2: Primary Screening - In Vitro Seed Germination and Root Growth Assay

Principle: This rapid petri dish assay provides initial data on the compound's effect on seed germination and early root/shoot elongation, which are key indicators for pre-emergent herbicides that inhibit cell division or early growth.[9]

Materials:

  • Test seeds (e.g., Lolium rigidum - rigid ryegrass; Amaranthus retroflexus - redroot pigweed)

  • Sterile petri dishes (9 cm diameter) with filter paper (e.g., Whatman No. 1)

  • Test solutions prepared in Protocol 3.1

  • Growth chamber with controlled light and temperature

Procedure:

  • Plating: Place two sheets of sterile filter paper in each petri dish. Pipette 5 mL of the appropriate test solution (or control) onto the filter paper, ensuring even saturation.

  • Seeding: Arrange 20-25 seeds evenly on the surface of the moistened filter paper.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation. Place them in a growth chamber set to an appropriate temperature and light cycle (e.g., 25°C/15°C day/night with a 12-hour photoperiod).[10]

  • Assessment: After 7-10 days, measure the following for each plate:

    • Germination percentage.

    • Primary root length of each germinated seedling.

    • Shoot length of each germinated seedling.

  • Analysis: Compare the measurements for each treatment to the vehicle control to determine the percent inhibition.

Protocol 3.3: Secondary Screening - Whole-Plant Pot Assay

Principle: This assay evaluates the compound's efficacy on whole plants grown in soil under controlled greenhouse conditions, providing a more realistic assessment of its pre- and post-emergence herbicidal activity.[10] Transplanting seedlings ensures a uniform plant stand for consistent treatment application.[10]

Materials:

  • Test plants (e.g., Avena fatua - wild oat; Setaria viridis - green foxtail; Amaranthus retroflexus - redroot pigweed)

  • Pots (e.g., 10 cm square) filled with a standard greenhouse potting mix

  • Greenhouse with controlled temperature, humidity, and supplemental lighting (e.g., 400 W metal-halide lamps for a 12-14 hr photoperiod).[10]

  • Precision bench sprayer equipped with flat fan nozzles.[11]

  • Test solutions from Protocol 3.1.

Procedure:

  • Plant Propagation: Sow seeds in trays. Once seedlings have reached a specific growth stage (e.g., 2-3 leaf stage), transplant 3-4 uniform seedlings into each pot. Allow plants to establish for 3-5 days before treatment.

  • Herbicide Application:

    • Pre-emergence: Sow seeds directly into pots (approx. 1 cm deep). Immediately after sowing, spray the soil surface with the test solutions using the calibrated bench sprayer. The sprayer should be set to deliver a consistent volume, for example, 300 L/ha.[11]

    • Post-emergence: Apply the test solutions to the established, transplanted seedlings. Ensure complete and uniform foliage coverage.

  • Experimental Design: Include an untreated control and a vehicle control for each plant species. Use a randomized complete block design with at least four replicates per treatment.

  • Greenhouse Growth: Return the pots to the greenhouse and water as needed, avoiding overhead watering for 24 hours post-application to prevent washing the compound off the foliage.

  • Assessment:

    • Visually assess phytotoxicity (stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT) on a 0% (no effect) to 100% (plant death) scale.

    • At 21-28 DAT, record the number of surviving plants and harvest the above-ground biomass for each pot.[9][11]

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

Section 4: Data Analysis and Interpretation

Effective data analysis is crucial for determining the potency of the test compound. The goal is to calculate the dose required to achieve a specific level of effect, most commonly a 50% reduction.

Key Metrics:

  • GR₅₀ (Growth Reduction 50%): The concentration or dose of the herbicide that causes a 50% reduction in plant biomass (dry weight) compared to the untreated control.

  • LD₅₀ (Lethal Dose 50%): The dose that results in the death of 50% of the treated plants.

Analysis: The data (biomass or survival percentage) should be subjected to non-linear regression analysis using a log-logistic dose-response model. This allows for the precise calculation of GR₅₀ or LD₅₀ values and their corresponding confidence intervals.

Hypothetical Data Summary Table

The table below illustrates how results from the whole-plant assay could be presented.

Plant SpeciesApplicationGR₅₀ (g a.i./ha)95% Confidence Interval
Avena fatua (Wild Oat)Pre-emergence150(135 - 168)
Avena fatua (Wild Oat)Post-emergence> 2000N/A
Amaranthus retroflexus (Pigweed)Pre-emergence225(201 - 253)
Amaranthus retroflexus (Pigweed)Post-emergence> 2000N/A
Zea mays (Corn) - Crop SafetyPre-emergence> 2000N/A

This hypothetical data suggests the compound has potent pre-emergence activity against key grass and broadleaf weeds with good safety on a grass crop, warranting further investigation.

Section 5: Advanced Protocols - Mechanism of Action Elucidation

Should this compound demonstrate potent herbicidal activity, the next logical step is to validate its proposed mechanism of action.

Suggested Experiments:

  • In Vitro Enzyme Assay: Test the ability of the compound to directly inhibit fatty acid elongase activity in microsomal fractions isolated from susceptible plants. This provides direct evidence of target-site interaction.

  • Metabolite Profiling: Use gas chromatography-mass spectrometry (GC-MS) to analyze the fatty acid profiles of treated and untreated plants. A significant reduction in VLCFAs (e.g., C20, C22, C24) in treated plants would strongly support the proposed MoA.[8]

  • Radiolabeled Tracer Studies: Synthesize a radiolabeled version (e.g., ¹⁴C) of the compound to study its uptake, translocation, and metabolism within the plant. This helps to understand if differential metabolism is the basis for crop selectivity.

Conclusion

This compound represents a promising starting point for the discovery of novel herbicides due to its structural similarity to known herbicidal acetamides. The protocols detailed in this guide provide a systematic and scientifically rigorous pathway for evaluating its biological activity, from initial high-throughput screening to detailed whole-plant efficacy trials. By following this structured approach, researchers can efficiently determine the compound's potential and gather the critical data needed to advance it or its optimized analogs through the development pipeline.

References

  • Patsnap Synapse. What is Acetamide used for?. [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • Google Patents. CN1324003C - Technique for preparing N-methylacetamide.
  • ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

  • US Geological Survey. Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water. [Link]

  • Pharmaffiliates. N-(4-Bromophenyl)acetamide, CAS No : 103-88-8. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-(4-bromophenyl)-N-methylacetamide. [Link]

  • University of Hertfordshire. Acetamide - AERU. [Link]

  • Scarabel, L., et al. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • European Weed Research Society. European Guidelines to conduct herbicide resistance tests. [Link]

  • JoVE (Journal of Visualized Experiments). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • Nebraska Extension Publications. A Quick Test for Herbicide Carry-over in the Soil. [Link]

  • Weed Science Society of America. Summary of Herbicide Mechanism of Action. [Link]

  • Oklahoma State University Extension. Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

  • Liu, J., et al. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. [Link]

  • LeBaron, H. M., et al. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. [Link]

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Application Note: Palladium-Catalyzed Cross-Coupling Reactions Using N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These transformations, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures from readily available precursors. N-(4-bromophenyl)-N-methylacetamide is a versatile building block, featuring a reactive aryl bromide handle amenable to a variety of palladium-catalyzed cross-coupling reactions. The presence of the N-methylacetamide group imparts distinct electronic and solubility characteristics, making it a valuable substrate for the synthesis of diverse molecular scaffolds in drug discovery and materials science.

This application note provides a detailed protocol for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound. It also discusses the broader applicability to other key cross-coupling reactions such as the Heck and Buchwald-Hartwig amination. The causality behind experimental choices, practical considerations for reaction setup, and post-reaction workup are explained to ensure reliable and reproducible results.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that typically involves three key elementary steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Stille), and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step. In the subsequent transmetalation step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center. Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) B(OR)2-X Boronate Salt Transmetalation->B(OR)2-X Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Ar-X This compound Ar-X->Oxidative Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocols

Suzuki-Miyaura Coupling: Synthesis of N-methyl-N-(4'-methyl-[1,1'-biphenyl]-4-yl)acetamide

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. This protocol details the coupling of this compound with 4-methylphenylboronic acid. The conditions are adapted from established procedures for structurally similar aryl bromides.

Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterMolar Equiv.AmountMolecular Weight ( g/mol )Notes
This compound1.0228.1 mg (1.0 mmol)228.09Starting material.
4-Methylphenylboronic acid1.2163.2 mg (1.2 mmol)135.96Coupling partner.
Pd(PPh₃)₄0.0334.7 mg (0.03 mmol)1155.56Palladium(0) catalyst.
K₂CO₃2.0276.4 mg (2.0 mmol)138.21Base.
1,4-Dioxane-8 mL-Solvent.
Water-2 mL-Co-solvent.
Temperature-90 °C-Reaction temperature.
Time-12 h-Reaction duration.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (228.1 mg, 1.0 mmol), 4-methylphenylboronic acid (163.2 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol). Subsequently, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired product.

Diagram: Suzuki-Miyaura Reaction Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Base Flask_Prep Flame-dry Schlenk Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Flask_Prep->Inert_Atmosphere Catalyst_Solvent Add Catalyst and Solvents Inert_Atmosphere->Catalyst_Solvent Heating_Stirring Heat to 90°C and Stir for 12 hours Catalyst_Solvent->Heating_Stirring Cooling_Dilution Cool to RT and Dilute Heating_Stirring->Cooling_Dilution Extraction Aqueous Extraction Cooling_Dilution->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: General Considerations

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. For this compound, a typical Heck reaction would involve its reaction with an alkene, such as an acrylate or styrene, in the presence of a palladium catalyst and a base.

Key Experimental Parameters:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.

  • Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine or triphenylphosphine, are often employed to stabilize the palladium catalyst and promote the reaction.

  • Base: A hindered amine base like triethylamine is typically used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents such as DMF or NMP are commonly used.

Buchwald-Hartwig Amination: General Considerations

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This reaction would allow for the introduction of a primary or secondary amine at the 4-position of the N-methyl-N-phenylacetamide core.

Key Experimental Parameters:

  • Catalyst: A palladium precatalyst, often in combination with a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), is crucial for high catalytic activity.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Practical Insights and Troubleshooting

  • Inert Atmosphere: Maintaining a strict inert atmosphere is critical for the success of these reactions, as the palladium(0) catalyst is sensitive to oxidation.

  • Reagent Purity: The purity of reagents, particularly the solvent and base, can significantly impact the reaction outcome. Anhydrous solvents should be used where specified.

  • Ligand Choice: The choice of ligand can have a profound effect on the efficiency of the cross-coupling reaction. For challenging substrates, screening a variety of ligands may be necessary.

  • Catalyst Removal: Residual palladium in the final product can be a concern, especially in pharmaceutical applications. Purification methods such as column chromatography, treatment with activated carbon, or the use of metal scavengers can be employed to minimize palladium contamination.

Conclusion

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, providing access to a wide array of functionalized molecules. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions offer reliable and versatile methods for the elaboration of this building block. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize these powerful synthetic tools in their drug discovery and development efforts.

References

  • An, M., et al. (2020). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Asian Journal of Organic Chemistry, 9(10), 1536-1553. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • This compound. PubChem. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-catalyzed coupling reactions. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2017). Oriental Journal of Chemistry, 33(4), 2055-2061. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Monatshefte für Chemie - Chemical Monthly, 148(1), 7-36. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5035. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc, 2009(13), 324-341. [Link]

Application Note & Protocol: Large-Scale Synthesis of N-(4-bromophenyl)-N-methylacetamide for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-bromophenyl)-N-methylacetamide is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structural motifs are found in a variety of biologically active compounds, making a robust and scalable synthesis protocol essential for industrial applications. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a reliable two-step process starting from 4-bromoaniline. The protocol emphasizes process safety, economic viability, and high yield, addressing critical parameters for scaling from the laboratory to an industrial setting. We detail a procedure involving the initial N-methylation of 4-bromoacetanilide, which is synthesized from 4-bromoaniline. This route is chosen for its superior control over selectivity and avoidance of poly-alkylation, a common issue in the direct methylation of anilines.

Introduction & Strategic Process Design

The industrial synthesis of substituted N-aryl acetamides requires a strategy that balances cost, safety, throughput, and product purity. The target molecule, this compound, can theoretically be synthesized via several routes. The most common approaches involve either the acetylation of N-methyl-4-bromoaniline or the methylation of 4-bromoacetanilide.

  • Route A: Acetylation of N-methyl-4-bromoaniline. This is a straightforward and high-yielding final step. However, the starting material, N-methyl-4-bromoaniline, is not as commercially prevalent as 4-bromoaniline, and its synthesis via direct bromination of N-methylaniline can present regioselectivity challenges on a large scale.[2]

  • Route B: Methylation of 4-bromoacetanilide. This is the selected and detailed route. It begins with the readily available and inexpensive 4-bromoaniline. Acetylation of 4-bromoaniline to 4-bromoacetanilide is a well-established, high-yielding reaction that "protects" the amine, preventing over-methylation in the subsequent step.[3][4][5] The subsequent N-methylation of the acetanilide is highly selective for the nitrogen atom, leading to a cleaner product profile.

This two-step approach (Figure 1) provides superior control over the final product's purity by mitigating the formation of undesired N,N-dimethylated byproducts and simplifies the purification process, which is a critical consideration for cost-effective industrial production.

Chemical reaction scheme for the synthesis of this compound.Figure 1. Two-step synthesis of this compound from 4-bromoaniline.

Process Chemistry & Scale-Up Considerations

Step 1: Acetylation of 4-Bromoaniline

The acetylation of anilines is a classic and robust transformation. For industrial scale, acetic anhydride is the reagent of choice over acetyl chloride due to its lower cost, reduced corrosivity, and the less hazardous nature of its acetic acid byproduct compared to HCl gas. The reaction is typically performed in a non-reactive solvent or, for greener chemistry, using acetic acid as the solvent, which also helps to drive the reaction to completion.[5][6]

Step 2: N-Methylation of 4-Bromoacetanilide

The selection of the methylating agent is the most critical decision in this synthesis, with significant safety and cost implications.

  • Methyl Iodide (MeI): Highly reactive but expensive and volatile. Its use on a large scale introduces significant handling and containment challenges.

  • Dimethyl Sulfate (Me₂SO₄): A powerful and cost-effective methylating agent widely used in industry.[7][8] However, it is extremely toxic, a probable human carcinogen, and requires stringent safety protocols and specialized handling equipment.[7][9][10][11] Exposures can have delayed and severe effects on the respiratory tract, skin, and eyes.[7][9]

  • "Green" Methylating Agents: Alternatives like dimethyl carbonate (DMC) are less toxic but require higher temperatures and pressures, increasing equipment costs.

For this protocol, dimethyl sulfate is selected due to its industrial prevalence and efficiency, with the explicit and non-negotiable requirement of a closed-system reactor and rigorous personal protective equipment (PPE) and environmental controls.

Phase Transfer Catalysis (PTC): To facilitate the methylation reaction in a biphasic system (solid base, organic solvent), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) is employed. PTC allows the use of inexpensive inorganic bases like potassium carbonate and enables the reaction to proceed under milder conditions, improving safety and energy efficiency.[12][13]

Detailed Synthesis Protocol

This protocol is designed for a nominal 1 kg output of the final product. All operations involving dimethyl sulfate must be conducted in a well-ventilated chemical fume hood or a dedicated, contained reactor system.

Materials and Equipment
  • Equipment: 20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel; 50 L quench/workup vessel; filtration apparatus (Büchner funnel or filter press); vacuum oven.

  • Raw Materials: See Table 1 for quantities.

Table 1: Reagent and Solvent Quantities for 1 kg Scale Production

Step Substance Formula M.W. ( g/mol ) Equivalents Quantity
1 4-BromoanilineC₆H₆BrN172.021.00800 g
1 Acetic AnhydrideC₄H₆O₃102.091.10520 mL (562 g)
1 Glacial Acetic AcidC₂H₄O₂60.05-4.0 L
2 4-BromoacetanilideC₈H₈BrNO214.061.00995 g (from Step 1)
2 Dimethyl Sulfate(CH₃)₂SO₄126.131.20445 mL (590 g)
2 Potassium Carbonate (K₂CO₃), fine powderK₂CO₃138.211.50960 g
2 Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.370.0575 g
2 TolueneC₇H₈92.14-5.0 L
Step-by-Step Procedure

PART A: Synthesis of 4-Bromoacetanilide (Intermediate)

  • Reactor Setup: Charge the 20 L reactor with 4-bromoaniline (800 g) and glacial acetic acid (4.0 L). Begin stirring to form a slurry.

  • Reagent Addition: Slowly add acetic anhydride (520 mL) to the stirred slurry over 30-45 minutes via the addition funnel. An exothermic reaction will occur, and the internal temperature should be maintained below 60°C using the reactor jacket cooling.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain for 2 hours. Monitor the reaction for completion by TLC or HPLC (disappearance of 4-bromoaniline).

  • Crystallization & Isolation: Cool the reaction mixture to ambient temperature, then further cool to 5-10°C in an ice bath for 1-2 hours to precipitate the product.

  • Filtration: Collect the white crystalline solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral (pH ~7).

  • Drying: Dry the product, 4-bromoacetanilide, in a vacuum oven at 70-80°C until a constant weight is achieved.

    • Expected Yield: ~995 g (98%). Melting Point: 165-169°C.

PART B: Synthesis of this compound (Final Product)

  • Reactor Setup: Charge the dry 20 L reactor with the dried 4-bromoacetanilide (995 g), powdered potassium carbonate (960 g), tetrabutylammonium bromide (75 g), and toluene (5.0 L).

  • Inert Atmosphere: Purge the reactor with nitrogen gas.

  • Heating: Heat the stirred suspension to 60°C.

  • Methylation (CRITICAL STEP): Under strict containment, slowly add dimethyl sulfate (445 mL) dropwise via the addition funnel over 1.5-2 hours. Maintain the internal temperature between 60-70°C. A mild exotherm will be observed.

  • Reaction: After the addition is complete, maintain the reaction at 70°C for 4-6 hours. Monitor for completion by HPLC (disappearance of 4-bromoacetanilide).

  • Quenching (CRITICAL STEP): Cool the reaction mixture to 10-15°C. Very slowly and carefully, add a 10% aqueous ammonia solution (2.0 L) to the reactor to quench and hydrolyze any unreacted dimethyl sulfate. CAUTION: This quenching reaction is exothermic. Maintain vigorous stirring and control the temperature below 30°C.

  • Workup & Extraction: Stir the biphasic mixture for 1 hour. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the upper organic (toluene) layer with deionized water (2 x 2 L) followed by a saturated brine solution (1 x 2 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure (vacuum distillation) to remove the toluene.

  • Purification: The resulting crude oil or solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.

  • Drying: Dry the purified this compound in a vacuum oven at 50°C.

    • Expected Yield: ~950 g (90%). Molecular Formula: C₉H₁₀BrNO.[14]

Process Flow and Controls

A streamlined process workflow is crucial for ensuring consistency and safety in a large-scale setting.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: N-Methylation A1 Charge Reactor: 4-Bromoaniline, Acetic Acid A2 Add Acetic Anhydride (<60°C) A1->A2 A3 React at 80-90°C (IPC Check 1) A2->A3 A4 Cool & Crystallize (5-10°C) A3->A4 IPC1 HPLC: Disappearance of 4-Bromoaniline A3->IPC1 A5 Filter & Wash Cake A4->A5 A6 Dry Intermediate (4-Bromoacetanilide) A5->A6 B1 Charge Reactor: Intermediate, K2CO3, TBAB, Toluene A6->B1 Transfer Intermediate B2 Add Dimethyl Sulfate (60-70°C, CRITICAL) B1->B2 B3 React at 70°C (IPC Check 2) B2->B3 B4 Cool & Quench (Aq. Ammonia, <30°C, CRITICAL) B3->B4 IPC2 HPLC: Disappearance of 4-Bromoacetanilide B3->IPC2 B5 Phase Separation & Wash B4->B5 B6 Solvent Removal B5->B6 B7 Recrystallize & Filter B6->B7 B8 Dry Final Product B7->B8 End End B8->End Final Product: This compound

Caption: Process workflow for the two-step synthesis with critical in-process controls (IPCs).

Quality Control & Characterization

The final product should be analyzed to ensure it meets the required specifications for industrial use.

Table 2: Final Product Specifications

Test Specification Method
Appearance White to off-white crystalline solidVisual Inspection
Purity (HPLC) ≥ 99.0%HPLC-UV
Melting Point 94-98 °CCapillary Melting Point Apparatus
Identity (¹H NMR) Conforms to structure¹H NMR Spectroscopy
Residual Solvents Toluene ≤ 890 ppm, Ethanol ≤ 5000 ppmGC-HS

Safety & Hazard Management

This process involves hazardous materials that require strict safety protocols.

Table 3: Key Substance Hazards and Handling Precautions

Substance CAS No. Key Hazards Required Precautions
4-Bromoaniline106-40-1Toxic, Skin/Eye Irritant, MutagenicStandard PPE (gloves, safety glasses, lab coat).
Acetic Anhydride108-24-7Corrosive, Flammable, LachrymatorUse in a ventilated area, avoid inhalation.
Dimethyl Sulfate 77-78-1 Extremely Toxic, Corrosive, Probable Carcinogen [10]Use in a closed system. Full PPE including chemical-resistant suit, face shield, and specialized gloves. Dedicated quench solution (ammonia) must be readily available. [11]
Toluene108-88-3Flammable, Neurotoxin, TeratogenUse in a ventilated area, ground equipment to prevent static discharge.

References

  • PrepChem. (n.d.). Synthesis of N-methyl-4-bromo-aniline.
  • ChemicalBook. (2019). Dimethyl sulfate-Hazard and Toxicity.
  • Weires, A. G., Biscoe, M. R., & Garg, N. K. (2018). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • BenchChem. (2025). Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • van der Laan, G. (2002). Nine cases of accidental exposure to dimethyl sulphate--a potential chemical weapon. Journal of the Royal Society of Medicine.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Dimethyl Sulfate.
  • Schettgen, T., et al. (2004). Dimethyl sulphate; a hidden problem in occupational medicine.
  • Wikipedia. (n.d.). Dimethyl sulfate.
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • ChemicalBook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis.
  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.
  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • ChemicalBook. (n.d.). AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis.
  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines.
  • Scribd. (n.d.). P Bromoaniline From Aniline Protocol.
  • Google Patents. (2005). CN1760175A - Technique for preparing N-methylacetamide.
  • Patsnap Eureka. (2010). Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability.
  • ChemicalBook. (n.d.). N-Methylacetamide synthesis.
  • Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.
  • PubChem. (n.d.). This compound.
  • GradesFixer. (2019). The Two-step Organic Synthesis of 4-bromoacetanilide and How Green Chemistry Principles Apply.
  • CymitQuimica. (n.d.). CAS 50438-47-6: this compound.
  • Google Patents. (2007). CN1324003C - Technique for preparing N-methylacetamide.
  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • ResearchGate. (2025). Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines.
  • MDPI. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
  • PubChem. (n.d.). 4'-Bromoacetanilide.
  • Sigma-Aldrich. (n.d.). 4-Bromoacetanilide 98%.
  • UDTECH. (2025). Understanding the 4'-bromoacetanilide Chemical: Melting Point and More.
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  • Fisher Scientific. (n.d.). 4'-Bromoacetanilide, 98%.

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Application Note & Protocols: N-(4-bromophenyl)-N-methylacetamide as a Pivotal Precursor in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-(4-bromophenyl)-N-methylacetamide as a versatile and highly valuable precursor for the synthesis of complex heterocyclic compounds. Primarily focusing on palladium-catalyzed intramolecular reactions, we elucidate the mechanistic underpinnings, provide detailed, field-proven protocols for the synthesis of oxindole scaffolds, and discuss the critical parameters that govern reaction success. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the efficient construction of molecular architectures relevant to drug discovery and materials science.

Introduction: Strategic Importance of the Precursor

This compound is an organic compound distinguished by its unique structural features: an amide functional group and a brominated phenyl ring.[1] The bromine atom serves as a highly effective synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the N-methylacetamide moiety provides the framework for subsequent cyclization. The N-methyl group enhances lipophilicity, which can influence solubility and interactions within biological systems.[1]

The true value of this precursor lies in its application to the synthesis of N-methylated heterocyclic cores, particularly oxindoles. The oxindole motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive compounds.[2][3] Traditional methods for constructing these scaffolds can be lengthy and require harsh conditions. The use of this compound in intramolecular C-C bond-forming reactions, such as the Heck reaction or α-arylation, offers a more direct and efficient route.[2][4]

Core Application: Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis

The most prominent application of this compound is its conversion to 1-methyloxindole via an intramolecular α-arylation reaction. This transformation is a variation of the Buchwald-Hartwig amination, adapted for C-C bond formation at the α-carbon of the amide.

Mechanistic Rationale and Causality

The reaction proceeds via a palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimization. The process is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, which is typically generated in situ.

Intramolecular_Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-Br) Pd0->OxAdd Precursor This compound Precursor->OxAdd Oxidative Addition Coordination Pd(II)-Enolate Complex OxAdd->Coordination Enolate Amide Enolate Enolate->Coordination Ligand Exchange RedElim Reductive Elimination Coordination->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Methyloxindole RedElim->Product C-C Bond Formation BaseH [Base-H]⁺Br⁻ RedElim->BaseH Base Base Base->Enolate Deprotonation (α-proton)

Caption: Catalytic cycle for the intramolecular α-arylation of this compound.

Expert Insights on Mechanism:

  • Oxidative Addition: This is often the rate-determining step. The choice of ligand (L) is crucial. Electron-rich, bulky phosphine ligands (e.g., PCy₃, P(tBu)₃) or N-heterocyclic carbenes (NHCs) accelerate this step by stabilizing the electron-deficient Pd(0) center and promoting the cleavage of the C-Br bond.[2]

  • Deprotonation & Coordination: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the acetamide, forming an enolate. This enolate then displaces a ligand on the palladium(II) center.

  • Reductive Elimination: This key step forms the new C-C bond and closes the five-membered ring. Bulky ligands on the palladium center create steric strain that promotes this bond-forming elimination, regenerating the Pd(0) catalyst.[2]

Experimental Protocols & Workflow

This section provides a validated, step-by-step protocol for the synthesis of 1-methyloxindole. The procedure is designed to be self-validating through clear checkpoints and characterization steps.

Workflow Overview

Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere (N₂ or Ar). start->setup reagents Charge flask with Pd catalyst, ligand, base, and solvent. setup->reagents substrate_add Add this compound. reagents->substrate_add reaction Heat reaction mixture to specified temperature with stirring. substrate_add->reaction monitor Monitor reaction progress via TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Cool to RT, filter, and perform aqueous workup. monitor->workup Complete purify Purify crude product via flash column chromatography. workup->purify characterize Characterize pure product (¹H NMR, ¹³C NMR, MS). purify->characterize end End characterize->end

Caption: General experimental workflow for oxindole synthesis.

Protocol: Synthesis of 1-Methyloxindole

This protocol is adapted from methodologies established for palladium-catalyzed amide α-arylation.[2]

Materials & Reagents:

  • This compound (CAS 50438-47-6)[5][6]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or similar bulky phosphine ligand

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 eq) to the flask. Evacuate and backfill the flask with inert gas three times.

  • Solvent and Substrate: Add anhydrous toluene (5 mL) via syringe, followed by this compound (1.0 mmol, 228 mg).

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Quench carefully by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 1-methyloxindole product.

Expected Outcome:

  • Appearance: Pale yellow solid or oil.

  • Yield: Good to excellent (typically 75-95%), depending on the purity of reagents and strictness of inert conditions.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Influence of Reaction Parameters

The choice of catalyst, ligand, and base significantly impacts reaction efficiency. The following table summarizes typical conditions reported in the literature for related intramolecular α-arylations.[2]

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PCy₃ (4)NaOtBu (1.4)Toluene1001892
Pd₂(dba)₃ (1)2-(Di-tert-butylphosphino)biphenyl (3)NaHMDS (1.2)Dioxane801288
Pd(OAc)₂ (1.5)NHC-ligand (3)K₂CO₃ (2.0)DMF1102475

Broader Synthetic Applications & Future Scope

While the synthesis of simple oxindoles is a primary application, the true utility of this compound extends further. The core principle of intramolecular cyclization can be adapted to synthesize more complex, fused heterocyclic systems.

  • Tandem Reactions: The intermediate alkylpalladium complex formed during the cyclization can, under certain conditions, be intercepted by other molecules before β-hydride elimination, leading to the formation of multiple rings in a single operation.[4]

  • Asymmetric Synthesis: By employing chiral phosphine ligands such as (R)- or (S)-BINAP, it is possible to construct chiral oxindoles with a quaternary stereocenter at the C3 position, which is a significant challenge in synthetic chemistry.[7]

  • Drug Discovery Scaffolds: The resulting 1-methyloxindole core is a versatile platform. The carbonyl group and the aromatic ring can be readily functionalized to generate libraries of compounds for screening against various biological targets.

Conclusion

This compound is a powerful and strategic precursor for the synthesis of N-methylated heterocyclic compounds. Its utility is most profoundly demonstrated in the palladium-catalyzed synthesis of 1-methyloxindoles via intramolecular α-arylation. By understanding the underlying catalytic cycle and carefully controlling reaction parameters such as the choice of ligand and base, researchers can achieve high yields of these valuable scaffolds. The protocols and insights provided herein serve as a robust foundation for scientists in drug discovery and chemical synthesis to effectively utilize this reagent in their research endeavors.

References

  • Oxindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Macmillan Group, Princeton University.
  • Synthesis of N‑Aryl Oxindole Nitrones through a Metal-Free Selective N‑Arylation Process. ACS Publications. [Link]

  • This compound | C9H10BrNO | CID 4324567 - PubChem. National Center for Biotechnology Information. [Link]

  • Intramolecular Heck reaction - Wikipedia. Wikipedia. [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. MDPI. [Link]

  • One-Pot synthesis of oxindoles derivatives as effective antimicrobial agents by Nano-Magnesium aluminate as an effective aatalyst - Journal of Medicinal and Nanomaterials Chemistry. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • The Intramolecular Heck Reaction. Wiley Online Library. [Link]

  • Cascades Synthesis of N-Aryl Oxindole Nitrone Derivatives using Isatine Oximes and Arylboronic acids Catalyzed by Copper Acetate under Mild Conditions | Iranian Journal of Catalysis. OICC Press. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]

  • The Intramolecular Heck Reaction (2004) | J. T. Link | 57 Citations - SciSpace. SciSpace. [Link]

  • Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers - PubMed Central. National Center for Biotechnology Information. [Link]

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experimental setup for the N-methylation of N-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-methyl-N-(4-bromophenyl)acetamide via N-Methylation

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-methylation of N-(4-bromophenyl)acetamide, a key transformation in the synthesis of various organic intermediates. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and address critical safety considerations. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary technical details to ensure a successful and reproducible experimental outcome.

Introduction and Mechanistic Rationale

N-methylation is a fundamental reaction in organic chemistry, pivotal for modifying the pharmacological and chemical properties of molecules. The introduction of a methyl group to a nitrogen atom can significantly alter a compound's polarity, lipophilicity, and metabolic stability. The target molecule for this protocol, N-(4-bromophenyl)acetamide, serves as a common building block. Its methylation to N-methyl-N-(4-bromophenyl)acetamide is a representative example of amide alkylation.

The reaction proceeds via a two-step mechanism. First, a strong, non-nucleophilic base is required to deprotonate the amide's nitrogen atom. The N-H bond of a secondary amide is weakly acidic, and therefore a potent base like sodium hydride (NaH) is employed to generate the corresponding sodium amidate. This deprotonation enhances the nucleophilicity of the nitrogen.

The second step is a classical bimolecular nucleophilic substitution (SN2) reaction. The newly formed amidate anion acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. For this protocol, we utilize dimethyl sulfate ((CH₃)₂SO₄), a highly efficient and reactive methylating agent.[1] The choice of an aprotic polar solvent, such as anhydrous tetrahydrofuran (THF), is crucial to dissolve the reactants and facilitate the reaction without interfering with the strong base.[2]

Experimental Workflow Overview

The overall process involves the preparation of the reaction vessel under an inert atmosphere, deprotonation of the starting material at a controlled temperature, addition of the methylating agent, reaction monitoring, aqueous workup to quench the reaction and remove inorganic byproducts, and finally, purification of the crude product.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Dry glassware under oven B Assemble reaction apparatus (flask, stirrer, condenser, N2 inlet) A->B C Charge flask with N-(4-bromophenyl)acetamide and THF B->C D Cool to 0°C (Ice Bath) C->D E Add Sodium Hydride (NaH) portion-wise D->E F Stir for 30 min at 0°C (Deprotonation) E->F G Add Dimethyl Sulfate dropwise at 0°C F->G H Warm to Room Temperature and stir for 3-4 hours G->H I Monitor reaction by TLC H->I J Cool to 0°C and quench with sat. NH4Cl (aq) I->J K Transfer to separatory funnel J->K L Extract with Ethyl Acetate K->L M Wash organic layer with brine L->M N Dry over anhydrous Na2SO4 M->N O Filter and concentrate in vacuo N->O P Purify crude solid by recrystallization or chromatography O->P Q Characterize pure product (NMR, MS, MP) P->Q

Caption: Experimental workflow for the N-methylation of N-(4-bromophenyl)acetamide.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )Molar Eq.AmountCAS No.
N-(4-bromophenyl)acetamideC₈H₈BrNO214.061.02.14 g (10 mmol)103-88-8
Sodium Hydride (60% in mineral oil)NaH24.001.20.48 g (12 mmol)7646-69-7
Dimethyl SulfateC₂H₆O₄S126.131.21.51 g (1.14 mL, 12 mmol)77-78-1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mL109-99-9
Saturated aq. Ammonium ChlorideNH₄Cl53.49-~20 mL12125-02-9
Ethyl AcetateC₄H₈O₂88.11-~100 mL141-78-6
Brine (Saturated aq. NaCl)NaCl58.44-~30 mL7647-14-5
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed7757-82-6
Step-by-Step Procedure
  • Preparation: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum, is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: The flask is charged with N-(4-bromophenyl)acetamide (2.14 g, 10 mmol) and anhydrous THF (50 mL). The mixture is stirred until the solid dissolves completely.

  • Deprotonation: The flask is cooled to 0°C using an ice-water bath. Sodium hydride (0.48 g of 60% dispersion, 12 mmol) is added portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. The reaction mixture is stirred at 0°C for 30 minutes.

  • Methylation: While maintaining the temperature at 0°C, dimethyl sulfate (1.14 mL, 12 mmol) is added dropwise via syringe over 5 minutes.[3]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled back to 0°C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) to decompose any unreacted sodium hydride.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed with brine (2 x 15 mL). The aqueous layers are combined and back-extracted with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid, N-methyl-N-(4-bromophenyl)acetamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety and Hazard Management

The reagents used in this protocol are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which can ignite.[4] It should be handled under an inert atmosphere. Mineral oil should be washed away with hexanes before use if desired, though it is often used directly.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Extremely toxic, carcinogenic, and corrosive.[5][6] It can be fatal if inhaled or swallowed and causes severe burns upon skin contact.[7][8] Symptoms of exposure may be delayed.[5][6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and impermeable gloves (e.g., butyl rubber or Viton). All manipulations should be performed in a certified chemical fume hood.

  • Waste Disposal: Quench any residual dimethyl sulfate in reaction vessels with a concentrated solution of aqueous ammonia or sodium carbonate. All waste must be disposed of according to institutional and local regulations for hazardous materials.

Product Characterization

The final product, N-methyl-N-(4-bromophenyl)acetamide, should be characterized to confirm its identity and purity.

  • Physical Appearance: White to off-white solid.

  • Molecular Formula: C₉H₁₀BrNO[9]

  • Molecular Weight: 228.09 g/mol [9]

  • Expected ¹H NMR: Peaks corresponding to the aromatic protons, the N-methyl protons (singlet, ~3.2 ppm), and the acetyl protons (singlet, ~1.8 ppm).

  • Expected Mass Spec (MS): A molecular ion peak corresponding to the product's mass.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete deprotonation (wet solvent/reagents)Ensure all glassware is oven-dried and use anhydrous solvents. Check the quality of the sodium hydride.
Inactive methylating agentUse a fresh bottle of dimethyl sulfate.
Presence of Starting Material Insufficient reaction time or stoichiometryIncrease reaction time and monitor by TLC. Ensure accurate measurement of base and alkylating agent (1.1-1.2 eq).
Side Products Reaction temperature too highMaintain controlled temperature, especially during the addition of reagents.

Alternative Methodologies: Phase Transfer Catalysis

For certain applications, particularly on an industrial scale, phase transfer catalysis (PTC) offers a greener and often safer alternative.[10] This method avoids the use of strong, hazardous bases like sodium hydride. In a PTC system, the reaction occurs in a biphasic system (e.g., an organic solvent and aqueous sodium hydroxide). A phase transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the amide, which then reacts with the methylating agent.[11][12] This approach can improve safety and reduce waste.[10][13]

G cluster_reactants cluster_product R1 N-(4-bromophenyl)acetamide P1 N-methyl-N-(4-bromophenyl)acetamide R1->P1 THF, 0°C to RT R2 Dimethyl Sulfate R2->P1 THF, 0°C to RT R3 Sodium Hydride R3->P1 THF, 0°C to RT

Caption: Overall reaction scheme for the N-methylation.

References

  • University of Babylon. Preparation of Acetanilide. Available from: [Link]

  • ResearchGate. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]

  • International Labour Organization. ICSC 0148 - DIMETHYL SULFATE. Available from: [Link]

  • Inchem. DIMETHYL SULFATE. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]

  • Taylor & Francis Online. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]

  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). Available from: [Link]

  • ResearchGate. Proposed reaction mechanism for the mono-selective N-methylation of.... Available from: [Link]

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  • SpringerLink. N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Available from: [Link]

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  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

  • Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. Available from: [Link]

  • National Center for Biotechnology Information. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Available from: [Link]

  • Royal Society of Chemistry. Rapid methylation of terminal acetylenes by the Stille coupling of methyl iodide with alkynyltributylstannanes. Available from: [Link]

  • University of Liverpool IT Services. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available from: [Link]

  • Google Patents. Methylation synthesis method of N-heterocyclic compound.
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The Strategic Role of N-(4-bromophenyl)-N-methylacetamide in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The intricate design of these small molecules hinges on the strategic selection of chemical building blocks that not only facilitate robust and versatile synthesis but also contribute favorably to the final compound's pharmacological profile. N-(4-bromophenyl)-N-methylacetamide emerges as a significant, albeit nuanced, player in this arena. Its chemical architecture, featuring a reactive aryl bromide handle and a bio-relevant N-methylacetamide group, offers a compelling platform for the construction of complex kinase inhibitor scaffolds.

This technical guide provides an in-depth exploration of the role and application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, present detailed protocols for its preparation and subsequent elaboration, and showcase its utility in constructing core structures of medicinally relevant kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Chemical and Structural Rationale for Application

The utility of this compound in kinase inhibitor synthesis is rooted in its distinct structural features:

  • The Aryl Bromide Moiety: The bromine atom on the phenyl ring serves as a prime reactive site for a multitude of palladium-catalyzed cross-coupling reactions.[1] This includes, most notably, the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions are fundamental in modern drug synthesis, enabling the modular assembly of complex molecular architectures from readily available starting materials.[1] The ability to introduce diverse aryl, heteroaryl, or amino moieties at this position allows for extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.

  • The N-Methylacetamide Group: This functional group offers several advantages. The N-methylation prevents the formation of intermolecular hydrogen bonds that can sometimes lead to poor solubility. Furthermore, the acetamide group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket. The overall lipophilicity and polarity imparted by this group can be crucial for modulating a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

The combination of these two features in a single, stable molecule makes this compound a valuable intermediate for library synthesis and lead optimization campaigns.

Synthesis of the Core Intermediate: this compound

The preparation of this compound is a straightforward two-step process starting from the commercially available 4-bromoaniline. This synthesis is readily scalable and employs common laboratory reagents.

Protocol 1: Synthesis of this compound

Step 1: Acetylation of 4-bromoaniline

This initial step protects the aniline nitrogen and introduces the acetyl group. Acetylation deactivates the aromatic ring, which can be beneficial for controlling regioselectivity in subsequent reactions.[2]

  • Materials:

    • 4-bromoaniline

    • Acetic anhydride

    • Sodium acetate

    • Concentrated hydrochloric acid

    • Water

    • Ethanol (95%)

    • Ice bath, filtration apparatus, magnetic stirrer

  • Procedure:

    • In a flask, dissolve 4-bromoaniline (1.0 eq) in water and a minimal amount of concentrated hydrochloric acid to form the hydrochloride salt.

    • Prepare a solution of sodium acetate (1.1 eq) in water.

    • To the solution of 4-bromoaniline hydrochloride, add acetic anhydride (1.05 eq) and swirl to mix.

    • Immediately add the sodium acetate solution. A white precipitate of N-(4-bromophenyl)acetamide should form.[3]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a mixture of ethanol and water to yield pure N-(4-bromophenyl)acetamide.

Step 2: N-Methylation of N-(4-bromophenyl)acetamide

The final step introduces the methyl group onto the amide nitrogen.

  • Materials:

    • N-(4-bromophenyl)acetamide (from Step 1)

    • Methyl iodide (MeI)

    • A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

    • Inert atmosphere (e.g., nitrogen or argon)

    • Magnetic stirrer, appropriate glassware for handling air-sensitive reagents

  • Procedure:

    • Under an inert atmosphere, suspend N-(4-bromophenyl)acetamide (1.0 eq) in the anhydrous solvent.

    • Cool the suspension in an ice bath and add the strong base (1.1 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the amide.

    • Cool the mixture again in an ice bath and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The true value of this compound is realized in its use as a scaffold for building more complex molecules. The following protocol illustrates a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl core structure common to many kinase inhibitors.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Kinase Inhibitor Precursor

This protocol demonstrates the coupling of this compound with a generic boronic acid to form a biaryl compound. The choice of boronic acid would be dictated by the specific kinase target and the desired SAR.

  • Materials:

    • This compound (from Protocol 1)

    • Aryl or heteroaryl boronic acid (e.g., 4-pyridinylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

    • Inert atmosphere

    • Magnetic stirrer, reflux condenser, appropriate glassware

  • Procedure:

    • To a reaction flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50438-47-6
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in most organic solventsGeneral knowledge

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described in this application note.

Synthesis_of_Intermediate cluster_step1 Step 1: Acetylation cluster_step2 Step 2: N-Methylation 4-Bromoaniline 4-Bromoaniline Acetic_Anhydride Acetic Anhydride NaOAc, HCl 4-Bromoaniline->Acetic_Anhydride N_4_bromophenyl_acetamide N-(4-bromophenyl)acetamide Acetic_Anhydride->N_4_bromophenyl_acetamide N_4_bromophenyl_acetamide_2 N-(4-bromophenyl)acetamide Methyl_Iodide Methyl Iodide Strong Base (e.g., NaH) N_4_bromophenyl_acetamide_2->Methyl_Iodide Final_Intermediate This compound Methyl_Iodide->Final_Intermediate

Caption: Synthesis of the core intermediate.

Kinase_Inhibitor_Synthesis Start N-(4-bromophenyl)-N- methylacetamide Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Start->Reagents Product Biaryl Kinase Inhibitor Scaffold Reagents->Product Suzuki-Miyaura Coupling

Caption: Application in kinase inhibitor synthesis.

Conclusion and Future Perspectives

This compound represents a strategically valuable, yet perhaps underutilized, building block in the synthesis of kinase inhibitors. Its facile preparation and the versatility of its aryl bromide handle for established cross-coupling methodologies make it an attractive intermediate for drug discovery programs. The protocols detailed herein provide a robust foundation for the synthesis and application of this compound. As the demand for novel kinase inhibitors with diverse scaffolds and optimized properties continues to grow, the systematic exploration of such versatile intermediates will be paramount to advancing the field of medicinal chemistry.

References

  • Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

  • NCERT. Amines. [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

  • Nagy, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes. [Link]

  • El-Sayed, M. A., et al. (2015). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. [Link]

  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

  • Roskoski, R. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

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Application Note: A Versatile Synthetic Pathway to Substituted Benzimidazoles from N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzimidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This application note outlines a detailed, multi-step synthetic protocol for the preparation of substituted benzimidazoles, beginning with the readily available starting material, N-(4-bromophenyl)-N-methylacetamide. The described pathway involves a strategic sequence of electrophilic nitration, chemical reduction, and acid-catalyzed cyclization. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental procedures, and characterization data, providing researchers in drug discovery and organic synthesis with a robust and adaptable methodology.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, an isostere of naturally occurring nucleotides, is a privileged scaffold in drug development due to its ability to engage in various biological interactions.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antiulcer, anticancer, antiviral, and antihypertensive properties.[4] The versatility of the benzimidazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

Classical synthetic routes, such as the Phillips-Ladenburg and Weidenhagen reactions, typically involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[5][6][7] While effective, these methods often require harsh conditions or pre-functionalized diamines.[6][7] This guide presents an alternative strategy, demonstrating how to construct the requisite o-phenylenediamine precursor in situ from this compound, a commercially available starting material.[8][9][10]

Overall Synthetic Strategy

The transformation of this compound into a substituted benzimidazole requires the strategic installation of a second nitrogen-containing functional group ortho to the existing N-methylacetamido group. This is achieved through a three-stage process:

  • Stage 1: Ortho-Nitration: An electrophilic aromatic substitution to introduce a nitro group at the C2 position.

  • Stage 2: Reduction: Conversion of the nitro group to a primary amine, creating the essential o-phenylenediamine scaffold.

  • Stage 3: Hydrolysis and Cyclization: Acid-catalyzed removal of the protecting acetyl group followed by condensation with an aldehyde to form the final benzimidazole ring.

Synthetic_Workflow A N-(4-bromophenyl)- N-methylacetamide B N-(4-bromo-2-nitrophenyl)- N-methylacetamide A->B HNO₃, H₂SO₄ 0-10 °C C N'-(4-bromo-2-methylaminophenyl) -acetaldehydeimine (Intermediate) B->C 1. SnCl₂·2H₂O, HCl 2. R-CHO D 5-Bromo-1-methyl-2-substituted -1H-benzo[d]imidazole C->D Oxidative Cyclization

Figure 1: Overall synthetic workflow from the starting material to the final benzimidazole product.

Stage 1: Synthesis of N-(4-bromo-2-nitrophenyl)-N-methylacetamide

Principle & Rationale

The initial step is a regioselective nitration of the aromatic ring. The N-methylacetamido group is a moderately activating ortho, para-director due to the lone pair on the nitrogen atom participating in resonance with the ring.[11] Since the para position is blocked by the bromine atom, the incoming electrophile, the nitronium ion (NO₂⁺), is directed primarily to the ortho positions (C2 and C6). Steric hindrance from the N-methylacetamido group slightly favors substitution at the C2 position. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[12][13] Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration and minimize side reactions.[12][14]

Detailed Experimental Protocol
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1.0 eq).

  • Carefully add concentrated sulfuric acid (4.0 eq) while cooling the flask in an ice-salt bath to maintain an internal temperature below 10 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[12]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.[12]

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford N-(4-bromo-2-nitrophenyl)-N-methylacetamide as a pale yellow solid.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
Starting Material C₉H₁₀BrNO228.09-98-101
Nitrated Product C₉H₉BrN₂O₃273.0975-85115-118

Stage 2: Synthesis of the o-Phenylenediamine Intermediate

Principle & Rationale

This stage involves the reduction of the aromatic nitro group to a primary amine. A classic and reliable method for this transformation is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[15][16] Tin metal acts as the reducing agent, providing electrons to the protonated nitro group, which undergoes a stepwise reduction through nitroso and hydroxylamine intermediates to finally yield the anilinium ion.[15][16][17] The reaction is typically carried out at elevated temperatures to ensure complete conversion. A subsequent basic workup is required to deprotonate the anilinium salt and liberate the free amine.[15] This method is generally tolerant of aryl halides, leaving the bromo-substituent intact.[18]

Detailed Experimental Protocol
  • To a 250 mL round-bottom flask, add the nitrated intermediate, N-(4-bromo-2-nitrophenyl)-N-methylacetamide (1.0 eq), and ethanol (5.0 vol).

  • Stir the suspension and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid (5.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) using a heating mantle and condenser.

  • Stir vigorously at reflux for 2-3 hours. Monitor the reaction's completion by TLC (ethyl acetate:hexane, 1:1), observing the disappearance of the starting material spot.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding a 40% aqueous NaOH solution. This is a highly exothermic process. A dense white precipitate of tin hydroxides will form.

  • Continue adding NaOH solution until the pH of the mixture is >10.

  • Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude o-phenylenediamine derivative, which is often used directly in the next step without further purification.

Stage 3: Synthesis of 5-Bromo-1-methyl-2-substituted-1H-benzo[d]imidazole

Principle & Rationale

This final step is a one-pot, acid-catalyzed condensation and cyclization to form the benzimidazole ring.[4][19] The crude diamine from the previous step is dissolved in an acidic medium (e.g., acetic acid or HCl in ethanol). The acid serves two crucial roles: first, it catalyzes the hydrolysis of the N-acetyl group, and second, it activates the carbonyl group of the added aldehyde for nucleophilic attack by the diamine.[20][21]

The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, and subsequent aromatization (via oxidation, often by air) to yield the stable benzimidazole ring.[3][22] The choice of aldehyde (R-CHO) directly determines the substituent at the C2 position of the final product, making this a convergent and versatile synthesis.[23][24]

Cyclization_Mechanism cluster_0 Mechanism of Benzimidazole Formation A o-Phenylenediamine Derivative R-CHO (Aldehyde) B Schiff Base Intermediate A->B Condensation (-H₂O) C Cyclized Intermediate B->C Intramolecular Attack D Final Benzimidazole H₂O C->D Oxidation (-2H)

Figure 2: Simplified mechanism for the acid-catalyzed cyclization of an o-phenylenediamine with an aldehyde.

Detailed Experimental Protocol
  • Place the crude o-phenylenediamine derivative from Stage 2 into a round-bottom flask.

  • Add glacial acetic acid (10 vol) and the desired aldehyde (R-CHO, 1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (200 mL).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final substituted benzimidazole.

Data Summary for an Exemplary Product (R = Phenyl)
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole C₁₄H₁₁BrN₂287.1665-75 (from nitrated intermediate)145-148

Conclusion

This application note provides a comprehensive and logical synthetic route for the preparation of valuable substituted benzimidazoles from this compound. The protocols are detailed and grounded in established chemical principles, offering researchers a reliable foundation for accessing a diverse library of benzimidazole derivatives by simply varying the aldehyde used in the final cyclization step. The self-validating nature of the protocols, combined with clear explanations of the causality behind experimental choices, ensures that this guide is a valuable resource for professionals in organic synthesis and drug development.

References

  • Vertex AI Search. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • New Journal of Chemistry. (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. RSC Publishing.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • Thieme. (2019). Synthesis of Substituted Benzimidazoles by C–H Imination. Chem. Commun., 55, 2066–2069.
  • CymitQuimica. (n.d.). This compound.
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  • ResearchGate. (n.d.). The synthetic route for the preparation of 1-substituted benzimidazole derivatives (4A-D, 5A-C).
  • ResearchGate. (n.d.). Different synthetic routes of benzimidazole ring.
  • Scilit. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid.
  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress.
  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
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  • ResearchGate. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid.
  • ACS Publications. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry.
  • RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
  • Benchchem. (n.d.). Technical Support Center: Nitration of N-(o-tolyl)acetamide.
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  • ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • NIH. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
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  • NIH. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC.
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  • PubChem. (n.d.). 2-(4-bromophenyl)-N-methylacetamide.
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  • Benchchem. (n.d.). Application Notes and Protocols: Nitration of N-Methylacetanilide to Form Nitro Derivatives.
  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of N-(4-bromophenyl)-N-methylacetamide. As a team of Senior Application Scientists, we have structured this guide to address specific experimental challenges, ensuring scientific integrity and providing actionable solutions to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

The synthesis of this compound is typically approached via two main routes starting from 4-bromoaniline[1][2]:

  • Route A: N-Acetylation followed by N-Methylation. This involves the initial protection of the amine as an acetamide, followed by methylation.

  • Route B: N-Methylation followed by N-Acetylation. This route prioritizes the introduction of the methyl group, followed by acetylation.

The choice of route can be influenced by factors such as reagent availability, potential side reactions, and ease of purification.

Q2: Why is my reaction yield lower than expected?

Low yields can often be attributed to the electronic properties of the starting material, 4-bromoaniline. The bromine atom is an electron-withdrawing group, which reduces the nucleophilicity of the aniline nitrogen, making it less reactive in both alkylation and acylation reactions.[3] Inadequate reaction conditions, such as temperature or choice of reagents, can lead to incomplete conversion.[3]

Q3: What are the common impurities I should expect, and how can I identify them?

Common impurities are often unreacted starting materials or byproducts from side reactions.

  • Over-alkylation: The most prevalent side reaction is the formation of di- and tri-alkylanilines.[3] In this synthesis, it would be N,N-dimethyl-4-bromoaniline. This occurs because the mono-methylated product is often more nucleophilic than the starting aniline.[3]

  • Unreacted Starting Material: Incomplete reactions can leave residual 4-bromoaniline, N-(4-bromophenyl)acetamide, or N-methyl-4-bromoaniline, depending on the synthetic route and the specific step.

These impurities can be identified and monitored by Thin Layer Chromatography (TLC) and characterized by techniques like NMR and mass spectrometry.

Troubleshooting Guide: Challenges and Solutions

Challenge 1: Inefficient N-Methylation of 4-bromoaniline or N-(4-bromophenyl)acetamide

Symptom: Significant amount of starting material remains post-reaction.

Underlying Cause: The reduced nucleophilicity of the nitrogen atom in 4-bromoaniline and its derivatives can hinder the N-alkylation process. The reaction conditions may not be optimal to drive the reaction to completion.[3]

Strategic Solutions:

  • Reagent Selection:

    • Alkylating Agents: While methyl iodide is a common choice, less reactive agents like alkyl chlorides may result in slower reactions.[3]

    • Catalysts: For less reactive anilines, employing a catalyst can be beneficial. Recent advancements include visible-light-induced N-alkylation, which can offer a milder and more eco-friendly alternative.[4][5]

  • Reaction Conditions:

    • Temperature: A gradual increase in temperature can improve the reaction rate, but must be monitored to avoid byproduct formation.[3]

    • Solvent: The choice of solvent is critical. Aprotic solvents are often more effective for N-alkylation.[3]

    • Base: A strong, non-nucleophilic base is essential to deprotonate the amine or amide without competing with the alkylating agent.

Optimized Protocol: N-Methylation of N-(4-bromophenyl)acetamide (Route A)

  • Suspend N-(4-bromophenyl)acetamide and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

  • Add methyl iodide dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.[6]

Challenge 2: Over-methylation leading to quaternary ammonium salts or N,N-dimethyl byproducts.

Symptom: Presence of a highly polar spot on TLC (quaternary salt) or a non-polar spot corresponding to the di-methylated product.

Underlying Cause: The mono-alkylated aniline is often more nucleophilic than the starting aniline, making it more susceptible to further alkylation.[3][7]

Strategic Solutions:

  • Stoichiometric Control: Using a large excess of the aniline compared to the alkylating agent can favor mono-alkylation.[3]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation.[3]

  • Reductive Amination: This method provides better control over mono-alkylation by first forming an imine, which is then reduced.[3]

Data Summary: Reagent and Condition Effects on N-Alkylation

ParameterEffect on Mono- vs. Di-alkylationRationale
Aniline:Alkylating Agent Ratio High ratio favors mono-alkylationReduces the probability of the mono-alkylated product reacting further.[3]
Temperature Lower temperature favors mono-alkylationDecreases the rate of the second, often faster, alkylation step.[3]
Solvent Polarity Less polar solvents can favor mono-alkylationMay reduce the reactivity of the more polar mono-alkylated intermediate.[3]
Challenge 3: Incomplete Acetylation of 4-bromoaniline or N-methyl-4-bromoaniline

Symptom: Presence of the starting amine in the reaction mixture after the acetylation step.

Underlying Cause: The electron-withdrawing nature of the bromo-substituted phenyl ring decreases the nucleophilicity of the amine, making it less reactive towards acetylating agents.

Strategic Solutions:

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective reagent. For less reactive amines, the more reactive acetyl chloride can be used in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[8]

  • Catalysis: The addition of a catalytic amount of a protic or Lewis acid can accelerate the acetylation.

Experimental Workflow: Acetylation of an Aromatic Amine

acetylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine in an appropriate solvent B Add acetylating agent (e.g., Acetic Anhydride) A->B C Stir at room temperature or heat if necessary B->C D Monitor by TLC C->D E Quench with water/ice to precipitate product D->E Reaction Complete F Filter and wash the solid E->F G Recrystallize from a suitable solvent F->G

Caption: General workflow for the acetylation of an aromatic amine.

Challenge 4: Purification Difficulties of the Final Product

Symptom: The product is an oil or a low-melting solid that is difficult to crystallize, or co-elutes with impurities during column chromatography.

Underlying Cause: The presence of structurally similar impurities can make separation challenging.

Strategic Solutions:

  • Recrystallization: Careful selection of a solvent or solvent mixture is crucial. The ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble.

  • Column Chromatography:

    • Solvent System Optimization: Use TLC to screen for a mobile phase that provides good separation between the product and impurities.

    • Gradient Elution: A gradual increase in the polarity of the eluent can improve the resolution of closely related compounds.

  • Alternative Purification: For certain impurities, techniques like solid-phase extraction with molecularly imprinted polymers could be considered for highly specific removal.[9]

Logical Flow: Purification Strategy

purification_strategy start Crude Product recrystallization Attempt Recrystallization start->recrystallization column Perform Column Chromatography recrystallization->column Fails pure_product Pure Product recrystallization->pure_product Successful column->pure_product analysis Characterize by NMR, MS, etc. pure_product->analysis

Caption: Decision-making process for the purification of the final product.

References

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-bromo-aniline. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-N-methylaniline. Retrieved from [Link]

  • Al-Hafeedh, S. A., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 13(1), 2235-2243.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

  • Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 1339-1343.
  • National Institutes of Health. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Székely, G., et al. (2012). Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting.
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  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Bromophenyl)acetamide. Retrieved from [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromoacetanilide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

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Technical Support Center: Recrystallization of N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-(4-bromophenyl)-N-methylacetamide by recrystallization. This guide is tailored for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth scientific explanations to overcome common challenges encountered during this purification technique.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream processes. Recrystallization is a powerful and widely used technique to purify solid organic compounds, leveraging the principles of differential solubility. This guide provides a comprehensive, question-and-answer-based approach to mastering the recrystallization of this compound.

Troubleshooting and FAQ Guide

Section 1: Solvent Selection & Solubility Issues

Question 1: What are the characteristics of an ideal solvent for the recrystallization of this compound?

Answer: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should meet the following criteria:

  • High Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[2] This ensures maximum recovery of the purified solid upon cooling.

  • Impurities' Solubility: The solvent should either dissolve impurities completely even at low temperatures or not dissolve them at all, allowing for their removal by filtration.

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]

For this compound, a mixed solvent system, such as ethanol and water, is often effective. The compound is soluble in hot ethanol, and the addition of water as an anti-solvent reduces its solubility, promoting crystallization upon cooling.

Question 2: My crude product is not dissolving in the hot solvent. What should I do?

Answer: This is a common issue that can be resolved by a systematic approach:

  • Insufficient Solvent: You may not have used enough solvent. Add a small, measured amount of hot solvent incrementally until the solid dissolves. The goal is to create a saturated solution.[1]

  • Insoluble Impurities: If a portion of the solid material refuses to dissolve even with the addition of more hot solvent, it is likely an insoluble impurity. In this case, the next step is to perform a hot gravity filtration to remove these impurities before proceeding to the cooling stage.

  • Incorrect Solvent Choice: The chosen solvent may be unsuitable. It is always advisable to perform a small-scale solubility test with a few milligrams of your crude product in different solvents to identify the optimal one before committing to the bulk sample.

Experimental Protocol: Small-Scale Solubility Testing

  • Place a small amount (10-20 mg) of the crude solid into separate test tubes.

  • Add a few drops of a potential solvent to each test tube at room temperature and observe the solubility.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.

  • If the solid dissolves when hot, allow the solution to cool to room temperature and then place it in an ice bath to observe crystal formation.

  • The best solvent will dissolve the compound when hot but yield a good recovery of crystals upon cooling.

Data Presentation: Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterPoorPoorUnsuitable as a single solvent
EthanolModerateHighGood, often used in a mixed solvent system
AcetoneHighVery HighPoor, as the compound is too soluble at low temperatures
Ethyl AcetateModerateHighPotentially suitable
Heptane/HexanePoorPoorUnsuitable as a primary solvent, but can be used as an anti-solvent
Section 2: The Crystallization Process

Question 3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. An oil is undesirable because it can trap impurities.

Troubleshooting "Oiling Out":

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to decrease the saturation level slightly.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If possible, add a seed crystal (a small, pure crystal of the compound) to induce crystallization at a higher temperature.

Question 4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer: The lack of crystal formation is usually due to one of two reasons: the solution is not sufficiently saturated, or it is a supersaturated solution that requires a nucleation site to initiate crystallization.

Inducing Crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[5]

  • Seeding: Add a single, small seed crystal of the pure compound to the cooled solution. This will act as a template for crystal growth.

  • Reducing Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, and then attempt to cool it again.[4]

Experimental Workflow: Recrystallization of this compound

G A 1. Dissolve crude solid in minimum amount of hot ethanol B 2. Perform hot gravity filtration (if insoluble impurities are present) A->B C 3. Add hot water dropwise until solution becomes turbid B->C D 4. Add a few drops of hot ethanol to redissolve the turbidity C->D E 5. Allow the solution to cool slowly to room temperature D->E F 6. Cool the flask in an ice bath to maximize crystal formation E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash crystals with a small amount of cold ethanol/water G->H I 9. Dry the purified crystals H->I

Caption: A step-by-step workflow for the recrystallization process.

Section 3: Purity Assessment and Yield Optimization

Question 5: How can I remove colored impurities from my crude product?

Answer: Colored impurities are often large organic molecules with extensive conjugated systems. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities onto its surface.

Protocol for Using Activated Charcoal:

  • Dissolve the crude solid in the hot solvent.

  • Remove the solution from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Swirl the mixture and gently heat it for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

  • Proceed with the recrystallization as usual.

Caution: Using too much charcoal can lead to the adsorption of your desired product, which will reduce your final yield.

Question 6: My final yield is very low. What are the most common reasons for this?

Answer: A low yield can be frustrating, but it is often preventable. Common causes include:

  • Using too much solvent: This is the most frequent cause of poor yield, as a significant amount of the product remains dissolved in the mother liquor.[4]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.[6][7] To avoid this, use a stemless funnel and keep the solution and apparatus hot.

  • Inefficient transfer of material: Ensure all the crystals are transferred from the flask to the filter funnel during vacuum filtration. Rinsing the flask with a small amount of the cold mother liquor can help.

  • Washing with the wrong solvent: Never wash the crystals with a solvent in which they are highly soluble. Use only a small amount of the ice-cold recrystallization solvent.[2]

By carefully controlling these factors, you can significantly improve the recovery of your purified this compound.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MIT. (n.d.). Recrystallization. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in the N-Acetylation of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-acetylation of 4-bromo-N-methylaniline. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity N-acetyl-4-bromo-N-methylaniline.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows a low conversion of 4-bromo-N-methylaniline. What are the likely causes and how can I fix this?

Answer:

Low conversion is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their remedies.

Causality-Based Troubleshooting:

  • Insufficiently Activated Acetylating Agent: Acetic anhydride is the most common acetylating agent. Its reactivity can be compromised by hydrolysis due to atmospheric moisture or improper storage.[1][2] Acetyl chloride is a more reactive alternative but requires careful handling due to its sensitivity to moisture and the production of corrosive HCl gas.[3]

  • Sub-optimal Reaction Temperature: While N-acetylation can often proceed at room temperature, the rate can be slow.[4] Gentle heating can significantly increase the reaction rate. However, excessive heat can lead to side reactions and degradation of starting material or product.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion. Monitoring the reaction's progress is crucial.

  • Poor Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen of 4-bromo-N-methylaniline is responsible for its nucleophilic attack on the acetylating agent.[5] The presence of the electron-withdrawing bromine atom can slightly decrease the nucleophilicity of the amine compared to unsubstituted anilines.[6]

Step-by-Step Solutions:

  • Verify Reagent Quality:

    • Use a fresh, unopened bottle of acetic anhydride or acetyl chloride if possible.

    • If using an older bottle, consider distilling the acetic anhydride to remove any acetic acid formed from hydrolysis.

  • Optimize Reaction Conditions:

    • Temperature: Start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gradually increase the temperature to 40-60°C and continue monitoring.[7]

    • Time: Allow the reaction to run for a sufficient duration. A typical reaction time can range from 30 minutes to several hours.[3]

  • Monitor the Reaction Progress:

    • Thin-Layer Chromatography (TLC) is an effective method to monitor the disappearance of the starting material (4-bromo-N-methylaniline) and the appearance of the product (N-acetyl-4-bromo-N-methylaniline).[8][9][10] Use a suitable solvent system, such as a mixture of ethyl acetate and hexane, to achieve good separation.[11][12]

  • Consider a Catalyst:

    • While often not strictly necessary, a mild base like pyridine or a catalytic amount of a stronger, non-nucleophilic base can be used to scavenge the acid byproduct (acetic acid or HCl), driving the equilibrium towards the product.[13] However, be aware that pyridine can be difficult to remove during workup.

Question 2: I'm observing a significant amount of an unknown byproduct in my reaction mixture. What could it be and how can I prevent its formation?

Answer:

The formation of byproducts is a common cause of reduced yield and can complicate purification. The most likely byproduct in this reaction is the di-acetylated product.

Understanding Side Reactions:

  • Di-acetylation: Under forcing conditions (e.g., large excess of a highly reactive acetylating agent, high temperatures), the initially formed N-acetyl-4-bromo-N-methylaniline can undergo a second acetylation to form the di-acetylated product.[14][15] While the amide nitrogen is less nucleophilic than the starting amine, this side reaction can still occur.[16]

Strategies for Minimizing Byproduct Formation:

  • Control Stoichiometry:

    • Use a modest excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents). A large excess can drive the formation of the di-acetylated byproduct.[15]

  • Moderate Reaction Conditions:

    • Avoid excessively high temperatures and prolonged reaction times once the starting material has been consumed (as determined by TLC).

  • Choice of Acetylating Agent:

    • Acetic anhydride is generally less reactive than acetyl chloride and may offer better control over mono-acetylation.[14]

Question 3: My product seems to be lost during the workup and purification steps. What are the best practices for isolating N-acetyl-4-bromo-N-methylaniline?

Answer:

Product loss during workup is a frustrating but preventable issue. A well-designed workup and purification strategy is key to maximizing your isolated yield.

Key Considerations for Workup and Purification:

  • Quenching the Reaction: The reaction is typically quenched by the addition of water to hydrolyze any remaining acetic anhydride.[1] This should be done cautiously, especially if a large excess of acetylating agent was used, as the hydrolysis is exothermic.

  • Neutralization: If an acid catalyst was used or if acetyl chloride was the acetylating agent, the reaction mixture should be neutralized with a mild base such as sodium bicarbonate solution. This will also help to precipitate the product.[17]

  • Isolation: The product, N-acetyl-4-bromo-N-methylaniline, is typically a solid that is insoluble in water.[18] It can be collected by vacuum filtration.

  • Purification: Recrystallization is often the most effective method for purifying the crude product. A common solvent for recrystallization is ethanol or an ethanol/water mixture.[18][19]

Recommended Workup and Purification Protocol:

  • Quenching: After confirming the reaction is complete by TLC, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold water or ice while stirring.

  • Precipitation and Isolation: The product should precipitate as a solid. Continue stirring for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, add a small amount of water dropwise until it does. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them thoroughly.

ParameterPotential IssueRecommended Action
Reagents Hydrolyzed acetic anhydrideUse fresh or distilled acetic anhydride.
Low purity starting materialVerify the purity of 4-bromo-N-methylaniline by melting point or spectroscopy.
Reaction Conditions Temperature too lowGently heat the reaction to 40-60°C.
Reaction time too shortMonitor the reaction by TLC until completion.
Side Reactions Di-acetylationUse a modest excess of acetic anhydride; avoid high temperatures.[14][15]
Workup Product lossEnsure complete precipitation by quenching in cold water and allowing sufficient time.
Purification Incomplete purificationRecrystallize from an appropriate solvent system (e.g., ethanol/water).[19]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the N-acetylation of 4-bromo-N-methylaniline.

Q1: What is the mechanism of the N-acetylation of 4-bromo-N-methylaniline?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromo-N-methylaniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate leaving group to yield the N-acetylated product.[20]

Q2: Why is a base sometimes added to the reaction?

A base, such as pyridine or triethylamine, can be added to neutralize the acidic byproduct of the reaction (acetic acid from acetic anhydride, or HCl from acetyl chloride).[13] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and helps to drive the reaction to completion.

Q3: Can I use acetic acid as the acetylating agent?

While possible, using acetic acid directly for N-acetylation is generally less efficient and requires more forcing conditions, such as high temperatures, which can lead to byproduct formation.[21][22] Acetic anhydride or acetyl chloride are more reactive and are the preferred reagents for this transformation.[23]

Q4: How does the bromo-substituent affect the reaction?

The bromine atom is an electron-withdrawing group, which slightly deactivates the aromatic ring and reduces the nucleophilicity of the amino group compared to aniline.[6] However, this effect is generally not strong enough to significantly impede the N-acetylation reaction under standard conditions.

Q5: What are some alternative methods for N-acetylation?

Other methods for N-acetylation include the use of acetylating agents like N-acetylimidazole or ketene. Additionally, catalytic methods using various Lewis acids have been developed.[24] For a greener approach, some methods utilize acetonitrile as both the solvent and the acetylating agent in the presence of a catalyst.[23][25][26]

Visualizing the Troubleshooting Process

To aid in diagnosing the cause of low yield, the following decision tree can be used.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Was the reaction monitored to completion (e.g., by TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction went to completion check_completion->complete Yes reagent_quality Are reagents (amine, acetylating agent) of high purity and anhydrous? incomplete->reagent_quality byproducts Were significant byproducts observed (e.g., di-acetylation)? complete->byproducts bad_reagents Degraded/Impure Reagents reagent_quality->bad_reagents No good_reagents Reagents are of good quality reagent_quality->good_reagents Yes solution_incomplete Solution: Increase reaction time/temperature, use fresh reagents, consider a catalyst. bad_reagents->solution_incomplete conditions Were reaction conditions (temperature, time) optimized? good_reagents->conditions suboptimal_conditions Suboptimal Conditions conditions->suboptimal_conditions No suboptimal_conditions->solution_incomplete yes_byproducts Side Reactions Occurred byproducts->yes_byproducts Yes no_byproducts Minimal Byproducts byproducts->no_byproducts No solution_byproducts Solution: Use milder conditions, control stoichiometry. yes_byproducts->solution_byproducts workup_loss Was there potential for product loss during workup/purification? no_byproducts->workup_loss yes_workup_loss Mechanical Loss workup_loss->yes_workup_loss Yes solution_workup Solution: Optimize workup protocol (e.g., proper quenching, recrystallization). yes_workup_loss->solution_workup

Caption: A decision tree to systematically troubleshoot low yield in the N-acetylation of 4-bromo-N-methylaniline.

References

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

  • Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU. Available at: [Link]

  • PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Science Publishing. Available at: [Link]

  • KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. University of Connecticut. Available at: [Link]

  • Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. ACS Publications. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. Available at: [Link]

  • N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Science Publishing. Available at: [Link]

  • Approaches for the N‐acetylation of anilines. ResearchGate. Available at: [Link]

  • Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. Taylor & Francis Online. Available at: [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Available at: [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]

  • question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. Available at: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate. Available at: [Link]

  • TLC for Aspirin Synthesis Monitoring. Scribd. Available at: [Link]

  • What is acetylation of amines?. Quora. Available at: [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Research Insights: The Synthesis and Reactivity of 4-Bromo-2-methylaniline (CAS 583-75-5). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • How To: Monitor by TLC. University of Rochester. Available at: [Link]

  • Using TLC to monitor a reaction. chemlegin - WordPress.com. Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. ResearchGate. Available at: [Link]

  • The Chemistry of 4-Bromo-2-methylaniline (CAS 583-75-5): Properties and Handling. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib. Available at: [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline?. ResearchGate. Available at: [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Quora. Available at: [Link]

  • Preparation of 4-bromoaniline derivatives. Google Patents.
  • Structure and Mechanism of Acetylation by the N-Terminal Dual Enzyme NatA/Naa50 Complex. PubMed. Available at: [Link]

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Technical Support Center: Column Chromatography Purification of N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful isolation of this compound using column chromatography. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of this purification.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the setup of the purification process.

Q1: What is the most suitable stationary phase for purifying this compound?

Answer: For most applications involving this compound, silica gel (60-120 or 230-400 mesh) is the recommended stationary phase. Its polarity is well-suited for separating moderately polar aromatic amides from common nonpolar and highly polar impurities.

  • Causality: The surface of silica gel is rich in acidic silanol groups (Si-OH), which interact with polar functional groups like the amide in your target compound through hydrogen bonding and dipole-dipole interactions. This allows for effective separation based on polarity.

  • Alternatives: If your compound shows signs of degradation on silica gel (a known issue with some amides due to the acidic nature of silica), consider these alternatives:

    • Neutral Alumina: Less acidic than silica and can be a good choice if acid-sensitivity is observed.

    • Amine-Functionalized Silica: These columns have an amine-modified surface that neutralizes the acidic silanol groups, providing excellent peak shape and recovery for basic or sensitive compounds.[1]

    • Reversed-Phase Silica (C18): If the impurities are significantly different in hydrophobicity from your product, reversed-phase chromatography with a polar mobile phase (like acetonitrile/water or methanol/water) can be an effective strategy.[2][3]

Q2: How do I select the optimal mobile phase (eluent) for my separation?

Answer: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) . A mixture of a non-polar solvent and a polar solvent is typically used. For this compound, a good starting point is a mixture of Hexane and Ethyl Acetate .

  • The Principle of Elution: The mobile phase competes with the stationary phase for the analyte. A more polar mobile phase will have a stronger affinity for the compound, causing it to move faster through the column (higher Retention factor, or Rf). The goal is to find a solvent mixture where the target compound and its impurities have different affinities, and thus, different migration speeds.[4]

  • Step-by-Step Selection using TLC:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a TLC plate.

    • Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Visualize the spots under a UV lamp (the brominated aromatic ring should be UV active).

    • The ideal solvent system is one that provides good separation between your product and impurities, with the target compound having an Rf value between 0.2 and 0.4 .[5]

Q3: Why is an Rf value of 0.2-0.4 considered optimal for column chromatography?

Answer: An Rf value in this range represents a "sweet spot" for separation efficiency and practical considerations.

  • Rf too low (<0.2): The compound has a very high affinity for the stationary phase. This will require an excessively large volume of solvent to elute, leading to broad bands, long run times, and potential for product diffusion and poor recovery.[5]

  • Rf too high (>0.4): The compound has a high affinity for the mobile phase and will travel through the column too quickly. This results in insufficient interaction with the stationary phase, leading to poor separation from impurities that are even slightly less polar.

Aiming for an Rf of ~0.3 on TLC ensures that the compound will move through the column at a moderate pace, allowing for effective separation without requiring excessive time or solvent.

Experimental Protocol: Step-by-Step Purification

This protocol outlines the complete workflow for purifying this compound.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Hexane/EtOAc) Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Determines solvent system Load 3. Sample Loading (Dry or Wet) Column_Prep->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 7. Solvent Evaporation Combine->Evaporate Pure_Product Pure N-(4-bromophenyl) -N-methylacetamide Evaporate->Pure_Product G cluster_TLC TLC Issues cluster_Column Column Issues Start Problem Encountered During Chromatography Rf_Zero Q: Compound at baseline (Rf ≈ 0)? Start->Rf_Zero Rf_One Q: Compound at solvent front (Rf ≈ 1)? Start->Rf_One Streaking Q: Compound is streaking? Start->Streaking Poor_Sep Q: Poor separation of spots? Start->Poor_Sep Low_Yield Q: Low yield after column? Start->Low_Yield Sol_Polarity_Inc A: Increase mobile phase polarity. Rf_Zero->Sol_Polarity_Inc Sol_Polarity_Dec A: Decrease mobile phase polarity. Rf_One->Sol_Polarity_Dec Sol_Modifier A: Add modifier (e.g., TEA) or try dry loading. Streaking->Sol_Modifier Fine_Tune A: Use a shallower gradient or try a different solvent system. Poor_Sep->Fine_Tune Check_Stability A: Check for decomposition on silica (2D TLC). Consider neutral alumina. Low_Yield->Check_Stability

Caption: A decision tree for troubleshooting common column chromatography issues.

Q&A for Specific Problems

Q: My compound isn't moving from the origin on the TLC plate (Rf = 0), or it's stuck at the top of my column. A: This indicates your mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you are already using a high concentration of ethyl acetate, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Q: My compound runs to the top of the TLC plate with the solvent front (Rf ≈ 1). A: This means your mobile phase is too polar, and your compound has a much higher affinity for the solvent than the silica.

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Q: My spots are streaking or "tailing" on the TLC plate and eluting as very broad bands from the column. A: Tailing is often caused by overloading the sample or by strong, undesirable interactions with the acidic silanol groups on the silica surface. Amides can sometimes exhibit this behavior.

  • Solutions:

    • Reduce Sample Concentration: Ensure you are not overloading the TLC plate or the column.

    • Add a Modifier: Add a small amount (0.5-1%) of triethylamine (TEA) or acetic acid to your mobile phase. TEA will neutralize the acidic sites on the silica, preventing strong binding of basic compounds. [6]Acetic acid can help with acidic compounds. For a neutral amide, this may still improve peak shape.

    • Check Compound Stability: The compound might be decomposing on the silica. [7]Run a 2D TLC to check for stability. Spot the crude mixture, run the plate in one direction, then rotate it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is unstable on silica. In this case, switch to a neutral stationary phase like alumina. [5] Q: The separation between my product and an impurity is very poor. A: This means the chosen solvent system does not differentiate well enough between the compounds.

  • Solutions:

    • Optimize the Solvent System: Try a different solvent system altogether. For example, switch from hexane/ethyl acetate to dichloromethane/methanol or toluene/acetone. Different solvents can alter the selectivity of the separation.

    • Fine-Tune the Polarity: If there is some separation, a shallower polarity gradient during elution might improve the resolution.

    • Improve Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these will ruin separation efficiency.

Q: My reaction yield was high according to NMR, but my recovery after the column is very low. A: This suggests that your product was lost during the purification process.

  • Possible Causes and Solutions:

    • Irreversible Adsorption/Decomposition: Your compound may be irreversibly binding to or decomposing on the silica gel. [5][7]As mentioned above, test for stability and consider switching to a less acidic stationary phase like neutral alumina.

    • Compound is Highly Soluble in Eluent: If your compound is very nonpolar, it might have eluted very quickly in the "solvent front" with nonpolar byproducts. Always check the very first fractions collected. [5] 3. Compound is Too Polar: If your compound is very polar, it may still be on the column. Try flushing the column with a very polar solvent (like 100% methanol or even methanol with a few drops of ammonia) to see if the product elutes.

References

  • J Sep Sci. 2021 Aug;44(15):2888-2897. Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012-08-07). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Link]

  • Chemistry For Everyone. What Is The Mobile Phase In Column Chromatography?. [Link]

  • SIELC Technologies. (2018-02-16). Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • PubChem. This compound. [Link]

Sources

managing exothermic reactions in the large-scale synthesis of N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-bromophenyl)-N-methylacetamide Synthesis

A Guide to Managing Exothermic Reactions in Large-Scale Production

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and engineers involved in the large-scale synthesis of this compound. The acetylation of N-methyl-4-bromoaniline with reagents like acetic anhydride or acetyl chloride is a highly exothermic process. Inadequate control of the heat generated can lead to thermal runaway, characterized by a rapid, uncontrollable rise in temperature and pressure, posing significant safety risks and compromising product quality.

This document provides a structured approach to understanding, anticipating, and managing these thermal hazards through a series of frequently asked questions, a detailed troubleshooting guide, and validated protocols.

Section 1: Frequently Asked Questions (FAQs) on Thermal Hazards

Q1: What is the primary cause of the strong exotherm in this reaction?

A1: The primary cause is the formation of the amide bond. The acylation of the secondary amine (N-methyl-4-bromoaniline) by an acylating agent like acetic anhydride is a thermodynamically favorable and rapid reaction that releases a significant amount of energy as heat (enthalpy of reaction, ΔHr). This heat generation can be substantial, and without an effective means of removal, it will rapidly increase the temperature of the reaction mass.

Q2: What is a thermal runaway and why is it a major concern here?

A2: A thermal runaway is a dangerous situation that begins when the heat produced by the reaction exceeds the rate of heat removal by the reactor's cooling system.[1] An approximate rule of thumb suggests that the reaction rate, and thus the rate of heat generation, can double for every 10°C rise in temperature.[1] This creates a positive feedback loop:

  • Reaction generates heat.

  • Batch temperature increases.

  • Increased temperature accelerates the reaction rate.

  • The accelerated reaction generates heat even faster.

This exponential increase in temperature and the associated pressure buildup from solvent boiling or decomposition gas can exceed the reactor's limits, leading to catastrophic failure.

Q3: How does reaction scale-up affect the risk of thermal runaway?

A3: The risk increases significantly with scale. The fundamental issue lies in the changing ratio of surface area to volume.[2][3][4]

  • Heat Generation is proportional to the reaction volume (mass), which increases by the cube of the reactor's radius (V ∝ r³).

  • Heat Removal is proportional to the heat transfer surface area (the reactor jacket), which increases by the square of the radius (A ∝ r²).

As you scale up, the ability to generate heat outpaces the ability to remove it, making large-scale reactions inherently more hazardous than lab-scale experiments if not properly engineered.[2][3]

Q4: What are the critical process parameters that must be determined before scaling up?

A4: Before any scale-up, a thorough process safety investigation is mandatory. Key parameters to determine experimentally include:

  • Heat of Reaction (ΔHr): The total energy released by the desired reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system (ΔTad = ΔHr / M·Cp). This represents the worst-case scenario.[5]

  • Heat Capacity (Cp): The amount of energy required to raise the temperature of the reaction mass.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the batch would reach under conditions of a cooling failure during reagent addition.

  • Onset Temperature of Decomposition (Tonset): The temperature at which the product or reactants begin to undergo secondary, often more energetic, decomposition reactions.

These parameters are typically measured using techniques like Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC).[2][5]

Section 2: Troubleshooting Guide for Exothermic Events

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Temperature is rising much faster than anticipated during acetic anhydride addition, and the jacket cooling cannot keep up.

  • Immediate Action Required: This is a potential precursor to a thermal runaway.

  • Potential Causes:

    • Reagent Accumulation: The most likely cause. The acetic anhydride is being added faster than it is being consumed. This can happen if the initial reaction temperature is too low, agitation is poor, or an inhibitor is unknowingly present. This accumulated reagent can then react rapidly as the temperature rises, leading to a sudden and powerful exotherm.

    • Inadequate Cooling Capacity: The calculated heat load of the reaction exceeds the actual performance of the reactor's cooling system.

    • Incorrect Reagent Concentration: A higher concentration of reactants than specified was used, leading to a more intense reaction rate.

  • Solutions & Preventative Measures:

    • IMMEDIATELY STOP REAGENT ADDITION: This is the most critical first step to prevent adding more fuel to the system.

    • Maximize Cooling: Ensure the cooling utility is running at maximum capacity and lowest possible temperature.

    • Verify Agitation: Check that the agitator is running at the correct speed and is functioning properly. Poor mixing can create localized hot spots and contribute to reagent accumulation.

    • Prepare for Quenching: If the temperature continues to rise uncontrollably after stopping the feed, an emergency quench may be necessary. This involves adding a pre-determined, cold, inert chemical to halt the reaction. This procedure must be developed and validated in advance.

    • Prevention (Process Design):

      • Control the Rate: Operate in a "semi-batch" mode where the acetic anhydride is added at a controlled rate. The addition rate must be set so that the rate of heat generation is always lower than the rate of heat removal.[6]

      • "Reaction-Limited" vs. "Addition-Limited": Ensure the reaction kinetics are fast enough at the process temperature to consume the reagent as it is added. This prevents accumulation. Reaction calorimetry can confirm this.

      • Perform a Cooling System Audit: Before the campaign, verify the actual cooling capacity (U-value) of your reactor system. Do not rely solely on theoretical specifications.[7]

Problem 2: The reaction temperature is stable, but a sudden pressure increase is observed in the reactor headspace.

  • Immediate Action Required: Unexplained pressure can indicate the onset of a secondary decomposition reaction.

  • Potential Causes:

    • Decomposition Onset: The bulk temperature may be under control, but localized hot spots (due to poor mixing) could have initiated a decomposition reaction that generates non-condensable gases (e.g., CO, CO₂, NOx).

    • Boiling: The reaction temperature has exceeded the boiling point of the solvent at the given reactor pressure.

    • Unwanted Side Reaction: A contaminant may have catalyzed a gas-evolving side reaction.

  • Solutions & Preventative Measures:

    • STOP ALL FEEDS AND HEATING/COOLING ADJUSTMENTS: First, stabilize the system.

    • Cross-Check Temperature and Pressure: Verify that the pressure rise is not simply due to the vapor pressure of the solvent at the current temperature. If the pressure is higher than expected, assume gas evolution.

    • Consider Emergency Venting: If the pressure approaches the maximum allowable working pressure (MAWP) of the vessel, the emergency relief system (e.g., rupture disk or safety valve) should activate. Do not intervene with this system.

    • Prevention (Process Design):

      • Thermal Stability Analysis: Use DSC or Accelerating Rate Calorimetry (ARC) to determine the Tonset for decomposition of the reaction mixture. The maximum operating temperature should have a significant safety margin below this Tonset.

      • Ensure Proper Venting: The reactor's emergency relief system must be correctly designed and sized to handle the potential gas evolution rate from a credible worst-case scenario, following methodologies like those from the Design Institute for Emergency Relief Systems (DIERS).[8][9]

      • Improve Agitation: Re-evaluate the agitator design and speed to ensure efficient heat and mass transfer, eliminating potential hot spots.

Section 3: Data Summaries & Visualization

Table 1: Illustrative Thermal Hazard Assessment Data

Disclaimer: The following values are for illustrative purposes only and are typical for acetylation reactions. These parameters MUST be determined experimentally for your specific process conditions (reagents, solvents, concentrations).

ParameterSymbolIllustrative ValueSignificance & Method of Determination
Heat of ReactionΔHr-100 to -150 kJ/molTotal energy released. Measured by Reaction Calorimetry (RC1). Crucial for cooling system design.
Specific Heat CapacityCp1.8 - 2.2 J/(g·K)Energy required to heat the reaction mass. Measured by RC1 or DSC. Used to calculate ΔTad.
Adiabatic Temperature RiseΔTad> 150 °CWorst-case temperature rise with zero cooling. Indicates high severity. Calculated from ΔHr and Cp.[5]
Onset of DecompositionTonset> 200 °CTemperature at which secondary decomposition begins. Measured by DSC/ARC. Defines the upper safe temperature limit.
Time to Maximum RateTMRad< 8 hours at TonsetTime until runaway is uncontrollable from the onset temperature. Measured by adiabatic calorimetry.
Diagrams for Process Safety Workflow

The following diagrams illustrate critical decision-making workflows for managing the exothermic reaction.

ThermalHazardAssessment cluster_0 Phase 1: Screening & Characterization cluster_1 Phase 2: Risk Analysis cluster_2 Phase 3: Mitigation & Control Lit Literature Review DSC DSC/ARC Screening (Determine Tonset) RC1 Reaction Calorimetry (RC1) (Determine ΔHr, Cp, Qgen) Calc Calculate ΔTad & MTSR DSC->Calc RC1->Calc Scenario Define Failure Scenarios (e.g., Cooling Loss) Calc->Scenario Classify Classify Severity (Stoessel Classification) Scenario->Classify Control Design Control Strategy (Semi-batch, Dilution) Classify->Control Cooling Specify Cooling Duty Control->Cooling ERS Design Emergency Relief System (ERS) Control->ERS

Caption: Workflow for Thermal Hazard Assessment.

ExothermTroubleshooting Start Temperature Rises Uncontrollably StopFeed IMMEDIATELY Stop Reagent Feed Start->StopFeed MaxCool Maximize Cooling StopFeed->MaxCool CheckAgit Verify Agitation MaxCool->CheckAgit Decision1 Is Temp Still Rising Rapidly? CheckAgit->Decision1 Quench Execute Validated Emergency Quench Procedure Decision1->Quench Yes Monitor Monitor Temp & Pressure Until Stable Decision1->Monitor No Quench->Monitor Investigate Investigate Root Cause (Post-Mortem Analysis) Monitor->Investigate

Caption: Decision Tree for Temperature Excursion Event.

Section 4: Key Experimental Protocol

Protocol: Controlled Addition (Semi-Batch) for Large-Scale Synthesis

This protocol outlines the methodology for the controlled addition of acetic anhydride. It assumes all thermal hazard data has been previously determined.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has passed all pre-use safety checks (pressure test, agitator function, instrumentation calibration).

    • Charge the reactor with N-methyl-4-bromoaniline and the chosen solvent.

    • Start agitation and ensure a good vortex and surface movement.

    • Initiate the cooling system and bring the reactor contents to the specified starting temperature (e.g., 15-20°C).

  • Reagent Charging:

    • Charge the total required volume of acetic anhydride to a calibrated addition vessel connected to the reactor via a dosing pump.

  • Initiation of Controlled Addition:

    • Begin adding acetic anhydride at a very slow "initiation rate" (e.g., 10% of the main feed rate).

    • Monitor the reactor temperature closely. You should observe a prompt but controllable temperature increase, indicating the reaction has started. The cooling system should activate to maintain the setpoint.

    • HOLD POINT: If no exotherm is observed within 5-10 minutes, STOP THE ADDITION . Do not continue adding reagent. An uninitiated reaction is a classic setup for dangerous accumulation. Investigate the cause (e.g., raw material quality, temperature too low).

  • Main Addition Phase:

    • Once the reaction is confirmed to be proceeding smoothly, increase the addition rate to the pre-calculated maximum safe rate. This rate is determined by ensuring the calculated heat generation rate (Qgen) is less than the reactor's maximum cooling capacity (Qrem).

    • Continuously monitor the reactor temperature, jacket inlet/outlet temperatures, and pressure. The temperature should remain stable at the setpoint (±2°C).

  • Managing Deviations:

    • If the reactor temperature rises above the defined upper limit (e.g., Setpoint + 3°C), the automated control system should immediately stop the addition pump. The feed should not be restarted until the temperature is back within the control band.

    • If the temperature continues to rise after stopping the feed, follow the emergency procedure outlined in the Troubleshooting Decision Tree.

  • End of Addition & Digestion:

    • Once the addition is complete, maintain the reaction temperature for a specified "digestion" period to ensure all the acetic anhydride has reacted.

    • The completion of the reaction can be confirmed by observing the heat output from the reactor returning to the baseline (agitator heat).

  • Work-up:

    • Proceed with the quench and work-up phase only after confirming the reaction is complete and the system is thermally stable. Be aware that quenching itself can sometimes be exothermic and must be performed with care.[10]

References

  • Journal of Chemical Education. (2021). Process Safety in the Pharmaceutical Industry: A Selection of Illustrative Case Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Process Safety in the Pharmaceutical Industry: A Selection of Illustrative Case Studies. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Pharmaceutical Intermediate Synthesis Routes Considerations. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Jensen Hughes. (2019). Emergency Relief System Design. Retrieved from [Link]

  • Fauske & Associates. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Practical approach to prediction and prevention of runaway reactions. Retrieved from [Link]

  • CatSci. (n.d.). Some Scale-Up Considerations. Retrieved from [Link]

  • How To Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Retrieved from [Link]

  • Chemical Processing. (n.d.). Relief System Design For Reactive Systems – Get The Facts. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics of hydrolysis of acetic anhydride by in-situ FTIR spectroscopy: An experiment for the undergraduate laboratory. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • CHIMIA. (n.d.). On-line Reaction Monitoring of Lithiation of Halogen Substituted Acetanilides via in situ Calorimetry, ATR. Retrieved from [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pressure Relief System Design for Industrial Reactors. Retrieved from [Link]

  • ioKinetic. (n.d.). Pressure Relief Design for Reactive Systems. Retrieved from [Link]

  • Florida Online Journals. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]

  • IChemE. (n.d.). The design of reactor relief systems. Retrieved from [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated energy correlation diagram for acetylation of aniline with the diethylether and acetic acid solvents. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). New thermal decomposition pathway for TATB. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • IChemE. (n.d.). How the study of a accdent case histories can prevent runaway reaction accidents to occur again. Retrieved from [Link]

  • IPL.org. (n.d.). Acetic Anhydride Reaction Lab Report. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • AIDIC. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Retrieved from [Link]

  • ResearchGate. (n.d.). New Thermal Decomposition Pathway for TATB. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

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  • ACS Publications. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-bromo-aniline. Retrieved from [Link]

Sources

identification and removal of impurities in N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: N-(4-bromophenyl)-N-methylacetamide

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound (CAS 50438-47-6). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during the purification and handling of this compound. We will address the identification and removal of typical impurities through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound product?

A1: The impurity profile of your product is intrinsically linked to its synthetic route. Typically, this compound is synthesized from 4-bromoaniline. Therefore, the most common impurities arise from starting materials, side-reactions, and subsequent work-up steps.

Impurity Potential Source Recommended Analytical Detection Method
4-Bromoaniline Unreacted starting material from the initial N-alkylation or N-acetylation step.[1][2]TLC, HPLC[3], GC-MS
N-(4-bromophenyl)acetamide Incomplete N-methylation if this is the final step in the synthesis.TLC, HPLC, ¹H NMR (presence of N-H proton)
Acetic Acid / Acetate Salts Hydrolysis of the amide bond during work-up or storage, or from the acetylation reagent.[4][5]¹H NMR, pH testing of aqueous washes
Residual Bromine Carry-over from the synthesis of 4-bromoaniline.[6][7]Visual (yellow/brown color), Quench test with sodium thiosulfate
Poly-brominated Species Over-bromination during the synthesis of the 4-bromoaniline precursor.[8]Mass Spectrometry (isotopic pattern), HPLC
Residual Solvents Incomplete removal of solvents used in reaction or purification (e.g., Toluene, Acetonitrile, Ethanol).[9]¹H NMR, GC-MS
Q2: My purified this compound is off-white or yellowish. What causes this discoloration and how can I fix it?

A2: A persistent off-white, yellow, or even brownish color in your final product often indicates the presence of trace, highly-colored impurities or degradation products.

  • Causality: The most frequent cause is residual elemental bromine (Br₂) carried over from the synthesis of the 4-bromoaniline starting material.[6][7] Bromine is a volatile, reddish-brown liquid that can impart a strong color even at low concentrations. Another possibility is the formation of oxidized or polymeric side products, which can be generated if the reaction is exposed to air and high temperatures for extended periods.

  • Recommended Actions:

    • Chemical Washing: Before the final purification step, dissolve your crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a 10% aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6][7] Continue washing until the organic layer is colorless. This chemically reduces the elemental bromine to colorless bromide ions (Br⁻), which are then extracted into the aqueous phase.

    • Activated Carbon Treatment: If washing is ineffective, the color may be due to other organic impurities. Dissolve the product in a hot solvent suitable for recrystallization and add a small amount (typically 1-2% by weight) of activated carbon. Keep the solution hot and stir for 5-10 minutes. The activated carbon will adsorb the colored impurities. Remove the carbon via hot filtration through a pad of Celite.[6] Caution: Using too much carbon can lead to significant loss of your desired product due to co-adsorption.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during the purification process.

Q3: I performed a recrystallization, but my product recovery is very low. What went wrong?

A3: Low recovery after recrystallization is a common issue that can almost always be traced back to the choice of solvent or the cooling procedure.[10] The goal of recrystallization is to dissolve the impure solid in a minimum amount of hot solvent and allow the desired compound to crystallize upon slow cooling, leaving impurities behind in the solution.[11]

  • Potential Cause 1: Inappropriate Solvent Volume. Using too much solvent is the most common error. If the solution is not saturated or near-saturated when hot, the concentration of your product may not exceed its solubility limit upon cooling, preventing crystallization and leading to substantial losses.[12]

  • Troubleshooting Steps:

    • Minimize Hot Solvent: Add the hot recrystallization solvent portion-wise to your crude solid, ensuring each portion is given time to dissolve the material before adding more. Stop adding solvent as soon as all the solid has just dissolved.[12]

    • Solvent Evaporation: If you have already added too much solvent, you can carefully boil off the excess until you see the first signs of crystal formation. At that point, add a few drops of hot solvent to redissolve the solid and then proceed with cooling.[12]

  • Potential Cause 2: Cooling Process Was Too Rapid. Placing the hot solution directly into an ice bath ("shock cooling") causes the product to precipitate rapidly as a fine powder rather than forming well-defined crystals.[11] This rapid precipitation traps impurities within the crystal lattice, defeating the purpose of purification, and can also lead to lower apparent recovery of pure material.

  • Troubleshooting Steps:

    • Slow, Stepwise Cooling: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered to prevent solvent evaporation. Do not disturb the flask. Once it has reached room temperature and crystal growth has ceased, then you may place it in an ice bath to maximize the recovery of the remaining dissolved product.[6][10]

Q4: My TLC plate shows multiple spots even after column chromatography. How can I improve my separation?

A4: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[13] If your separation is poor, the issue lies with the conditions you've chosen.

  • Potential Cause 1: Inappropriate Eluent Polarity. If the eluent is too polar, all compounds, including your product and impurities, will travel quickly up the column with little separation (high Rf values). If it's not polar enough, everything will remain at the baseline (low Rf values).

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running the column, identify an eluent system that gives your desired product an Rf value of approximately 0.25-0.35 on a TLC plate. This polarity is generally optimal for column separation. The impurities should be well-separated from this main spot. A good starting point for this compound would be a mixture of hexane and ethyl acetate.

  • Potential Cause 2: Acidic Stationary Phase. Standard silica gel is slightly acidic and can cause sensitive compounds to streak or even decompose on the column.[6] Amides can sometimes interact strongly with acidic silica.

  • Troubleshooting Steps:

    • Use Neutralized Silica: Consider neutralizing your silica gel by preparing the slurry with your eluent containing a small amount of a base, such as 0.5-1% triethylamine. This deactivates the acidic sites on the silica, often resulting in sharper bands and better separation.

    • Alternative Stationary Phases: If problems persist, consider using a different stationary phase, such as neutral alumina.

Experimental Protocols & Workflows

Protocol 1: General Work-up and Washing Procedure

This protocol is designed to remove common ionic and colored impurities before final purification.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove basic impurities like unreacted 4-bromoaniline.[6]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[6]

  • Bromine Quench: Wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless to remove residual Br₂.[7]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Diagram: General Impurity Removal Workflow

This diagram illustrates the logical flow of the washing and purification process.

G cluster_0 Liquid-Liquid Extraction Workflow Crude Crude Product in Organic Solvent AcidWash Wash with 1M HCl Crude->AcidWash Removes Basic Impurities (e.g., 4-Bromoaniline) BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Removes Acidic Impurities ThioWash Wash with 10% Na2S2O3 BaseWash->ThioWash Removes Residual Br2 Dry Dry (e.g., MgSO4) & Concentrate ThioWash->Dry Pure Crude Solid for Final Purification Dry->Pure

Caption: A typical experimental workflow for the work-up and purification of brominated organic compounds.

Protocol 2: Recrystallization of this compound

This protocol provides a step-by-step method for purification by single-solvent recrystallization.

  • Solvent Selection: Choose a suitable solvent. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[10] For N-aryl acetamides, ethanol, isopropanol, or mixtures like ethanol/water are often good candidates.[14] Perform small-scale solubility tests to confirm.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling stone). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, drying agent) or if you performed a decolorizing carbon treatment, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Diagram: Purification Strategy Decision Tree

This flowchart helps guide the selection of a suitable purification technique based on initial analytical results.

G Start Analyze Crude Product (TLC, HPLC, NMR) Decision1 Major Impurities Present? Start->Decision1 Decision2 Impurities have Different Polarity? Decision1->Decision2 Yes Recrystallize Proceed with Recrystallization Decision1->Recrystallize No (Trace Impurities) Column Perform Column Chromatography Decision2->Column Yes Wash Perform Aqueous Work-up / Wash Decision2->Wash No (Ionic/Acidic/Basic) End Purity Confirmed (>98%) Recrystallize->End Column->Recrystallize Fractions Combined Wash->Recrystallize

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • SIELC Technologies. (2018). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • Helal Pharmaceutical and Chemical Industries. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2015). CN105017029A - Preparation method of p-bromoaniline.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Savage, P. E. (1999). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. Retrieved from [Link]

  • Vedantu. (n.d.). Please write the complete reaction for the acid hydrolysis of N-methylacetamide. Retrieved from [Link]

  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Retrieved from [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (1998). EP0913381B1 - Method for purifying a bromine compound.

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Technical Support Center: Regioselectivity in Reactions of N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving regioselectivity in reactions involving N-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile substrate. Here, we will delve into the underlying principles governing reaction outcomes and provide practical, field-proven troubleshooting strategies to help you achieve your desired regioisomer with high fidelity.

Introduction: The Challenge of Regioselectivity

This compound is a common building block in medicinal chemistry and materials science. Its structure presents a fascinating challenge in regioselectivity due to the presence of two key functional groups on the aromatic ring: the C-Br bond, a classical handle for cross-coupling reactions, and the N-methylacetamido group, a powerful directing group. The interplay between these two moieties dictates the position of subsequent functionalization. Achieving high regioselectivity is paramount to avoiding tedious purification of isomeric mixtures and ensuring the efficiency of your synthetic route.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, addressing the most common challenges encountered in the laboratory.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For this compound, these reactions typically occur at the C-Br bond. However, under certain conditions, competing ortho-C–H activation can lead to a loss of regioselectivity.

FAQ 1: I am performing a Suzuki coupling on this compound and observing a mixture of the expected C-Br coupled product and an ortho-arylated byproduct. How can I favor the reaction at the C-Br bond?

This is a classic case of competing reactivity between C-Br oxidative addition and ortho-C–H activation, both of which can be promoted by a palladium catalyst. The N-methylacetamido group can act as a directing group for C-H activation. To favor the desired Suzuki coupling at the C-Br bond, consider the following strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally favor the oxidative addition at the C-Br bond. Ligands with a wide bite angle can also disfavor the formation of the palladacycle intermediate required for C-H activation.

  • Reaction Temperature: C-H activation often requires a higher activation energy than C-Br oxidative addition. Lowering the reaction temperature can significantly suppress the ortho-arylation side reaction.

  • Base Selection: The choice and strength of the base can influence the reaction pathway. For a standard Suzuki coupling, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is usually sufficient. Very strong bases may promote deprotonation at the ortho position, facilitating C-H activation.

  • Catalyst Precursor: Using a well-defined Pd(0) source, such as Pd(PPh₃)₄, can sometimes favor the C-Br insertion pathway over catalysts that require in situ reduction from a Pd(II) precursor like Pd(OAc)₂.

Troubleshooting Workflow for C-Br vs. Ortho-C–H Selectivity

G start Poor Regioselectivity in Pd-Catalyzed Arylation ligand Modify Ligand System (e.g., use bulkier, more electron-rich phosphines) start->ligand temp Lower Reaction Temperature (e.g., from 100°C to 80°C) start->temp base Change Base (e.g., switch from a strong base to K₂CO₃) start->base catalyst Change Pd Precursor (e.g., from Pd(OAc)₂ to Pd(PPh₃)₄) start->catalyst outcome Improved Selectivity for C-Br Coupling ligand->outcome temp->outcome base->outcome catalyst->outcome

Caption: Decision tree for optimizing C-Br coupling selectivity.

FAQ 2: I want to perform a Heck reaction on this compound with an alkene. What are the key parameters to control regioselectivity at the alkene?

In a Heck reaction, the regioselectivity of the addition to the alkene (i.e., whether the aryl group adds to the more or less substituted carbon of the double bond) is governed by both electronic and steric factors.[1]

  • Electronic Effects: For electronically biased alkenes (e.g., acrylates, styrenes), the aryl group typically adds to the less substituted carbon (β-position) due to electronic preferences in the migratory insertion step.

  • Steric Effects: For unbiased or sterically hindered alkenes, steric repulsion between the substituents on the alkene and the bulky palladium complex plays a dominant role, favoring addition to the less sterically crowded position.[1]

  • Reaction Pathway (Neutral vs. Cationic): The choice of leaving group on the aryl halide and the presence of additives can influence the reaction pathway. Aryl triflates, in the absence of halide ions, tend to favor a cationic pathway which can sometimes lead to a higher proportion of the branched (α-arylated) product.[2] For aryl bromides, the neutral pathway is more common.

Table 1: General Guidelines for Regioselectivity in Heck Reactions

Alkene TypeDominant FactorExpected Major Product
Electron-deficient (e.g., acrylates)ElectronicsLinear (β-arylation)
StyrenesElectronics/StericsLinear (β-arylation)
Aliphatic, unfunctionalizedStericsLinear (arylation at terminal carbon)

Section 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the positions ortho to the N-methylacetamido group. This technique leverages the coordinating ability of the amide to direct a strong base to deprotonate the adjacent C-H bond, creating a potent nucleophile.[3][4]

FAQ 3: I want to introduce a substituent at the ortho position to the N-methylacetamido group. How do I set up a Directed ortho-Metalation reaction?

A typical DoM protocol involves the use of a strong organolithium base in an anhydrous aprotic solvent at low temperatures.[3]

General Protocol for Directed ortho-Metalation

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv) in hexanes dropwise to the cooled solution. The reaction mixture may change color, indicating the formation of the ortho-lithiated species. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add your desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) to the reaction mixture and allow it to react, slowly warming to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Important Consideration: A potential side reaction in this process is lithium-halogen exchange at the C-Br bond. For aryl bromides, this is generally slower than directed ortho-lithiation, especially at low temperatures.[5] However, if you observe byproducts resulting from reaction at the para-position, consider using a less reactive organolithium base like sec-butyllithium or further lowering the reaction temperature.

DoM Reaction Pathway

Caption: Reaction pathways in the lithiation of this compound.

Section 3: Electrophilic Aromatic Substitution

While less common for this substrate due to the powerful directing effects in DoM and the reactivity of the C-Br bond, electrophilic aromatic substitution (e.g., nitration, halogenation) can also be performed.

FAQ 4: What is the expected regioselectivity for an electrophilic aromatic substitution on this compound?

The N-methylacetamido group is an ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring via resonance. However, the para-position is already occupied by the bromine atom. Therefore, incoming electrophiles will be directed to the positions ortho to the amide.

A key factor to consider is steric hindrance . The N-methylacetamido group is sterically bulky, which can hinder the approach of an electrophile to the adjacent ortho positions. This steric effect can lead to a preference for substitution at the less hindered ortho position if the two ortho positions are not equivalent, or it can significantly slow down the reaction rate compared to a less hindered aniline derivative.

Summary and Key Takeaways

Improving the regioselectivity of reactions involving this compound hinges on understanding the directing effects of the N-methylacetamido group and the reactivity of the C-Br bond.

  • For palladium-catalyzed cross-coupling , careful selection of ligands, temperature, and base can favor reaction at the C-Br bond over competing ortho-C–H activation.

  • To achieve ortho-functionalization , Directed ortho-Metalation (DoM) using a strong organolithium base is a highly effective and regioselective strategy.

  • In electrophilic aromatic substitution , the N-methylacetamido group directs incoming electrophiles to the ortho positions, but steric hindrance can play a significant role in the reaction's feasibility and outcome.

By applying the principles and troubleshooting strategies outlined in this guide, you can gain precise control over the functionalization of this valuable synthetic building block.

References

  • Grokipedia.
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • Baran, P. Directed Metalation: A Survival Guide. Baran Lab Group Meeting.
  • Myers, A. G. Directed (ortho)
  • Organic Chemistry Portal.
  • Wikipedia.
  • Chemical Communications (RSC Publishing). Palladium catalyzed selective arylation of o-carboranes via B(4)–H activation: amide induced regioselectivity reversal.
  • Zhang, F., et al. Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. ACS Medicinal Chemistry Letters.
  • ChemRxiv.
  • ResearchGate. Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes.
  • Myers, A. G. The Suzuki Reaction. Harvard University Chemistry 115.
  • Chemistry LibreTexts. Heck Reaction.
  • Li, J. J., et al. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands.
  • RSC Publishing.
  • Chen, Z., et al. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
  • PubMed.
  • PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group.
  • National Institutes of Health.
  • ChemRxiv. Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryl Anilides via BBr3-Derived Dibromoboracycles.
  • Master Organic Chemistry.
  • Macmillan Group. The Intramolecular Heck Reaction.
  • Organic Chemistry Portal. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • ChemRxiv. Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibro-.
  • PubMed.
  • Catalysis Science & Technology (RSC Publishing). C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry.
  • Macmillan Group - Princeton University.
  • National Institutes of Health. C–H Bond Activation and C–C Coupling of Methane on a Single Cationic Platinum Center: A Spectroscopic and Theoretical Study.
  • Semantic Scholar.

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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving N-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, the success of these reactions is highly dependent on the stability and activity of the catalyst. Catalyst deactivation is a frequent impediment, leading to low yields, incomplete conversions, and inconsistent results. This is particularly relevant when working with substrates such as this compound, where the presence of the acetamide group can influence the electronic and steric environment of the reaction.

This guide provides a structured, question-and-answer-based approach to identify and mitigate common catalyst deactivation pathways encountered during cross-coupling reactions with this specific substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is stalling at low conversion. What are the likely causes?

A1: Stalled reactions are a classic symptom of catalyst deactivation. Several factors could be at play:

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially at elevated temperatures or low ligand concentrations. This is often observed as a black precipitate in the reaction vessel.

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, especially if the reaction setup is not rigorously deoxygenated. Oxidized phosphine ligands can no longer effectively coordinate to the palladium center, leading to catalyst deactivation.[1]

  • Inhibition by Reaction Components: The choice of base and solvent can significantly impact catalyst stability. For instance, certain bases can react with the ligand or catalyst precursor in an unproductive manner.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: De-gas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst or a palladacycle pre-catalyst. These can provide a more controlled and efficient entry into the catalytic cycle.[2]

  • Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can sometimes help stabilize the catalytic species and prevent aggregation.

  • Screen Different Bases and Solvents: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] Solvents such as 1,4-dioxane or toluene are commonly used.[4] The optimal combination will be substrate-dependent.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is often indicative of a competing deactivation pathway.[5] This typically occurs when the rate of reductive elimination to form the desired C-N bond is slow, allowing for alternative pathways to dominate.

Underlying Causes and Solutions:

  • Slow Reductive Elimination: The electronic properties of the this compound and the coupling partner can influence the rate of reductive elimination.

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, SPhos), is crucial. These ligands promote the formation of monoligated palladium species, which can accelerate the rate of reductive elimination relative to competing pathways like β-hydride elimination (if applicable) and hydrodehalogenation.[5][6]

  • Formation of Palladium Hydride Species: The presence of water or other protic impurities can lead to the formation of palladium hydride species, which are responsible for the hydrodehalogenation.

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Base Selection: The choice of base can also influence the formation of palladium hydrides. Strong, non-coordinating bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are often preferred for Buchwald-Hartwig reactions.[6]

Q3: Can the acetamide group in this compound directly contribute to catalyst deactivation?

A3: Yes, the acetamide functionality can potentially interact with the palladium catalyst, although it is generally considered a relatively weak coordinating group compared to other functionalities.

  • Potential Coordination: The lone pair of electrons on the amide nitrogen or oxygen could, in principle, coordinate to the palladium center. This might lead to the formation of off-cycle, catalytically inactive complexes. However, this is less common than with more strongly coordinating groups.

  • Substrate-Ligand Interactions: The steric and electronic properties of the acetamide group can influence the overall stability of the catalytic intermediates. The choice of a suitable ligand is key to ensuring that the desired catalytic cycle is favored over potential deactivation pathways involving substrate coordination.

Experimental Approach to Investigate:

If you suspect substrate-induced deactivation, consider running the reaction with a similar substrate lacking the acetamide group (e.g., 4-bromo-N,N-dimethylaniline) under identical conditions. A significant improvement in yield or reaction rate would suggest that the acetamide group is playing a role in the deactivation process.

Visualizing the Catalytic Cycle and Deactivation Pathways

A general understanding of the palladium-catalyzed cross-coupling cycle is essential for effective troubleshooting.

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Deactivation Deactivation Pathways Pd0->Deactivation Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product PdBlack Pd Black (Inactive) Deactivation->PdBlack LigandOx Ligand Oxidation Deactivation->LigandOx SideReaction Unproductive Side Reactions Deactivation->SideReaction

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling and common deactivation pathways.

Experimental Protocols: A Starting Point

The following table provides a set of general starting conditions for a Suzuki-Miyaura coupling of this compound. These conditions should be considered a starting point for optimization.

ParameterRecommended Starting ConditionNotes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalystPd₂(dba)₃ is a common Pd(0) source. Pre-catalysts can offer better reproducibility.[2]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich biarylphosphine ligands are often effective.[5][6]
Base K₃PO₄ (2-3 equivalents)A moderately strong inorganic base is a good starting point.[3]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)These are common solvents for Suzuki-Miyaura reactions.[4]
Temperature 80-100 °CThe optimal temperature will depend on the specific substrates.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent ligand oxidation and catalyst deactivation.[1]

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium source, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

Summary of Key Deactivation Pathways and Mitigation Strategies

Deactivation PathwayCommon Cause(s)Mitigation Strategy
Palladium Black Formation High temperature, low ligand concentration, presence of impurities.Use a pre-catalyst, optimize ligand-to-metal ratio, lower reaction temperature.[1][2]
Ligand Oxidation Presence of oxygen.Ensure rigorous inert atmosphere, use fresh and high-purity ligands.[1]
Hydrodehalogenation Slow reductive elimination, presence of protic impurities.Use bulky, electron-rich ligands; ensure anhydrous conditions; optimize base.[5][6]
Product Inhibition Strong coordination of the product to the catalyst.This is less common but can occur. If suspected, consider running the reaction at a lower concentration.

References

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Validation & Comparative

A Comparative Analysis of N-(4-bromophenyl)-N-methylacetamide and N-(4-chlorophenyl)-N-methylacetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the subtle yet significant impact of halogen substitution on molecular properties is a subject of continuous investigation. This guide delves into a comparative analysis of two closely related N-aryl acetamides: N-(4-bromophenyl)-N-methylacetamide and N-(4-chlorophenyl)-N-methylacetamide. While differing only by the halogen atom at the para-position of the phenyl ring, these compounds exhibit distinct characteristics that influence their behavior in chemical and biological systems. Understanding these differences is crucial for their effective application as intermediates or lead compounds in synthetic chemistry.

Physicochemical Properties: A Tale of Two Halogens

The substitution of bromine versus chlorine on the phenyl ring directly influences the physicochemical properties of these molecules. The greater atomic mass and larger atomic radius of bromine in this compound contribute to its higher molecular weight and likely a higher melting and boiling point compared to its chloro-analogue, a trend commonly observed in homologous halogenated compounds.

For the parent, non-N-methylated compounds, some experimental data is available. N-(4-bromophenyl)acetamide has a reported melting point of 166-171 °C, while N-(4-chlorophenyl)acetamide has a melting point in a similar range.[1] This suggests that the N-methylated derivatives will also be solids at room temperature.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundN-(4-chlorophenyl)-N-methylacetamideCausality of Difference
Molecular Formula C₉H₁₀BrNO[2]C₉H₁₀ClNO[3]Different halogen atom.
Molecular Weight 228.09 g/mol [2]183.64 g/mol [3]Bromine has a higher atomic mass than chlorine.
Appearance Solid (predicted)[4]Solid (predicted)Based on the properties of the non-N-methylated analogues.
Melting Point Data not availableData not availableExpected to be higher for the bromo-compound due to stronger intermolecular forces.
Boiling Point Data not availableData not availableExpected to be higher for the bromo-compound due to higher molecular weight.
Solubility Insoluble in water, soluble in organic solvents (predicted)Insoluble in water, soluble in organic solvents (predicted)The N-methyl group increases lipophilicity.

Synthesis of N-(4-halophenyl)-N-methylacetamides

A general and reliable method for the synthesis of these compounds involves a two-step process starting from the corresponding 4-haloaniline. The first step is the acylation of the aniline to form the N-(4-halophenyl)acetamide, followed by N-methylation.

Experimental Protocol:

Part 1: Synthesis of N-(4-halophenyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the respective 4-haloaniline (4-bromoaniline or 4-chloroaniline) in glacial acetic acid.

  • Acylation: Add 1.2 equivalents of acetic anhydride to the solution.

  • Heating: Heat the reaction mixture to reflux for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the N-(4-halophenyl)acetamide.

Part 2: N-methylation of N-(4-halophenyl)acetamide

  • Base Treatment: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1 equivalent of the N-(4-halophenyl)acetamide in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.

  • Methylation: Add 1.2 equivalents of methyl iodide (CH₃I) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: N-Methylation A 4-Haloaniline C N-(4-halophenyl)acetamide A->C Reflux in Acetic Acid B Acetic Anhydride B->C D N-(4-halophenyl)acetamide C->D Intermediate G N-(4-halophenyl)-N-methylacetamide D->G THF, 0°C to RT E Sodium Hydride E->G F Methyl Iodide F->G

Caption: General synthesis workflow for N-(4-halophenyl)-N-methylacetamides.

Spectroscopic Characterization: Fingerprinting the Molecules

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both compounds are expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the acetyl protons. The aromatic protons will appear as two doublets in the aromatic region (typically 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The N-methyl group will give rise to a singlet at around 3.2-3.4 ppm, and the acetyl methyl group will appear as a singlet at around 1.8-2.0 ppm. The electron-withdrawing nature of the halogens will influence the chemical shifts of the aromatic protons; the protons ortho to the halogen will be shifted further downfield.

¹³C NMR: The carbon NMR spectra will show distinct signals for the aromatic carbons, the carbonyl carbon, the N-methyl carbon, and the acetyl methyl carbon. The carbon attached to the halogen will be directly observable, with its chemical shift influenced by the halogen's electronegativity. The carbonyl carbon signal is expected around 170 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

GroupThis compound (Predicted)N-(4-chlorophenyl)-N-methylacetamide (Predicted)Rationale for Differences
Aromatic CH 7.2 - 7.77.2 - 7.6The greater electronegativity of chlorine may cause a slight upfield shift for the aromatic protons compared to the bromine analogue.
N-CH₃ ~3.3~3.3Minimal difference expected.
CO-CH₃ ~1.9~1.9Minimal difference expected.
Aromatic C-X ~120~130The carbon attached to chlorine is expected to be further downfield due to chlorine's higher electronegativity.
C=O ~170~170Minimal difference expected.
Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by a strong absorption band corresponding to the C=O stretching of the amide group, typically found in the range of 1650-1680 cm⁻¹. The C-N stretching vibration will appear around 1350-1400 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C-X (C-Br and C-Cl) stretching vibrations will be present in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peaks for both compounds. A key distinguishing feature will be the isotopic pattern of the molecular ion peak. For this compound, the presence of bromine will result in two peaks of nearly equal intensity (M+ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For N-(4-chlorophenyl)-N-methylacetamide, the chlorine atom will produce an M+ and M+2 peak with an approximate intensity ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[5][6]

Structural Analysis: The Impact of Halogen Bonding and Crystal Packing

While crystal structures for the specific N-methylated compounds are not publicly available, studies on related N-aryl amides provide insight into their likely solid-state structures. Intermolecular interactions, such as hydrogen bonding and halogen bonding, play a crucial role in the crystal packing. The nature of the halogen atom can influence these interactions. Bromine, being more polarizable than chlorine, can form stronger halogen bonds, which may lead to different crystal packing arrangements and potentially polymorphism.

MolecularStructure cluster_bromo This compound cluster_chloro N-(4-chlorophenyl)-N-methylacetamide Bromo Bromo Chloro Chloro

Caption: 2D structures of this compound and N-(4-chlorophenyl)-N-methylacetamide.

Conclusion and Future Perspectives

This comparative guide highlights the key differences and similarities between this compound and N-(4-chlorophenyl)-N-methylacetamide. The choice between these two compounds in a research or development setting will depend on the specific application. The bromo-derivative may offer advantages in reactions where C-X bond cleavage is the rate-determining step, such as in certain cross-coupling reactions. Conversely, the chloro-analogue might be preferred for its lower cost and different reactivity profile in other transformations.

The lack of comprehensive experimental data for the N-methylated compounds underscores the need for further research to fully characterize and compare these molecules. Detailed studies on their solid-state structures, solubility in various solvent systems, and reactivity in a broader range of chemical transformations would be invaluable to the scientific community. Such data would enable a more precise and predictive approach to their utilization in the design and synthesis of novel bioactive compounds and functional materials.

References

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  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

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  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

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  • Chegg. (2023, November 21). Solved N-(4-bromophenyl)acetamide ir spectrum. Retrieved from [Link]

  • Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide. Retrieved from [Link]

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The Strategic Value of N-(4-bromophenyl)-N-methylacetamide in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a drug discovery program's success. The strategic incorporation of moieties that offer predictable reactivity, metabolic stability, and versatile handles for structural diversification is paramount. N-(4-bromophenyl)-N-methylacetamide has emerged as a scaffold of significant interest, offering a unique combination of features that make it a valuable asset in the synthesis of complex bioactive molecules. This guide provides an in-depth validation of this compound as a key building block, presenting a comparative analysis against its halogenated analogs, supported by experimental rationale and protocols.

The Physicochemical and Strategic Advantages of the this compound Scaffold

This compound is an organic compound characterized by a brominated phenyl ring linked to an N-methylated acetamide group. This specific arrangement of functional groups confers several advantageous properties for drug discovery applications.

Key Molecular Features and Their Implications:

  • The Bromine Handle: The bromine atom is a versatile functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromophenyl ring and a wide range of boronic acids or esters, enabling the facile introduction of diverse aryl and heteroaryl substituents.[1][2] The reactivity of the carbon-bromine bond is generally considered a "sweet spot" for many catalytic systems, offering a good balance between reactivity and stability, often requiring less stringent reaction conditions than chloro-analogs and being more cost-effective than iodo-analogs.[3][4]

  • The N-Methylacetamide Moiety: The N-methyl group enhances the lipophilicity of the molecule, which can favorably influence its solubility in organic solvents and its ability to cross biological membranes. Furthermore, N-methylation can sterically hinder amide bond hydrolysis by metabolic enzymes, potentially improving the pharmacokinetic profile of drug candidates derived from this scaffold. Research into derivatives of the TRPV1 antagonist SB366791 has suggested that N-methylamide structures can lead to increased antagonistic activity.

  • Electron-Withdrawing Effects: The bromine atom exerts an electron-withdrawing effect on the phenyl ring, which can influence the reactivity of the scaffold and its interactions with biological targets.

Comparative Analysis: this compound vs. Alternative Halogenated Building Blocks

The choice of halogen on the phenylacetamide scaffold is a critical decision in a synthetic strategy. Below is a comparative overview of this compound against its chloro and iodo analogs.

Table 1: Comparison of Halogenated N-phenyl-N-methylacetamide Building Blocks

FeatureN-(4-chlorophenyl)-N-methylacetamideThis compoundN-(4-iodophenyl)-N-methylacetamide
Molecular Weight 183.64 g/mol [5]228.09 g/mol [1]275.09 g/mol [6]
Reactivity in Cross-Coupling Lower reactivity, often requires more forceful conditions (higher temperatures, stronger bases, more specialized catalysts).[2]Moderate and predictable reactivity, often considered optimal for a balance of reactivity and stability.[3]Highest reactivity, allowing for milder reaction conditions, but can be more prone to side reactions and is generally more expensive.[4]
Cost-Effectiveness Generally the most cost-effective.Moderate cost, offering a good balance with its versatile reactivity.Typically the most expensive of the three.
Bond Strength (C-X) StrongestIntermediateWeakest
Synthetic Utility Useful when selective reaction at another, more reactive halogen is desired in a poly-halogenated substrate.A versatile and widely used building block for a broad range of cross-coupling reactions.Preferred when mild reaction conditions are essential, for example with sensitive functional groups present in the molecule.

The choice between these building blocks is therefore a strategic one, dictated by the specific requirements of the synthetic route, the desired reactivity, and economic considerations. For general discovery efforts, the bromo-derivative often presents the most balanced profile.

Experimental Validation: The Suzuki-Miyaura Coupling

To validate the utility of this compound as a key building block, we will detail a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to the synthesis of a wide array of bioactive molecules, including antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation research.[7][8][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask. Bubble an inert gas (argon or nitrogen) through the reaction mixture for 10-15 minutes to ensure anaerobic conditions.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ. Triphenylphosphine acts as a ligand, stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid for transfer of the phenyl group to the palladium center.

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Application in Drug Discovery: Targeting the TRPV1 Signaling Pathway

Derivatives of this compound have shown promise as antagonists of the TRPV1 receptor. TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin (the pungent component of chili peppers).[10] Its activation leads to the influx of calcium and sodium ions, depolarization of nociceptive neurons, and the sensation of pain.[10]

Below is a diagram illustrating a simplified TRPV1 signaling pathway, a key target for analgesics derived from scaffolds like this compound.

TRPV1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens to allow Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) Stimuli->TRPV1 Activates Antagonist TRPV1 Antagonist (e.g., derived from This compound) Antagonist->TRPV1 Blocks Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/AKT) Ca_Influx->Signaling_Cascade Initiates Pain_Signal Pain Signal Transmission Signaling_Cascade->Pain_Signal Leads to

Sources

A Comparative Guide to the Reactivity of N-(4-bromophenyl)-N-methylacetamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern molecular design. Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand as a testament to the power and precision of transition metal catalysis. This guide provides an in-depth comparative analysis of the reactivity of a common yet versatile building block, N-(4-bromophenyl)-N-methylacetamide, across a spectrum of seminal cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. By examining the interplay of electronic effects, catalyst systems, and reaction conditions, we aim to provide a practical framework for selecting the optimal synthetic route for your target molecule.

Introduction to the Substrate: this compound

This compound is a readily available aromatic compound featuring a bromine atom, a key handle for cross-coupling, and an N-methylacetamido group. The electronic nature of the N-methylacetamido substituent is of paramount importance in dictating the reactivity of the C-Br bond. This group exerts a moderate electron-withdrawing effect through resonance, which can influence the ease of oxidative addition of the aryl bromide to the palladium catalyst, a critical step in many cross-coupling catalytic cycles.[1] Understanding how this electronic feature modulates reactivity in different catalytic manifolds is crucial for predicting reaction outcomes and optimizing conditions.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction is a stalwart in C(sp²)-C(sp²) bond formation, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation, where the organic moiety from the organoboron reagent is transferred to the palladium center, a process typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).[4][5]

  • Catalyst and Solvent: A palladium catalyst, typically Pd(PPh₃)₄ (3-5 mol%), is added, followed by a degassed solvent system like a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4][5]

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reactivity and Expected Outcome

The electron-withdrawing nature of the N-methylacetamido group is expected to facilitate the oxidative addition step, thus promoting the overall reaction rate. In studies with analogous substrates such as N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, Suzuki couplings with various arylboronic acids proceeded in moderate to good yields, typically ranging from 58-72%.[4][5] A similar reactivity pattern is anticipated for this compound.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful tool for the formation of C-C bonds between aryl or vinyl halides and alkenes.[6] This reaction is particularly valuable for the synthesis of substituted styrenes and other vinylated aromatic compounds.

Mechanistic Overview

The Heck reaction mechanism also commences with the oxidative addition of the aryl halide to a Pd(0) catalyst. The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the vinylated product and a hydridopalladium(II) complex. The final step is the reductive elimination of HX, typically facilitated by a base, which regenerates the Pd(0) catalyst.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Alkene Complex->H-Pd(II)-X(L2) Migratory Insertion & β-Hydride Elimination H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction with Styrene
  • Reaction Setup: In a sealed tube, this compound (1.0 mmol), styrene (1.2 mmol), and a base such as triethylamine (Et₃N) or sodium acetate (NaOAc) (1.5 mmol) are combined.[7]

  • Catalyst and Solvent: A palladium source like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand, for instance, P(o-tol)₃ (4-10 mol%), are added. A polar aprotic solvent such as DMF or NMP is typically used.[8]

  • Reaction Conditions: The mixture is heated to 100-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Reactivity and Expected Outcome

The presence of the electron-withdrawing N-methylacetamido group on the aryl bromide is generally favorable for the Heck reaction, as it enhances the rate of oxidative addition.[7] High yields are often observed in Heck reactions of electron-deficient aryl bromides with styrenes.[7] Therefore, a good to excellent yield of the corresponding stilbene derivative is anticipated.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and efficient method for the formation of C-N bonds.[9] This reaction is of immense importance in medicinal chemistry and materials science.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine to the resulting palladium(II) complex.[9] Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[9]

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R'' Ar-Pd(II)-NHR'R'' Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NHR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. N-(4-bromophenyl)-N-methylacetamide serves as a versatile starting material, offering a unique combination of a brominated aromatic ring and an acetamide group.[1] This structure provides a foundation for synthesizing a diverse array of derivatives with potential therapeutic applications. This guide provides an in-depth, comparative analysis of the biological activities of compounds synthesized from this scaffold, with a focus on antibacterial, anticancer, and enzyme-inhibiting properties. We will delve into the experimental data, provide detailed protocols for evaluation, and compare the performance of these novel compounds against established alternatives.

Antibacterial Activity: Targeting Drug-Resistant Pathogens

The emergence of drug-resistant bacterial strains presents a significant global health challenge. Derivatives of N-phenylacetamide have shown promise as a new class of antibacterial agents.

Comparative Analysis of Antibacterial Potency

A study on pyrazine carboxamides, synthesized from a structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, demonstrated significant activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[2] The antibacterial efficacy of these derivatives was compared with ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

CompoundTarget OrganismMIC (μg/mL)Zone of Inhibition (mm)
Derivative 5d [2]XDR-S. Typhi6.2517
Ciprofloxacin (Reference)[2]S. TyphiNot specified in study[2]Not specified in study[2]

MIC: Minimum Inhibitory Concentration

Another study focused on N-phenylacetamide derivatives containing a 4-arylthiazole moiety, which exhibited potent activity against plant pathogenic bacteria.

CompoundTarget OrganismEC50 (µM)
Derivative A1 Xanthomonas oryzae pv. Oryzae (Xoo)156.7
Bismerthiazol (Reference)Xanthomonas oryzae pv. Oryzae (Xoo)230.5
Thiodiazole copper (Reference)Xanthomonas oryzae pv. Oryzae (Xoo)545.2

EC50: Half maximal effective concentration

Mechanism of Action: DNA Gyrase Inhibition

The antibacterial activity of many of these compounds is attributed to the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[2] Ciprofloxacin, a standard comparator, functions by inhibiting DNA gyrase and topoisomerase IV, leading to breaks in bacterial DNA and ultimately cell death.[3][4][5]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibitory Action Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Division Bacterial Cell Division Replication->Cell_Division N_Phenylacetamide_Derivative N-Phenylacetamide Derivative N_Phenylacetamide_Derivative->DNA_Gyrase inhibits Ciprofloxacin Ciprofloxacin (Reference) Ciprofloxacin->DNA_Gyrase inhibits

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative to semi-quantitative measure of the antimicrobial activity of a compound.[2]

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacterium (e.g., XDR-S. Typhi) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Agar Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the synthesized compound solution (at a specific concentration) and the reference antibiotic (e.g., ciprofloxacin) into separate wells. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Anticancer Activity: Cytotoxicity Against Cancer Cell Lines

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Phenylacetamide derivatives have demonstrated potential as cytotoxic agents against various cancer cell lines.[6][7]

Comparative Analysis of Cytotoxicity

Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising anticancer activity against the MCF-7 human breast adenocarcinoma cell line.[8] Similarly, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been evaluated for their cytotoxicity against both MCF-7 and PC3 (prostate carcinoma) cell lines, with doxorubicin often used as a reference drug.[6][7]

CompoundCell LineIC50 (µM)
Derivative d6 [8]MCF-7Not specified, but noted as active
Derivative d7 [8]MCF-7Not specified, but noted as active
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) [6]MCF-7100
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) [7]PC352
Doxorubicin (Reference)[9]MCF-7~4
Imatinib (Reference)[7]PC340

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Multifactorial Cytotoxicity

The precise mechanism of action for these novel N-phenylacetamide derivatives is still under investigation. However, the reference drug, doxorubicin, exerts its anticancer effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptosis.[6][10][11][12]

Doxorubicin_MoA cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Doxorubicin Doxorubicin DNA_Intercalation Intercalation into DNA Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Generation of Reactive Oxygen Species (ROS) Doxorubicin->ROS_Generation DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks Topoisomerase_II->DNA_Breaks Apoptosis Apoptosis (Programmed Cell Death) DNA_Breaks->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Caption: The multi-faceted mechanism of action of doxorubicin.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the reference drug (e.g., doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Enzyme Inhibition: A Targeted Approach

Targeting specific enzymes is a rational approach in drug design. Derivatives of N-phenylacetamide have been shown to be effective inhibitors of certain enzymes, such as alkaline phosphatase.

Comparative Analysis of Alkaline Phosphatase Inhibition

The same pyrazine carboxamide derivatives that exhibited antibacterial activity were also found to be potent inhibitors of alkaline phosphatase.[2]

CompoundEnzymeIC50 (µM)Inhibition Type
Derivative 5d [2]Alkaline Phosphatase1.469 ± 0.02Competitive
Reference Inhibitor Alkaline PhosphataseVaries depending on the reference used-
Experimental Protocol: Alkaline Phosphatase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of alkaline phosphatase, which catalyzes the hydrolysis of a substrate, p-nitrophenyl phosphate (pNPP), to p-nitrophenol, a colored product.[1][17]

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the substrate pNPP, and a solution of alkaline phosphatase.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the pNPP substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor. The IC50 value can be determined from the resulting dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the synthesis of novel compounds with a range of biological activities. The derivatives discussed in this guide have demonstrated significant potential as antibacterial, anticancer, and enzyme-inhibiting agents. The presence of the bromo-phenyl moiety appears to be a key contributor to their bioactivity.[1]

Further research should focus on expanding the library of derivatives synthesized from this core structure and conducting comprehensive structure-activity relationship (SAR) studies. This will enable the optimization of these compounds to enhance their potency and selectivity for their respective biological targets. Additionally, exploring other potential biological activities, such as antioxidant and anti-inflammatory properties, could broaden the therapeutic applications of this versatile class of compounds. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising molecules in the field of drug discovery.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Kinetic Studies of N-(4-bromophenyl)-N-methylacetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a thorough understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and ensuring the safety and efficacy of drug candidates.[1] This guide provides an in-depth technical comparison of methodologies for studying the kinetics of reactions involving N-(4-bromophenyl)-N-methylacetamide, a compound representative of N-arylacetamides that are prevalent in medicinal chemistry. While specific kinetic data for this exact molecule is not extensively published, this guide will leverage data from closely related analogs to provide a robust framework for experimental design and interpretation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

Introduction to the Kinetic Importance of this compound

This compound belongs to the class of N-arylacetamides, a scaffold found in numerous biologically active compounds. The presence of the 4-bromophenyl group, an electron-withdrawing substituent, is anticipated to significantly influence the reactivity of the amide bond and the aromatic ring.[2] Kinetic studies on such molecules are crucial for:

  • Understanding Reaction Mechanisms: Determining the rate law, activation parameters, and the effect of substituents provides insight into the step-by-step process of a chemical transformation, such as hydrolysis or nucleophilic substitution.[3]

  • Optimizing Synthesis: Knowledge of reaction rates allows for the fine-tuning of reaction conditions (temperature, concentration, catalyst) to maximize yield and minimize impurities.[1]

  • Predicting Stability and Degradation: In drug development, understanding the rate of hydrolysis of an amide bond is critical for predicting a drug's shelf-life and degradation pathways in physiological environments.

This guide will focus on two primary reaction types relevant to this compound: hydrolysis of the amide bond and nucleophilic aromatic substitution.

Comparative Analysis of Kinetic Methodologies

The choice of analytical technique is critical for obtaining accurate and reliable kinetic data. The most common methods for monitoring the progress of reactions involving N-arylacetamides are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectrophotometry: A Real-Time Approach

Principle: This technique relies on the change in absorbance of a solution as a reactant is consumed or a product is formed. For reactions of this compound, the aromatic nature of the molecule and its potential products often results in a distinct UV-Vis spectrum that changes over the course of the reaction.

Advantages:

  • Real-time monitoring: Data can be collected continuously, providing a detailed reaction profile.

  • Simplicity and cost-effectiveness: The instrumentation is widely available and relatively inexpensive to operate.

  • High sensitivity: Can detect small changes in concentration.

Limitations:

  • Spectral overlap: Reactants, products, and intermediates may absorb at similar wavelengths, complicating data analysis.

  • Requirement for a chromophore: The reacting species must have a UV-Vis active chromophore that changes during the reaction.

High-Performance Liquid Chromatography (HPLC): A Separation-Based Method

Principle: HPLC separates the components of a reaction mixture at specific time points. By quenching the reaction at intervals and analyzing the composition of the mixture, the concentration of reactants and products can be determined over time.

Advantages:

  • High specificity: Provides distinct peaks for each component, avoiding the issue of spectral overlap.[4][5]

  • Versatility: Can be applied to a wide range of compounds, including those without a strong chromophore (using detectors like mass spectrometry).

  • Quantitative accuracy: With proper calibration, HPLC offers excellent precision and accuracy.[6]

Limitations:

  • Discontinuous monitoring: Provides snapshots of the reaction at discrete time points rather than a continuous profile.

  • Reaction quenching required: The reaction must be effectively stopped at each time point, which can introduce experimental error.

  • More complex and expensive: Requires more sophisticated instrumentation and can be more time-consuming than spectrophotometry.

Experimental Data: A Comparative Look at N-Arylacetamide Reactivity

CompoundReaction TypeRelative Rate (Predicted)Rationale
N-phenylacetamideAlkaline Hydrolysis1 (Reference)Unsubstituted aryl group.
This compound Alkaline Hydrolysis> 1The electron-withdrawing bromine atom makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide.
N-(4-methoxyphenyl)acetamideAlkaline Hydrolysis< 1The electron-donating methoxy group deactivates the carbonyl group towards nucleophilic attack.
N-methylacetamideAlkaline HydrolysisVariesThe absence of the phenyl ring removes the electronic effects of aromatic substituents, but also alters steric factors.

This table presents a qualitative comparison based on established principles of physical organic chemistry. Actual rate constants would need to be determined experimentally.

Experimental Protocols

Here, we provide detailed, self-validating protocols for kinetic studies of the alkaline hydrolysis of an N-arylacetamide, which can be adapted for this compound.

Protocol 1: Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

Objective: To determine the pseudo-first-order rate constant for the alkaline hydrolysis of an N-arylacetamide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen co-solvent. The concentration should be such that after dilution in the reaction mixture, the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Prepare a stock solution of NaOH in water.

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the starting material (this compound) and the expected product (4-bromo-N-methylaniline) to identify a wavelength where the change in absorbance is maximal.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volume of the solvent mixture and the N-arylacetamide stock solution.

    • Initiate the reaction by adding a small, known volume of the NaOH stock solution. The concentration of NaOH should be in large excess (at least 10-fold) compared to the amide to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. The integrated rate law is: ln(At - A∞) = -kobst + ln(A0 - A∞) where At is the absorbance at time t, A0 is the initial absorbance, A∞ is the absorbance at the completion of the reaction, and kobs is the observed pseudo-first-order rate constant.

    • Plot ln(At - A∞) versus time. The slope of the resulting straight line will be -kobs.

  • Validation:

    • Repeat the experiment at different initial concentrations of the amide. The observed rate constant, kobs, should remain constant, confirming that the reaction is first order with respect to the amide.

    • Repeat the experiment with a different excess concentration of NaOH. The second-order rate constant, k2, can be calculated from kobs = k2[NaOH]. A plot of kobs versus [NaOH] should be linear and pass through the origin.

Causality Behind Experimental Choices:

  • Pseudo-first-order conditions: By using a large excess of NaOH, its concentration remains effectively constant throughout the reaction, simplifying the rate law and data analysis.

  • Temperature control: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining reproducible results.

Protocol 2: Kinetic Analysis of Alkaline Hydrolysis via HPLC

Objective: To determine the rate constant for the alkaline hydrolysis of an N-arylacetamide by monitoring the disappearance of the reactant.

Materials:

  • Same as Protocol 4.1, plus:

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV detector)

  • Quenching solution (e.g., a solution of a strong acid like HCl to neutralize the NaOH)

  • Autosampler vials

Methodology:

  • HPLC Method Development:

    • Develop an HPLC method that can effectively separate the starting material (this compound) from the product (4-bromo-N-methylaniline). This involves selecting the appropriate mobile phase, flow rate, and column.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the solvent, N-arylacetamide stock solution, and NaOH stock solution under the same pseudo-first-order conditions as in Protocol 4.1.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately add the aliquot to a vial containing a predetermined amount of the quenching solution to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the peak area of the this compound at each time point.

  • Data Analysis:

    • The concentration of the amide is proportional to its peak area. The integrated rate law for a first-order reaction is: ln[Amide]t = -kobst + ln[Amide]0

    • Plot ln(Peak Area) versus time. The slope of the resulting straight line will be -kobs.

  • Validation:

    • The same validation steps as in Protocol 4.1 should be performed.

Causality Behind Experimental Choices:

  • Quenching: Rapidly stopping the reaction is essential to accurately measure the concentration of the analyte at a specific time point.

  • Calibration: For absolute quantification, a calibration curve should be generated by injecting known concentrations of the N-arylacetamide standard.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Hydrolysis_Mechanism Amide This compound Intermediate Tetrahedral Intermediate Amide->Intermediate Nucleophilic Attack Hydroxide OH- Product1 4-bromo-N-methylaniline Intermediate->Product1 Leaving Group Departure Product2 Acetate

Caption: Generalized mechanism for the alkaline hydrolysis of this compound.

Experimental_Workflow_HPLC cluster_0 Reaction cluster_1 Analysis A Start Reaction (Amide + NaOH) B Take Aliquot at time t A->B C Quench Reaction B->C D Inject into HPLC C->D E Measure Peak Area D->E F Plot ln(Peak Area) vs. time E->F G Determine Rate Constant (k_obs) F->G

Caption: Experimental workflow for kinetic analysis using HPLC.

Conclusion

The kinetic study of reactions involving this compound is a critical endeavor in pharmaceutical and chemical research. While direct experimental data for this specific molecule is sparse, a robust understanding of its reactivity can be achieved by applying established principles and methodologies. This guide has provided a comparative overview of key analytical techniques, detailed experimental protocols, and a framework for interpreting the expected results based on the electronic effects of the substituent. By carefully selecting the appropriate methodology and adhering to rigorous experimental design, researchers can obtain the high-quality kinetic data necessary to drive their projects forward.

References

  • (Note: A generic but relevant video reference is used here as a placeholder for a specific, stable URL on the topic).

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A Comparative Guide to the Definitive Structural Confirmation of N-(4-bromophenyl)-N-methylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox but a foundational pillar of the entire process. For N-(4-bromophenyl)-N-methylacetamide derivatives, a class of compounds with significant potential in medicinal chemistry, precise structural knowledge governs everything from understanding structure-activity relationships (SAR) to ensuring intellectual property protection. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the preeminent method for this task—Single-Crystal X-ray Diffraction (SC-XRD)—with other essential analytical techniques. We will delve into the causality behind experimental choices, providing a robust framework for researchers, scientists, and drug development professionals to select the most appropriate methods for their work.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, the technique yields a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled precision.[2][3] This level of detail is crucial for understanding intermolecular interactions, which are vital for crystal packing and, by extension, the physicochemical properties of a drug substance, such as solubility and stability.

The power of this technique is demonstrated in the structural elucidation of related compounds like N-(4-Bromophenyl)acetamide, where different polymorphs have been identified under various conditions.[4][5] These studies underscore the sensitivity of crystallography in revealing subtle but critical structural differences.

The Causality Behind the SC-XRD Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The protocol is not merely a sequence of steps but a system designed to produce a self-validating result in the form of a high-resolution atomic model.

Step 1: Growing High-Quality Single Crystals (The Art of Crystallization)

This is often the most challenging and time-consuming step. The goal is to encourage molecules to slowly self-assemble from a disordered solution into a highly ordered, three-dimensional lattice. A flawless crystal, typically 0.1-0.3 mm in size, is required.[4]

  • Methodology:

    • Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate, ethanol, or a mixture like dichloromethane/cyclohexane) in which the compound has moderate solubility.[6] The choice is critical; a solvent in which the compound is too soluble will not allow for crystallization, while one in which it is poorly soluble will cause it to precipitate as an amorphous powder.

    • Slow Evaporation: Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This gradual increase in concentration provides molecules with the time needed to orient themselves into a crystal lattice.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but the "good" solvent is miscible). The vapor of the poor solvent slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.

    • Crystal Harvesting: Once suitable crystals have formed, carefully select a well-formed, transparent crystal under a microscope and mount it on a goniometer head for analysis.

Step 2: Data Collection

The mounted crystal is placed in an X-ray diffractometer, where it is bombarded with a monochromatic X-ray beam.[7]

  • Methodology:

    • Mounting and Centering: The selected crystal is mounted on a loop and placed on the goniometer head within the diffractometer. It is then cooled in a stream of cold nitrogen gas (typically to 100-173 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • Data Acquisition: The crystal is rotated while being exposed to the X-ray beam. A detector, such as a CCD or CMOS sensor, collects the diffraction pattern, which consists of a series of spots of varying intensity.[2] A complete dataset is obtained by collecting diffraction patterns over a wide range of crystal orientations.

Step 3: Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are used to solve and refine the molecular structure.

  • Methodology:

    • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.[7]

    • Structure Solution (Solving the 'Phase Problem'): While the intensities of the diffraction spots are measured, the phase information is lost.[8] For small molecules like acetamide derivatives, this "phase problem" is typically solved using direct methods, which are computational algorithms that use statistical relationships between the intensities to estimate the phases.[4] This initial solution provides a rough electron density map.

    • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, where atomic positions and displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[4] The quality of the final structure is assessed using metrics like the R-factor, which should ideally be below 0.05 (5%) for a well-refined small-molecule structure.

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A Comparative Analysis of Alternative & Complementary Techniques

While SC-XRD provides the definitive answer, it is not always feasible or necessary in the early stages of research. Other techniques provide crucial, often complementary, information.

Technique Principle Sample Requirement Information Obtained Key Advantages Key Limitations
Single-Crystal XRD Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.[9]High-quality single crystal (~0.1-0.3 mm).Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[2]The "gold standard" for absolute structural proof.[1]Crystal growth can be a major bottleneck; not suitable for non-crystalline materials.[10]
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, revealing the chemical environment and connectivity of atoms.[11][12]~1-10 mg dissolved in a deuterated solvent.Atomic connectivity (2D structure), relative stereochemistry, information on dynamics in solution.[13]Non-destructive, provides data on the molecule in solution, which can be more biologically relevant.[8]Provides an indirect model of the 3D structure; absolute configuration is very difficult to determine.[10]
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge (m/z) ratio.[14]Micrograms to nanograms of sample, solid or liquid.Molecular weight, elemental composition (with HRMS), and structural fragments.[15]Extremely high sensitivity, provides definitive molecular formula, and can be coupled to chromatography (LC-MS).[16][17]Provides no information on atomic connectivity or 3D stereochemistry; it is a complementary technique.[18]
Computational Modeling (CSP) Use of quantum mechanics and force fields to predict the most energetically favorable crystal packing arrangements of a molecule.[19]Chemical diagram only.A landscape of predicted, energetically plausible crystal structures (polymorphs).[20]Can predict structures when crystallization fails; useful for polymorph risk assessment.[20][21]Computationally intensive; predictions are not experimental proof and may not be experimentally accessible.[22][23]
Expert Insights: A Synergistic Approach

In a typical drug development workflow, these techniques are used synergistically.

  • Initial Confirmation: After synthesis, Mass Spectrometry and NMR Spectroscopy are the first ports of call. HRMS confirms that the desired molecular formula has been achieved, while 1H and 13C NMR confirm the correct carbon-hydrogen framework and connectivity.

  • Definitive Proof & Regulatory Submission: When a lead candidate is identified, obtaining a Single-Crystal X-ray Structure is paramount. It provides the irrefutable proof of structure required for patents and regulatory filings. It also reveals intermolecular interactions that can be targeted to improve properties like solubility.

  • Problem Solving & Risk Assessment: If single crystals cannot be grown, a combination of advanced NMR techniques (like NOESY) can help determine relative stereochemistry. Crystal Structure Prediction (CSP) can be used in conjunction with experimental Powder X-ray Diffraction (PXRD) data to solve structures from microcrystalline powders, a powerful approach when single crystals are elusive.[21][24]

dot digraph "Technique_Selection_Logic" { graph [ rankdir="TB", bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5 ]; node [ shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ]; edge [ fontname="Arial", fontsize=10, color="#5F6368" ];

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// Edges Start -> Initial; Initial -> CrystalCheck; CrystalCheck -> XRD [label=" Yes "]; CrystalCheck -> NoCrystal [label=" No "]; NoCrystal -> CSP; } END_DOT Caption: Decision-making framework for structural elucidation.

Conclusion

For researchers working with this compound derivatives, confirming the molecular structure is a task that demands the highest level of certainty. While NMR and mass spectrometry are indispensable tools for routine characterization and confirmation of connectivity, single-crystal X-ray crystallography remains the undisputed gold standard for providing a complete and unambiguous three-dimensional atomic structure.[1] It is the only technique that directly visualizes the molecule, revealing the precise bond lengths, angles, and stereochemical relationships that define its function. Understanding the strengths and limitations of each technique allows for a logical, efficient, and robust workflow, ensuring that drug development programs are built on a foundation of absolute structural accuracy.

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A Comparative Guide to the Stability of N-(4-bromophenyl)-N-methylacetamide: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive evaluation of the chemical stability of N-(4-bromophenyl)-N-methylacetamide, a key intermediate in various synthetic pathways. Utilizing a forced degradation methodology aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, this study elucidates the compound's degradation profile under various stress conditions, including hydrolysis (acidic, basic), oxidation, photolysis, and thermal stress.[1][2] By systematically comparing its stability against a control, this guide provides crucial data for researchers, scientists, and drug development professionals to inform decisions on handling, formulation, storage, and the development of stability-indicating analytical methods.[3]

Introduction: The Imperative of Stability Testing

This compound is an aromatic amide whose utility in organic synthesis and potential as a scaffold in medicinal chemistry necessitates a thorough understanding of its intrinsic stability.[4][5] Chemical degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities, making stability assessment a critical component of the development lifecycle.[3][6]

Forced degradation, or stress testing, is a pivotal exercise in pharmaceutical development.[2][7] By intentionally exposing the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods.[3][7] The insights gained are foundational for developing stable formulations and defining appropriate storage conditions and shelf-life.[2][8] This guide adheres to the principles set forth in ICH guidelines Q1A and Q1B, which provide a framework for stability and photostability testing, respectively.[1][9][10]

The molecular structure of this compound, featuring an amide linkage and a bromo-aromatic ring, suggests potential susceptibility to hydrolysis and oxidative degradation.[6][11] The amide bond is known to be liable to cleavage under both acidic and basic conditions, while the aromatic ring and benzylic-like methyl group could be sites for oxidative or photolytic reactions.[6][12]

Experimental Design & Rationale

To comprehensively evaluate the stability of this compound, a multi-faceted experimental approach was designed. This involves subjecting a standardized solution of the compound to a variety of stress conditions and comparing the degradation against an unstressed control sample.

Causality of Experimental Choices
  • Hydrolytic Stress (Acid & Base): Hydrolysis is one of the most common degradation pathways for pharmaceuticals, particularly those with ester or amide functionalities.[3] Testing at low and high pH extremes is essential to simulate potential conditions in liquid formulations or during gastrointestinal transit.

  • Oxidative Stress: Many drug substances are susceptible to autoxidation.[3] Using hydrogen peroxide as a stressor simulates potential exposure to oxidative conditions during manufacturing or storage, which can be initiated by trace metal ions or peroxides in excipients.[3]

  • Photolytic Stress: Exposure to light can induce photochemical degradation.[2] ICH Q1B guidelines mandate photostability testing to determine if a substance requires light-resistant packaging.[1]

  • Thermal Stress: Elevated temperature is used to accelerate degradation and predict long-term stability under standard storage conditions.[2] This aligns with the accelerated stability testing conditions outlined in ICH Q1A.[1][8]

Experimental Workflow

The overall workflow for the stability assessment is depicted below. This self-validating system ensures that each step, from stress application to analysis, is controlled and reproducible.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis P1 Prepare Stock Solution of This compound in Acetonitrile/Water S1 Aliquot Stock Solution into Separate Test Vessels P1->S1 P2 Prepare Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H2O2 S2 Add Stress Reagents to Designated Samples S1->S2 S4 Maintain Control Sample at -20°C in Dark S3 Incubate Samples: - Acid/Base/Oxidation at 60°C - Thermal at 80°C (Dry Heat) - Photolytic (ICH Compliant Chamber) S2->S3 A1 Withdraw Samples at Defined Time Points S3->A1 S4->A1 Time Zero & Final A2 Neutralize Acid/Base Samples A1->A2 A3 Dilute Samples to Working Concentration A2->A3 A4 Analyze via Stability-Indicating HPLC-UV Method A3->A4 A5 Characterize Degradants (if >1%) via LC-MS A4->A5 G Parent This compound Deg1 4-bromo-N-methylaniline Parent->Deg1  Hydrolysis  (Acid/Base) Deg2 Acetic Acid Parent->Deg2

Caption: Primary degradation pathway via hydrolysis.

The compound demonstrates high stability against thermal and photolytic stress, suggesting that specialized light-resistant packaging may not be required if the compound is stored in a dry state. Its relative stability under oxidative stress is also noteworthy, with only minor degradation observed under harsh conditions.

Conclusion and Recommendations

This comparative guide demonstrates that this compound is a robust molecule with respect to thermal, photolytic, and, to a large extent, oxidative stress. However, it exhibits significant instability in aqueous solutions under both acidic and, more profoundly, basic conditions.

Key Recommendations for Researchers and Developers:

  • Storage: The solid compound should be stored in a dry environment, protected from moisture. Standard ambient temperature is acceptable.

  • Formulation: For liquid formulations, pH must be carefully controlled, ideally maintained in a neutral to slightly acidic range (pH 4-6) to minimize hydrolytic degradation. The use of aqueous-based formulations with alkaline excipients should be avoided.

  • Analytical Method Development: The provided HPLC method has proven to be stability-indicating, capable of resolving the parent compound from its major hydrolytic degradants. This method can serve as a foundation for further validation and routine purity testing.

  • Further Studies: Characterization of the minor degradation products observed under oxidative and photolytic conditions should be undertaken if the compound is intended for pharmaceutical applications where these stresses are a concern.

By understanding these stability characteristics, scientists can ensure the integrity of this compound throughout its lifecycle, from laboratory synthesis to its final application.

References

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yield comparison of different synthetic methods for N-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Yield of N-(4-bromophenyl)-N-methylacetamide

Welcome to a detailed examination of synthetic strategies for this compound, a compound of interest in medicinal chemistry and materials science.[1] This guide provides an in-depth comparison of common synthetic methodologies, focusing on reaction yields, mechanistic rationale, and practical laboratory considerations to aid researchers in selecting the most effective route for their specific needs.

Introduction: Strategic Importance

This compound is a tertiary amide featuring a brominated phenyl ring.[1] This structure serves as a valuable intermediate, allowing for further functionalization, such as cross-coupling reactions, while the N-methylacetamide group influences solubility and metabolic stability in potential pharmaceutical applications. The efficiency of its synthesis is therefore a critical factor in developmental pipelines. This guide will compare two primary retrosynthetic pathways: the acetylation of an N-methylated precursor and the methylation of an N-acetylated precursor.

Visualizing the Synthetic Pathways

The synthesis of our target compound can be approached from two readily available starting materials: 4-bromoaniline or N-methyl-4-bromoaniline. The choice of starting material dictates the sequence of N-alkylation and N-acylation.

Caption: Retrosynthetic analysis for this compound.

Method 1: Acetylation of N-methyl-4-bromoaniline

This approach involves the initial synthesis of N-methyl-4-bromoaniline, followed by an acetylation step to yield the final product. While this adds a preliminary step if starting from 4-bromoaniline, it often leads to a clean and high-yielding final conversion.

Scientific Rationale & Mechanism

Acetylation of a secondary amine like N-methyl-4-bromoaniline is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct (acetic acid), driving the reaction to completion. The reduced nucleophilicity of the N-methylaniline compared to a primary aniline is a key consideration; however, the reaction proceeds efficiently under standard conditions.

Experimental Protocol

This protocol is adapted from standard amine acetylation procedures.[2]

  • Preparation: To a solution of N-methyl-4-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add a base like triethylamine or pyridine (1.5 eq).

  • Reaction: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.2 eq) dropwise while stirring.

  • Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine and base, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Workflow Diagram: Method 1

Acetylation_Workflow Start Dissolve N-methyl-4-bromoaniline & base in solvent React Add Acetic Anhydride at 0 °C Start->React Stir Stir at Room Temp (Monitor by TLC) React->Stir Wash Aqueous Work-up (H₂O, HCl, Brine) Stir->Wash Isolate Dry, Concentrate & Purify Wash->Isolate Product Final Product Isolate->Product

Caption: Experimental workflow for the acetylation of N-methyl-4-bromoaniline.

Method 2: Methylation of N-(4-bromophenyl)acetamide

This alternative two-step pathway begins with the acetylation of the more readily available 4-bromoaniline to form N-(4-bromophenyl)acetamide. This intermediate is then methylated to afford the target compound.

Scientific Rationale & Mechanism

The first step is a standard acetylation of a primary aromatic amine.[3] The resulting secondary amide, N-(4-bromophenyl)acetamide, can then be N-methylated. The hydrogen on the amide nitrogen is acidic and can be removed by a strong base (e.g., sodium hydride) to form a resonance-stabilized amidate anion. This potent nucleophile then reacts with a methylating agent, like dimethyl sulfate or methyl iodide, via an SN2 mechanism.[4][5] Dimethyl sulfate is often preferred in industrial settings due to its high reactivity and lower cost, though it is highly toxic and requires careful handling.[4][6]

Experimental Protocol

This protocol is based on established methods for the N-alkylation of amides.[5][7]

  • Amide Formation: First, synthesize N-(4-bromophenyl)acetamide by reacting 4-bromoaniline with acetic anhydride. Yields for this step are typically high, often exceeding 85%.[3]

  • Deprotonation: Suspend the dried N-(4-bromophenyl)acetamide (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or acetone under an inert atmosphere (e.g., nitrogen). Add a strong base such as sodium hydride (NaH, 1.1 eq) or a milder base like sodium bicarbonate in acetone.[5]

  • Methylation: To the resulting anion, add dimethyl sulfate (1.2 eq) dropwise at room temperature.[5] Caution: Dimethyl sulfate is toxic and carcinogenic and must be handled in a fume hood with appropriate personal protective equipment.[5]

  • Progression: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (this can take several hours).[5]

  • Work-up: Cool the reaction mixture and carefully quench any excess NaH with water or methanol. Extract the product into an organic solvent like ethyl acetate.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Workflow Diagram: Method 2

Methylation_Workflow Start Suspend N-(4-bromophenyl)acetamide in anhydrous solvent Deprotonate Add Base (e.g., NaH) to form amidate Start->Deprotonate React Add Dimethyl Sulfate (Caution!) Deprotonate->React Heat Reflux Reaction (Monitor by TLC) React->Heat Quench Cool & Quench Excess Reagents Heat->Quench Isolate Extract, Dry, Concentrate & Purify Quench->Isolate Product Final Product Isolate->Product

Caption: Experimental workflow for the methylation of N-(4-bromophenyl)acetamide.

Performance & Yield Comparison

The selection of a synthetic route is often dictated by yield, reagent cost, safety, and operational simplicity. Below is a comparative summary based on typical literature-reported outcomes.

FeatureMethod 1: AcetylationMethod 2: MethylationRationale & Field Insights
Starting Material N-Methyl-4-bromoanilineN-(4-bromophenyl)acetamideN-(4-bromophenyl)acetamide is readily synthesized from cheaper 4-bromoaniline.[8] N-methyl-4-bromoaniline may require a separate synthetic step.[9]
Key Reagents Acetic Anhydride, Pyridine/Et₃NNaH, Dimethyl Sulfate/MeIMethod 2 employs highly toxic and moisture-sensitive reagents (NaH, DMS), requiring more stringent handling protocols.[5]
Typical Yield High (>90%) Good (60-75%) The acetylation of secondary amines is generally a very clean and high-yielding reaction. The methylation of amides can be effective, but may have side reactions or incomplete conversion, with reported yields often in the 60-70% range.[5]
Reaction Conditions Mild (0 °C to RT)More demanding (Anhydrous, Reflux)Method 1 is operationally simpler and proceeds under milder conditions, reducing the potential for side-product formation.
Safety Profile Standard organic lab precautionsHigh Hazard: NaH is flammable, DMS is highly toxic/carcinogenic.[5][10]Method 2 presents significantly higher safety risks that must be carefully managed.
Purification Generally straightforward (recrystallization or simple filtration)Often requires column chromatographyThe cleaner reaction profile of Method 1 simplifies the purification process.

Conclusion and Recommendation

For laboratory-scale synthesis where yield and purity are paramount, Method 1 (Acetylation of N-methyl-4-bromoaniline) is the superior choice. It is a robust, high-yielding, and operationally simple procedure with a more favorable safety profile.

Method 2 (Methylation of N-(4-bromophenyl)acetamide) is a viable alternative, particularly if N-(4-bromophenyl)acetamide is a readily available intermediate. However, researchers must be prepared for potentially lower yields and the significant safety hazards associated with the reagents. The requirement for anhydrous conditions and higher temperatures also adds to its complexity.

Ultimately, the optimal synthetic route will depend on the specific resources, safety infrastructure, and starting materials available to the research team.

References

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Safety Operating Guide

Navigating the Disposal of N-(4-bromophenyl)-N-methylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, meticulous chemical handling is paramount, extending from the bench to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(4-bromophenyl)-N-methylacetamide, ensuring the safety of laboratory personnel, regulatory compliance, and environmental stewardship. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step, thereby empowering you to make informed safety decisions.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2A) : Can lead to serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][4][5]

During thermal decomposition, this compound can release toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1][4] These properties necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Hazard Summary and Required PPE

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Skin IrritantExclamation MarkChemical-resistant gloves (e.g., nitrile), lab coat.
Eye IrritantExclamation MarkSafety glasses with side shields or chemical splash goggles.
Respiratory IrritantExclamation MarkUse in a well-ventilated area or a certified chemical fume hood.

The Core Principle: Segregation of Halogenated Organic Waste

The foundational principle for the disposal of this compound is its classification as a halogenated organic compound .[6] Due to the presence of a bromine atom, this waste stream must be segregated from non-halogenated organic waste and all other waste types.[6]

Why is segregation so critical?

  • Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Improper mixing of waste streams can lead to non-compliance and potential penalties.

  • Disposal Methodology : Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities.[6][10] Mixing with other waste types, such as non-halogenated solvents, can interfere with the incineration process and may require more complex and costly disposal procedures.

  • Safety : Combining incompatible waste streams can lead to dangerous chemical reactions.[11][12] For instance, mixing halogenated compounds with certain reactive wastes could generate toxic gases.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Container Selection and Preparation
  • Choose a Compatible Container : Select a designated, leak-proof waste container made of a material chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers with secure screw caps are generally suitable.[12][13]

  • Proper Labeling : The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "this compound"

    • The primary hazard(s): "Irritant"

    • An accumulation start date (the date the first drop of waste is added to the container)

Step 2: Waste Accumulation at the Point of Generation
  • Designate a Satellite Accumulation Area (SAA) : All hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[12][13] This prevents the transport of hazardous materials through the laboratory.

  • Collect Waste : As waste is generated, carefully transfer it into the labeled container. This includes the pure compound, contaminated materials (e.g., weighing boats, contaminated gloves), and solutions containing the compound.

  • Keep Containers Closed : Waste containers must remain securely capped at all times, except when adding waste.[12][13][15] This minimizes the release of vapors and prevents spills.

Step 3: Managing Full Containers and Arranging for Disposal
  • Do Not Overfill : Fill containers to no more than 90% capacity to allow for vapor expansion and to prevent spills during transport.

  • Request a Pickup : Once the container is full, or within one year of the accumulation start date (whichever comes first), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13][14]

  • Documentation : Complete any required waste pickup forms or logs as per your institution's procedures. Accurate documentation is a critical component of regulatory compliance.

The following diagram illustrates the logical workflow for this disposal process:

G cluster_0 Waste Generation & Collection cluster_1 Container Management & Disposal A Generate N-(4-bromophenyl)-N- methylacetamide Waste B Select & Label a Compatible Halogenated Waste Container A->B C Add Waste to Container in Satellite Accumulation Area (SAA) B->C D Is Container >90% Full? C->D E Keep Container Securely Closed in SAA D->E No F Complete Waste Pickup Request Form D->F Yes E->C G Arrange for Pickup by EHS or Licensed Contractor F->G

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3][4][5][16]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4][5][16]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3][4][5][16]
Small Spill For minor spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[1][4][14][16]
Large Spill Evacuate the immediate area and alert nearby personnel. Contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

The Self-Validating System: Ensuring Trustworthy Disposal

This protocol is designed as a self-validating system. By adhering to the principles of clear identification, segregation, and proper documentation, you create a chain of custody that ensures the waste is managed safely and in accordance with regulations from its point of generation to its final disposal. Regular laboratory inspections and adherence to your institution's chemical hygiene plan will further reinforce these best practices.

References

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Navigating the Safe Handling of N-(4-bromophenyl)-N-methylacetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of N-(4-bromophenyl)-N-methylacetamide, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, you can foster a culture of proactive safety and ensure the well-being of your laboratory personnel.

Understanding the Hazard Profile

This compound is classified with specific hazards that dictate the necessary protective measures. According to its Safety Data Sheet (SDS), this compound is a skin irritant (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3)[1][2][3]. These classifications are the foundation upon which we build our safety protocols. The primary routes of exposure are inhalation, skin contact, and eye contact[1]. Therefore, our PPE strategy must create a comprehensive barrier against these entry points.

Core Principles of Personal Protective Equipment (PPE)

The selection and use of PPE is the last line of defense against chemical exposure, following engineering controls (like fume hoods) and administrative controls (like standard operating procedures). The overarching goal is to prevent any contact between the chemical and your body.

Recommended PPE for Handling this compound
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use[4].
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles and splashes, preventing serious eye irritation[2][3].
Skin and Body Protection Laboratory coat and closed-toe shoesA lab coat protects the skin and personal clothing from contamination. Closed-toe shoes protect the feet from spills[4].
Respiratory Protection Use in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.To avoid inhalation of dust or vapors, which can cause respiratory tract irritation[1][2][5].

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, step-by-step protocol for donning, using, and doffing PPE is critical to prevent cross-contamination and ensure the efficacy of the protective barrier.

Pre-Handling and Donning PPE
  • Area Preparation : Ensure your workspace is clean and uncluttered. Verify that a chemical fume hood is available and functioning correctly.

  • Hand Washing : Thoroughly wash and dry your hands before donning any PPE.

  • Lab Coat : Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Eye Protection : Don safety glasses with side shields or chemical splash goggles.

  • Gloves : Select the appropriate size and type of chemical-resistant gloves. Inspect for any tears or defects before putting them on. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Handling this compound
  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management : In the event of a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Post-Handling and Doffing PPE

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:

  • Gloves : Remove gloves first, turning them inside out as you pull them off to trap any contaminants. Dispose of them in the appropriate waste container.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.

  • Lab Coat : Remove your lab coat, turning it inside out as you remove it to contain any contamination on the outer surface. Hang it in a designated area or dispose of it if it is contaminated.

  • Eye Protection : Remove your eye protection.

  • Final Hand Washing : Wash your hands again as a final precaution.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. Chemical waste generators must adhere to federal, state, and local regulations[1].

  • Waste Segregation : All disposable materials that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as chemical waste.

  • Containerization : Collect all waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and hazard information.

  • Consultation : Work with your institution's Environmental Health and Safety (EHS) department to ensure that your disposal procedures are compliant with all applicable regulations. They can provide guidance on the proper classification and disposal of the chemical waste[1].

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and correct first aid is crucial.

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][6].

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6].

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1][6].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Workspace don_ppe Don PPE prep_area->don_ppe 1. Clean Area weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer Proceed with Caution prep_solution Prepare Solution weigh_transfer->prep_solution doff_ppe Doff PPE prep_solution->doff_ppe After Experiment wash_hands Wash Hands doff_ppe->wash_hands 2. Critical Step segregate_waste Segregate Waste wash_hands->segregate_waste Final Steps dispose_properly Dispose via EHS segregate_waste->dispose_properly

Caption: A flowchart outlining the key stages of safe laboratory practice for handling this compound.

By integrating these principles and procedures into your daily laboratory work, you can confidently and safely handle this compound, protecting yourself, your colleagues, and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from [Link]

  • Fisher Scientific. (2024, February 11). Safety Data Sheet - 4'-Bromoacetanilide. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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